Product packaging for 7-Methylindoline(Cat. No.:CAS No. 65673-86-1)

7-Methylindoline

Cat. No.: B1589897
CAS No.: 65673-86-1
M. Wt: 133.19 g/mol
InChI Key: WHPDSANSNOUOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methylindoline, identified by CAS number 65673-86-1, is a chemical compound with the molecular formula C9H11N and a molecular weight of 133.19 g/mol . It is an indoline derivative, specifically the 2,3-dihydro form of 7-methylindole . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. It is particularly useful for synthesizing more complex heterocyclic structures. For instance, its derivative, 5-bromo-7-methylindole, can be prepared from related aniline compounds and is a key precursor in Sonogashira coupling reactions for constructing molecular frameworks . Handling and Safety: this compound requires careful handling. It is classified with the hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Researchers should wear protective equipment, including gloves and eye/face protection, as per the precautionary statements P280-P305+P351+P338 . Storage: To maintain stability and purity, this reagent should be stored sealed in a dry environment, and kept in a dark place at a cool temperature of 2-8°C . Disclaimer: This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B1589897 7-Methylindoline CAS No. 65673-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPDSANSNOUOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495227
Record name 7-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-86-1
Record name 7-Methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65673-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 7-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Methylindoline Scaffold

This compound, a heterocyclic amine, represents a core structural motif in a multitude of biologically active compounds and pharmaceutical agents. Its rigid, three-dimensional structure, combined with the electronic properties imparted by the aromatic ring and the nitrogen atom, makes it a valuable building block in medicinal chemistry. The strategic placement of a methyl group at the 7-position can significantly influence the molecule's steric and electronic profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the intricacies of reaction mechanisms and offering detailed experimental protocols for its preparation. Understanding these synthetic pathways is crucial for the rational design and development of novel therapeutics incorporating this important scaffold.

I. Synthesis of the 7-Methylindole Precursor

The most common and practical approach to synthesizing this compound involves the initial preparation of its aromatic precursor, 7-methylindole, followed by a reduction of the pyrrole ring. Several classical indole synthesis methodologies can be adapted for the preparation of 7-methylindole.

Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, remains a widely used method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. For the synthesis of 7-methylindole, o-tolylhydrazine is the key starting material.

Reaction Mechanism:

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:

  • Hydrazone Formation: The reaction commences with the condensation of o-tolylhydrazine with a suitable aldehyde or ketone (e.g., acetaldehyde or acetone) under acidic conditions to form the corresponding o-tolylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [1][1]-Sigmatropic Rearrangement: A key step involves a[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine. This concerted rearrangement breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization. Subsequent elimination of ammonia and a final tautomerization step yield the aromatic indole ring.

Fischer_Indole_Synthesis start o-Tolylhydrazine + Aldehyde/Ketone hydrazone o-Tolylhydrazone start->hydrazone Condensation enamine Enamine Tautomer hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate diimine->cyclized Intramolecular Cyclization indole 7-Methylindole cyclized->indole Elimination of NH3 & Tautomerization

Figure 1: Mechanism of the Fischer Indole Synthesis for 7-Methylindole.

Experimental Protocol (Adapted from literature):

A common procedure involves the reaction of o-toluidine with a suitable carbonyl compound. For instance, one method describes the synthesis of 7-methylindole from o-toluidine, although the yield is moderate at 32%[2]. Another protocol involves the reaction of N-hydroxyethyl-2-methylaniline with 2-methylaniline in the presence of a Sn/activated carbon catalyst, affording 7-methylindole in 64.3% yield[1][3].

Other Indole Synthesis Methods

While the Fischer synthesis is prevalent, other named reactions can also be employed to generate substituted indoles, which could be adapted for 7-methylindole:

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine.

  • Madelung Synthesis: This intramolecular cyclization of an N-acyl-o-toluidine occurs under strong base and high-temperature conditions.

  • Nenitzescu Indole Synthesis: This reaction builds the indole ring from a benzoquinone and an enamine.

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

II. Catalytic Hydrogenation of 7-Methylindole to this compound

The conversion of the aromatic 7-methylindole to the saturated this compound is most efficiently achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the pyrrole ring in the presence of a metal catalyst.

Choice of Catalyst and Reaction Conditions

Several catalyst systems are effective for the hydrogenation of indoles, with platinum- and palladium-based catalysts being the most common.

  • Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for this transformation. It is typically used in acidic media, such as acetic acid or ethanol with a catalytic amount of a Brønsted acid like p-toluenesulfonic acid. The acid protonates the indole at the C3 position, forming an iminium ion which is more susceptible to hydrogenation[4].

  • Palladium on Carbon (Pd/C) is another effective catalyst, often used under neutral or acidic conditions.

  • Raney Nickel (Raney Ni) is a cost-effective alternative, though it may require higher pressures and temperatures.

The reaction conditions, including hydrogen pressure, temperature, solvent, and catalyst loading, are critical for achieving high yields and selectivity, minimizing side reactions such as over-reduction of the benzene ring. For substituted indoles like 7-methylindole, steric hindrance from the methyl group adjacent to the nitrogen may necessitate more forcing conditions, such as increased catalyst loading or higher hydrogen pressure[4].

Reaction Mechanism:

The catalytic hydrogenation of indoles on a metal surface is a heterogeneous process. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:

  • Adsorption: Both hydrogen gas and the 7-methylindole substrate adsorb onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed 7-methylindole undergoes a stepwise addition of hydrogen atoms to the C2-C3 double bond of the pyrrole ring. This typically occurs in a syn-fashion, with both hydrogen atoms adding from the same face of the molecule.

  • Desorption: Once the pyrrole ring is saturated, the resulting this compound desorbs from the catalyst surface.

Hydrogenation_Mechanism cluster_0 Catalyst Surface 7-Methylindole 7-Methylindole Adsorbed Indole Adsorbed Indole 7-Methylindole->Adsorbed Indole Adsorption on Catalyst Surface Partially Hydrogenated\nIntermediate Partially Hydrogenated Intermediate Adsorbed Indole->Partially Hydrogenated\nIntermediate + H H2 H2 Adsorbed H atoms Adsorbed H atoms H2->Adsorbed H atoms Dissociative Adsorption Adsorbed this compound Adsorbed this compound Partially Hydrogenated\nIntermediate->Adsorbed this compound + H This compound This compound Adsorbed this compound->this compound Desorption

Figure 2: Simplified schematic of the catalytic hydrogenation of 7-methylindole.

Detailed Experimental Protocol: Catalytic Hydrogenation of 7-Methylindole

The following protocol is a representative procedure for the catalytic hydrogenation of an unprotected indole using a platinum-on-carbon catalyst in an acidic aqueous medium, which can be adapted for 7-methylindole[4].

Materials and Equipment:

  • 7-Methylindole

  • 10% Platinum on activated carbon (Pt/C)

  • p-Toluenesulfonic acid monohydrate

  • Deionized water

  • Methanol or Ethanol (for workup)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a high-pressure reactor vessel, add 7-methylindole (1.0 eq), p-toluenesulfonic acid monohydrate (0.1-1.0 eq), and 10% Pt/C (5-10 mol%). For substrates with steric hindrance, such as 7-methylindole, a higher catalyst loading may be beneficial[4].

  • Add deionized water as the solvent. The use of water as a green solvent is a significant advantage of this protocol[4].

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Again, a higher pressure may be required for 7-methylindole[4].

  • Stir the reaction mixture vigorously at room temperature for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol or ethanol.

  • Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

Purification:

The crude this compound can be purified by one of the following methods:

  • Vacuum Distillation: This is a suitable method for purifying liquid products that are stable at elevated temperatures under reduced pressure[5][6].

  • Column Chromatography: Purification over silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed to obtain highly pure this compound[7].

Quantitative Data Summary:

ParameterValue/RangeCitation
Catalyst Pt/C, Pd/C, Raney Ni[4][8]
Catalyst Loading 5-10 mol% (may need to be increased for substituted indoles)[4]
Solvent Water, Ethanol, Acetic Acid[4][9]
Acid Promoter p-Toluenesulfonic acid[4]
Hydrogen Pressure 50-100 psi (may need to be increased for substituted indoles)[4]
Temperature Room Temperature[4]
Reaction Time 2-24 hours[4]
Yield Generally high (specific yield for this compound not reported in the provided snippets)

III. Direct Synthesis of this compound

While the two-step approach via 7-methylindole is common, direct methods for the synthesis of the indoline core are also of significant interest as they can offer improved atom economy.

Reductive Cyclization of Nitroarenes

A plausible direct route to this compound involves the reductive cyclization of a suitably substituted nitroarene. For example, the synthesis could start from 2-methyl-6-nitroaniline or a related compound. A general procedure involves the reduction of a substituted 2-nitro-β-dimethylaminostyrene with iron powder in acetic acid and ethanol to yield the corresponding indole[3]. A similar reductive cyclization strategy could potentially be adapted to directly form the indoline.

Reaction Mechanism:

The mechanism would likely involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization and subsequent reduction of any remaining unsaturation.

Reductive_Cyclization start Substituted o-Nitro Toluene Derivative intermediate1 Amino Intermediate start->intermediate1 Reduction of Nitro Group intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Further Reduction/ Aromatization Control

Figure 3: General schematic for a reductive cyclization approach to this compound.

IV. Characterization of this compound

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure. The 1H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons, and the disappearance of the olefinic protons of the indole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration for the secondary amine in the indoline ring, typically in the region of 3300-3500 cm-1.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (133.19 g/mol ).

Conclusion

The synthesis of this compound is a critical process for accessing a range of important molecules in drug discovery and development. This guide has outlined the primary synthetic strategies, with a focus on the preparation of the 7-methylindole precursor via established indole syntheses and its subsequent catalytic hydrogenation to the desired indoline. The provided mechanistic insights and experimental protocols offer a solid foundation for researchers to successfully synthesize and utilize this valuable heterocyclic building block. Further optimization of direct synthetic routes to this compound remains an area of active research, with the potential to develop more efficient and sustainable manufacturing processes.

References

Introduction to 7-Methylindoline: Structure and Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Methylindoline

This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize this compound (C₉H₁₁N). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, detail the underlying rationale for experimental choices, and provide robust protocols for data acquisition.

Given the relative scarcity of published, consolidated spectral data for this compound, this guide establishes a baseline by referencing the known spectral characteristics of the parent compound, indoline, and applies established chemical principles to predict the spectral features of the 7-methyl derivative. This approach ensures a scientifically rigorous and practically useful resource.

This compound is a heterocyclic aromatic compound featuring an indoline core, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. Crucially, the five-membered ring is saturated at the 2,3-position, distinguishing it from the aromatic indole scaffold. The methyl group at the 7-position on the benzene ring is a key structural feature influencing its electronic properties and, consequently, its spectroscopic signature.

Indoline derivatives are significant building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their structural rigidity and chemical functionality make them valuable scaffolds in the design of novel therapeutics. Accurate and thorough spectroscopic characterization is the cornerstone of any research or development involving such compounds, ensuring structural integrity, purity, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide unambiguous information about its proton and carbon framework, respectively.

Rationale and Experimental Causality

The choice of NMR experiments is driven by the need to fully assign every proton and carbon in the molecule and to establish their connectivity.

  • ¹H NMR: This experiment identifies all unique proton environments. The chemical shift (δ) indicates the electronic environment of the protons, the integration reveals the number of protons in each environment, and the splitting pattern (multiplicity) shows the number of neighboring protons, which is crucial for determining connectivity.

  • ¹³C NMR: This provides a count of the unique carbon atoms. Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each carbon.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a critical experiment for determining the type of carbon atom. CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (those with no attached protons) are not observed, allowing for their unambiguous identification when compared to the fully decoupled ¹³C spectrum.

  • 2D NMR (COSY & HSQC): Two-dimensional experiments are used to confirm assignments. COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, providing definitive C-H assignments.

Predicted NMR Spectroscopic Data

The following data are predicted for this compound dissolved in a standard NMR solvent like deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm. These predictions are based on the known spectra of indoline and the expected electronic effects of the C7-methyl group.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N-H ~3.7 - 4.0 Broad Singlet 1H -
H-2 (α-CH₂) ~3.5 - 3.6 Triplet 2H ~8.4 Hz
H-3 (β-CH₂) ~3.0 - 3.1 Triplet 2H ~8.4 Hz
H-4 ~6.9 - 7.0 Doublet 1H ~7.5 Hz
H-5 ~6.6 - 6.7 Triplet 1H ~7.5 Hz
H-6 ~6.8 - 6.9 Doublet 1H ~7.5 Hz

| C7-CH₃ | ~2.1 - 2.2 | Singlet | 3H | - |

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C-2 ~47 - 48 Negative
C-3 ~30 - 31 Negative
C-3a ~129 - 130 Not Observed
C-4 ~124 - 125 Positive
C-5 ~120 - 121 Positive
C-6 ~126 - 127 Positive
C-7 ~118 - 119 Not Observed
C-7a ~150 - 151 Not Observed

| C7-CH₃ | ~17 - 18 | Positive |

Spectral Interpretation
  • Aliphatic Region: The two triplets for the C2 and C3 protons are characteristic of the saturated indoline ring, showing coupling to each other. The C2 protons (α to the nitrogen) are deshielded and appear further downfield than the C3 protons.

  • Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) will form a splitting pattern indicative of a 1,2,3-trisubstituted ring.

  • Methyl Group: A sharp singlet integrating to 3 protons around 2.1 ppm is the classic signature of the methyl group attached to the aromatic ring.

  • N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange, and its chemical shift is highly dependent on solvent and concentration.

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_proc Data Processing A 1. Dissolve ~10-20 mg of This compound in ~0.6 mL of CDCl₃. B 2. Transfer to a clean, dry 5 mm NMR tube. A->B C 3. Add TMS as an internal standard (optional). B->C D 4. Insert sample, lock, and shim the spectrometer. C->D E 5. Acquire ¹H NMR spectrum (e.g., zg30 pulse program). D->E F 6. Acquire ¹³C{¹H} NMR (e.g., zgpg30). E->F G 7. Acquire DEPT-135 (e.g., dept135). F->G H 8. (Optional) Acquire 2D COSY and HSQC spectra. G->H I 9. Apply Fourier Transform, phase correction, and baseline correction. H->I J 10. Calibrate ¹H spectrum to TMS (0 ppm). I->J K 11. Calibrate ¹³C spectrum to CDCl₃ (77.16 ppm). J->K L 12. Integrate ¹H signals and pick peaks for all spectra. K->L

Caption: Standard workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation pattern.

Rationale and Experimental Causality

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules like this compound. In EI-MS, high-energy electrons bombard the molecule, creating a positively charged molecular ion (M•⁺). This ion is often unstable and fragments in a predictable way. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecular structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₁₁N

  • Exact Mass: 133.08915

  • Molecular Weight: 133.19 g/mol

  • Predicted Key Fragments (EI):

    • m/z = 133: Molecular ion (M•⁺), should be a prominent peak.

    • m/z = 132: [M-H]⁺, loss of a hydrogen atom, often from the carbon alpha to the nitrogen.

    • m/z = 118: [M-CH₃]⁺, loss of the methyl group (a loss of 15 Da), a very common and expected fragmentation. This fragment would be a stable indolinyl cation.

    • m/z = 91: Tropylium ion (C₇H₇⁺), a common rearrangement fragment from alkylbenzene-type structures.

MS_Fragmentation M This compound (M•⁺) m/z = 133 F1 [M-H]⁺ m/z = 132 M->F1 - •H F2 [M-CH₃]⁺ m/z = 118 M->F2 - •CH₃ F3 Tropylium Ion (C₇H₇⁺) m/z = 91 F2->F3 Rearrangement & - HCN

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a gas chromatograph (GC) coupled to a mass spectrometer. A standard nonpolar column (e.g., DB-5ms) is suitable.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the GC peak corresponding to this compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment peaks. Compare with the predicted pattern.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Predicted Absorptions

The IR spectrum provides a molecular "fingerprint." For this compound, we expect to see characteristic absorptions corresponding to the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and C-N bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch ~3400 - 3300 Medium, Sharp
Aromatic C-H Stretch ~3100 - 3000 Medium
Aliphatic C-H Stretch (CH₃ and CH₂) ~2960 - 2850 Strong
Aromatic C=C Stretch ~1600 and ~1480 Medium-Strong
C-N Stretch ~1340 - 1250 Medium-Strong

| C-H Bending (Out-of-Plane) | ~850 - 750 | Strong |

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample of this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software automatically ratios the sample spectrum against the background. Identify the key absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Rationale and Predicted Absorptions

The indoline scaffold contains a benzene chromophore. The nitrogen atom's lone pair and the C7-methyl group act as auxochromes, modifying the absorption. Based on the parent indoline structure, which has absorption maxima around 237 nm and 287 nm, the methyl group is expected to cause a slight bathochromic (red) shift.

  • Predicted λ_max:

    • ~240-245 nm

    • ~290-295 nm

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan the absorbance from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Summary and Conclusion

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, mass spectrometry confirms the molecular weight and offers fragmentation-based structural clues, FT-IR identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure of the chromophore. By understanding the principles behind each technique and applying them systematically, researchers can confidently verify the structure, purity, and identity of this important heterocyclic building block, ensuring the integrity and reproducibility of their scientific work.

References

A Technical Guide to the Synthesis and Application of 7-Methylindoline Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The indoline heterocyclic scaffold is a cornerstone in medicinal chemistry, valued for its unique three-dimensional structure and versatile biological activity. This guide provides an in-depth exploration of 7-methylindoline derivatives, a subclass that is gaining prominence for its strategic role in modulating drug-target interactions. The introduction of a methyl group at the C7 position can significantly influence a compound's conformational rigidity, lipophilicity, and binding pocket occupancy, making it a critical point of substitution in rational drug design. We will dissect key synthetic pathways, from the construction of the 7-methylindole precursor to its reduction and subsequent functionalization. Furthermore, this guide will illuminate the diverse applications of these derivatives, with a focus on their proven efficacy as potent kinase inhibitors in oncology and as dual-target anti-inflammatory agents. By synthesizing field-proven protocols with mechanistic insights, this document serves as a comprehensive resource for researchers and scientists dedicated to advancing small molecule therapeutics.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Indoline Core

The indoline, or 2,3-dihydroindole, structure is a bicyclic aromatic heterocycle that serves as a foundational core in numerous natural products and synthetic pharmaceuticals.[1] Unlike its planar aromatic counterpart, indole, the indoline scaffold possesses a non-planar pyrrolidine ring fused to the benzene ring. This feature imparts a distinct three-dimensional geometry, which can be advantageous for establishing specific interactions within the complex topography of protein binding sites. The nitrogen atom in the five-membered ring can act as both a hydrogen bond donor and acceptor, while the benzene ring provides a surface for hydrophobic and π-stacking interactions.[1] This structural versatility allows indoline derivatives to engage a wide array of biological targets, leading to their development as anticancer, antibacterial, and anti-inflammatory drugs.[1]

The Strategic Importance of C7-Substitution

The C7 position of the indoline ring is located adjacent to the fused nitrogen atom, placing it in a sterically and electronically significant region of the molecule. Substitution at this position can profoundly impact a compound's pharmacological profile. The introduction of a methyl group, in particular, serves several key purposes in drug design:

  • Steric Influence: The methyl group can act as a conformational anchor, restricting the rotation of adjacent substituents and locking the molecule into a bioactive conformation. This is particularly crucial in the synthesis of atropisomers—axially chiral molecules whose rotation is hindered—which are increasingly important in asymmetric catalysis and as chiral ligands.[2]

  • Hydrophobic Interactions: It can occupy small hydrophobic pockets within a target protein's binding site, enhancing binding affinity and selectivity. Structure-activity relationship (SAR) studies have revealed that a 7-methyl substituent is often important for potent activity in kinase inhibitors.[3]

  • Metabolic Blocking: A C7-substituent can shield the adjacent N-H group or other nearby positions from metabolic enzymes (e.g., cytochrome P450s), potentially improving the compound's pharmacokinetic profile by increasing its metabolic stability.

The development of catalytic methods for the atroposelective C7 functionalisation of indolines underscores the high demand for precise control over this position, enabling the synthesis of unique and potent bioactive compounds.[2]

Synthetic Pathways to this compound Derivatives

The synthesis of functionalized this compound derivatives is a multi-step process that begins with the construction of a suitable precursor, typically 7-methylindole, followed by reduction of the pyrrole ring and subsequent derivatization.

General Synthetic Workflow

The overall strategy involves a logical progression from commercially available starting materials to the final, functionalized target molecules. The choice of the initial route to the indole precursor often depends on the availability and cost of the starting materials and the desired substitution pattern on the benzene ring.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Derivatization start o-Toluidine or 2-Methylaniline intermediate 7-Methylindole start->intermediate Cyclization (e.g., Fischer Indole Synthesis) core This compound Core intermediate->core Reduction (e.g., Catalytic Hydrogenation) final Functionalized this compound Derivatives core->final N-Alkylation / Acylation C-H Functionalization

Caption: General workflow for the synthesis of this compound derivatives.

Synthesis of the 7-Methylindole Precursor

One common and efficient method for preparing 7-methylindole is through the reaction of 2-methylaniline (o-toluidine) with a suitable synthon, followed by cyclization.

Experimental Protocol: Synthesis of 7-Methylindole from 2-Methylaniline

This protocol is adapted from methodologies that utilize 2-methylaniline and epichlorohydrin to form an intermediate that is then cyclized.[4][5]

  • Step 1: Synthesis of N-hydroxyethyl-2-methylaniline

    • To a reaction flask containing 100 mL of tetrahydrofuran, add 10 mmol of 2-methylaniline and 0.2 mmol of AlCl₃.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 30 mmol of epichlorohydrin to the flask while maintaining the temperature at 0°C.

    • Stir the reaction at 0°C for 10 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield N-hydroxyethyl-2-methylaniline.[4]

  • Step 2: Cyclization to 7-Methylindole

    • In a separate reaction flask, dissolve 5 mmol of N-hydroxyethyl-2-methylaniline and 7.5 mmol of 2-methylaniline in 200 mL of acetonitrile.

    • Add a Sn/activated carbon catalyst to the solution.

    • Heat the reaction mixture and monitor for the consumption of the starting material by TLC.

    • Once the reaction is complete, filter the catalyst and concentrate the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography (eluent: ethyl acetate/petroleum ether) to obtain 7-methylindole as a solid.[4]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): The use of aluminum chloride in Step 1 facilitates the ring-opening of the epichlorohydrin epoxide by activating it towards nucleophilic attack by the aniline nitrogen.

  • Sn/Activated Carbon Catalyst: In Step 2, this heterogeneous catalyst system is effective for the cyclization and dehydration sequence that leads to the aromatic indole ring. Acetonitrile is chosen as a polar aprotic solvent that is stable under the reaction conditions.

Reduction to the this compound Core

The conversion of the stable aromatic indole ring to the saturated indoline core is a critical step achieved through reduction. Catalytic hydrogenation is the most common and efficient method, offering high yields and clean conversion.

Experimental Protocol: Catalytic Hydrogenation of 7-Methylindole

This protocol is based on standard hydrogenation procedures used for indole derivatives.[6]

  • To a high-pressure reaction vessel (Parr shaker), add the 7-methylindole synthesized in the previous step (e.g., 10 mmol).

  • Add 50 mL of a suitable solvent such as ethanol or methanol.

  • Carefully add 5-10% by weight of a palladium on carbon catalyst (5% Pd/C).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 50-100 psi.

  • Heat the mixture to 50-60°C and agitate vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until all starting material is consumed.

  • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the reduction of aromatic systems. The carbon support provides a high surface area for the reaction.

  • Hydrogen Pressure: Elevated pressure increases the concentration of hydrogen available at the catalyst surface, driving the reduction of the electron-rich and relatively stable indole ring.

Applications in Drug Discovery and Development

The this compound scaffold is a validated component in the design of targeted therapeutics, particularly in oncology and inflammation.

Mechanism of Action: Kinase Inhibition

Protein kinases are a major class of drug targets in oncology.[7] They possess a conserved ATP-binding pocket that small molecule inhibitors can target. This compound derivatives can be designed to act as "hinge-binders," forming critical hydrogen bonds with the kinase hinge region, while the core structure and its substituents occupy adjacent pockets.

G cluster_0 Kinase ATP-Binding Site cluster_1 This compound Inhibitor Hinge Hinge Region (Hydrogen Bonding) Pocket1 Hydrophobic Pocket Pocket2 Solvent-Exposed Region InhibitorCore Indoline N-H (H-Bond Donor) InhibitorCore->Hinge Binding Interaction MethylGroup 7-Methyl Group MethylGroup->Pocket1 Binding Interaction Substituent R-Group (for solubility/selectivity) Substituent->Pocket2 Binding Interaction

Caption: Schematic of a this compound derivative binding to a kinase ATP pocket.

Case Study 1: Kinase Inhibition in Oncology

The indoline framework is a key component of several approved and investigational kinase inhibitors. Research has shown that modifying the indoline core, including at the C7 position, can fine-tune potency and selectivity against targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Mesenchymal-Epithelial Transition factor (c-Met).[1][8]

Compound ClassTarget KinaseKey Structural FeatureReported Activity (IC₅₀)Reference
Indoline-DiphenylureaVEGFR-2Indoline core0.31 ± 0.04 µM[1]
DihydroindolamidePI3KβC2-methyl substitutionHigh inhibitory effect[1]
3,5,7-trisubstituted quinoline*c-Met Kinase7-methyl substituent< 1 nM[3]
7-azaindole derivativeCDK9/CyclinT7-azaindole coreMicromolar to nanomolar[9]

Note: While a quinoline, this example highlights the importance of the 7-methyl group for potent kinase inhibition in a related heterocyclic system.[3]

Causality of the 7-Methyl Group's Role: The 7-methyl group often enhances activity by fitting into a small, hydrophobic sub-pocket near the main ATP binding site. This additional interaction increases the overall binding affinity of the inhibitor for its target kinase, leading to lower IC₅₀ values.

Case Study 2: Dual 5-LOX/sEH Inhibition for Anti-Inflammatory Agents

Inflammation is a complex process involving multiple biochemical pathways, including the arachidonic acid cascade.[10] Designing drugs that inhibit multiple targets in this cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), is a promising strategy for developing potent anti-inflammatory agents.[10]

An indoline-based compound was identified as a potent 5-LOX inhibitor, which guided the design of analogues with dual activity.[10][11] The optimization process led to compounds with balanced, potent inhibition of both enzymes.

Drug Discovery and Characterization Workflow

G A In Silico Screening of In-House Library B Identification of Hit (Indoline Scaffold) A->B Identifies potential scaffolds C Analogue Synthesis & Structure-Activity Relationship (SAR) B->C Guides rational design D In Vitro Enzymatic Assays (5-LOX and sEH IC₅₀) C->D Quantifies potency E Cell-Based Assays (e.g., Leukotriene Production) D->E Confirms cellular activity F In Vivo Animal Models (Zymosan-Induced Peritonitis, Asthma) E->F Evaluates in vivo efficacy G Lead Optimization F->G Refines properties

Caption: Workflow for the discovery of dual 5-LOX/sEH indoline-based inhibitors.

Quantitative Data on Dual Inhibitors

Compound ID5-LOX Inhibition (IC₅₀)sEH Inhibition (IC₅₀)Key FeatureReference
43 0.41 µM> 10 µMInitial indoline hit[10][11]
53 0.28 µM61 nMUrea group addition[10]
73 0.41 µM0.43 µMOptimized dual inhibitor[10][11]

The data demonstrates a clear progression from a selective 5-LOX inhibitor (Compound 43) to potent dual inhibitors through rational chemical modification, such as the incorporation of a urea moiety known to be crucial for sEH inhibition.[10] Compound 73, with its balanced micromolar potency against both targets, showed remarkable anti-inflammatory efficacy in animal models.[10][11]

Future Outlook and Emerging Trends

The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Novel Therapeutic Targets: Expanding the application of these derivatives beyond oncology and inflammation into areas like neurodegenerative diseases and antiviral therapies, where the indoline core has also shown promise.

  • Asymmetric Synthesis: The development of more efficient and scalable methods for the enantioselective synthesis of C7-substituted indolines will be critical for creating highly specific and potent chiral drugs.

  • Advanced Drug Delivery: Incorporating this compound pharmacophores into novel drug delivery systems, such as antibody-drug conjugates or targeted nanoparticles, to enhance efficacy and reduce off-target side effects.

The versatility and proven track record of the this compound core ensure its continued relevance and importance in the toolbox of medicinal chemists for years to come.

References

An In-depth Technical Guide to Investigating the Biological Activity of 7-Methylindoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] This guide focuses on a specific, relatively underexplored member of this family: 7-Methylindoline. The strategic placement of a methyl group at the 7-position can significantly alter the molecule's steric and electronic properties, potentially leading to novel biological activities and target interactions. This document provides a comprehensive, field-proven framework for the systematic investigation of this compound and its rationally designed analogs, from initial screening to mechanism of action studies. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step logically informs the next, creating a self-validating system for discovery.

Part 1: Strategic Design and Synthesis of an Analog Library

The journey begins with the creation of a focused library of this compound analogs. The goal is not to synthesize a vast number of compounds, but rather to intelligently probe the structure-activity relationship (SAR).[4] The 7-methyl group will remain constant, while modifications will be introduced at other positions of the indoline ring, primarily at the nitrogen (N-1) and positions 5 and 6.

Rationale for Analog Design:

  • N-1 Position: Substitution at the indoline nitrogen allows for the introduction of a wide variety of functional groups that can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence target binding and cell permeability.

  • 5- and 6-Positions: These positions on the benzene ring are electronically distinct and offer opportunities to introduce electron-donating or electron-withdrawing groups, which can alter the overall electron density of the aromatic system and impact target engagement.

A representative synthesis scheme for N-acylated analogs is presented below. 7-Methylindole, the precursor to this compound, is a commercially available starting material.[5]

Hypothetical Synthesis Workflow:

cluster_0 Analog Synthesis Start 7-Methylindole Step1 Reduction to This compound Start->Step1 e.g., NaBH3CN Step2 N-Acylation with various acyl chlorides Step1->Step2 Step3 Purification and Characterization (NMR, MS) Step2->Step3 End Analog Library Step3->End

Caption: A generalized workflow for the synthesis of this compound analogs.

Part 2: A Tiered Approach to Biological Activity Screening

A tiered screening approach is employed to efficiently identify promising compounds and manage resources. We begin with broad, cell-based assays and progressively move towards more focused, target-specific investigations for the most active analogs.

Tier 1: Primary Cytotoxicity Screening

The initial screen aims to identify compounds that exhibit cytotoxic or anti-proliferative effects against a panel of cancer cell lines. This phenotypic screening approach does not require prior knowledge of the compound's target.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Summarizing Cytotoxicity Data

Compound IDStructure (Modification at N-1)MCF-7 IC50 (µM)A549 IC50 (µM)
7-MI-H-H> 100> 100
7-MI-Ac-C(O)CH352.378.1
7-MI-Bz-C(O)Ph8.712.4
7-MI-ClBz-C(O)C6H4-Cl1.22.5

Hypothetical data for illustrative purposes.

For compounds showing an IC50 of less than 10 µM in at least one cell line, we proceed to Tier 2. An alternative to the MTT assay is the XTT assay, which produces a water-soluble formazan product, simplifying the protocol.[7]

Part 3: Unraveling the Molecular Target

Identifying the direct molecular target of a bioactive small molecule is a critical step in drug discovery.[10][11] For our lead compounds, we will employ a combination of affinity-based and label-free methods.

Affinity-Based Target Identification: The Pull-Down Approach

This method uses a modified version of the bioactive compound to "pull down" its binding partners from a cell lysate.[12][13]

Experimental Protocol: Biotin-Tagged Analog Pull-Down

  • Probe Synthesis: Synthesize a biotinylated version of the most potent analog (e.g., 7-MI-ClBz). A linker arm is typically added to a position on the molecule that is not critical for its activity, as determined by initial SAR studies.

  • Cell Lysis: Prepare a protein lysate from the sensitive cell line (e.g., MCF-7).

  • Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe along with its bound proteins.[10]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Identification: Elute the bound proteins and separate them using SDS-PAGE. The protein bands of interest can then be excised and identified using mass spectrometry.[12]

cluster_1 Affinity-Based Target ID Start Biotinylated Analog Step1 Incubate with Cell Lysate Start->Step1 Step2 Add Streptavidin Beads Step1->Step2 Step3 Wash Non-specific Proteins Step2->Step3 Step4 Elute Bound Proteins Step3->Step4 Step5 SDS-PAGE Step4->Step5 End Mass Spectrometry Identification Step5->End

Caption: Workflow for affinity-based target identification.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a complementary method that identifies targets based on the principle that a small molecule binding to a protein can increase its stability and render it less susceptible to proteolytic degradation.[10][13]

Part 4: Mechanism of Action and Pathway Analysis

Once a putative target is identified, the next step is to validate the target and elucidate the downstream signaling pathways affected by the compound.

Target Validation and Kinome Profiling

If the identified target is a kinase, a common target for indoline-based compounds, its role can be validated using techniques like siRNA-mediated knockdown or by assessing the compound's activity against a panel of purified kinases.[14] Kinome profiling services can provide a comprehensive overview of a compound's selectivity by screening it against hundreds of kinases.[15][16][17] This is crucial for identifying potential off-target effects.[18]

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µM (7-MI-ClBz)
GSK-3β92%
CDK285%
MAPK115%
AKT18%

Hypothetical data suggesting selectivity for GSK-3β and CDK2.

Downstream Signaling: Western Blot Analysis

Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, in response to compound treatment.[19][20] If GSK-3β is identified as a primary target, we would expect to see changes in the phosphorylation status of its downstream substrates, such as β-catenin.[14]

Experimental Protocol: Western Blot for β-catenin

  • Cell Treatment and Lysis: Treat MCF-7 cells with 7-MI-ClBz at its IC50 concentration for various time points. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total β-catenin or phospho-β-catenin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[19]

  • Analysis: Quantify the band intensities to determine the relative changes in protein levels.

cluster_2 Hypothetical Signaling Pathway Compound 7-MI-ClBz Target GSK-3β Compound->Target Inhibition Substrate β-catenin (Phosphorylated) Target->Substrate Phosphorylation Accumulation β-catenin (Accumulation) Degradation Proteasomal Degradation Substrate->Degradation Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) Accumulation->Transcription Effect Cell Cycle Arrest/ Apoptosis Transcription->Effect

Caption: Hypothetical pathway showing inhibition of GSK-3β by 7-MI-ClBz.

Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for the comprehensive evaluation of this compound and its analogs. By progressing logically from broad phenotypic screening to specific target identification and pathway analysis, researchers can efficiently uncover novel biological activities and mechanisms of action. The insights gained from this integrated approach will be invaluable for the potential development of this underexplored chemical scaffold into novel therapeutic agents. The most promising analogs identified through this workflow would then be candidates for further lead optimization and in vivo efficacy studies.

References

An In-depth Technical Guide to 7-Methylindoline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Methylindoline (CAS No. 65673-86-1), a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, reactivity, and applications, grounded in authoritative scientific principles.

Core Identity and Molecular Structure

This compound, also known as 2,3-dihydro-7-methyl-1H-indole, is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, and the addition of a methyl group at the 7-position subtly influences its steric and electronic properties, offering a unique building block for targeted synthesis.[1][2]

Molecular Identifiers:

IdentifierValue
CAS Number 65673-86-1[1][2][3][4][5]
Molecular Formula C₉H₁₁N[2][3][4]
Molecular Weight 133.19 g/mol [2][3][4]
IUPAC Name 7-methyl-2,3-dihydro-1H-indole[2]
Synonyms 7-Methyl-2,3-dihydro-1H-indole[2]

Molecular Structure:

The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (a pyrrolidine ring), with a methyl group substituent on the benzene ring at position 7.

Caption: Molecular structure of this compound.

Synthesis and Purification

The primary and most direct route to this compound is through the reduction of its aromatic precursor, 7-Methylindole. This transformation is a cornerstone reaction, and the choice of reducing agent and conditions is critical to achieving high yield and purity while avoiding over-reduction or side reactions.

Key Synthetic Pathway: Catalytic Hydrogenation of 7-Methylindole

Catalytic hydrogenation is an effective and scalable method for the synthesis of indolines from indoles.[6] The stability of the indole aromatic system presents a challenge, often requiring specific catalysts and conditions to achieve selective reduction of the pyrrole ring.[6]

Synthesis_Workflow Start 7-Methylindole (Starting Material) Reaction Catalytic Hydrogenation - Elevated Pressure - Controlled Temperature Start->Reaction Reagents Reagents: - Pt/C or other catalyst - p-Toluenesulfonic acid (activator) - Water (solvent) - H₂ gas Reagents->Reaction Workup Reaction Workup - Catalyst Filtration - Extraction - Solvent Removal Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Catalyst and Reagent Preparation: In a suitable high-pressure reaction vessel, add 7-Methylindole, a catalytic amount of Platinum on Carbon (Pt/C), and p-toluenesulfonic acid as an activator. The use of an acid promoter like p-toluenesulfonic acid can generate an iminium ion intermediate, which is more susceptible to hydrogenation.[6]

  • Solvent Addition: Add deionized water as the solvent. Utilizing water as a solvent represents a green chemistry approach to this synthesis.[6]

  • Hydrogenation Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and heat to the target temperature with vigorous stirring. The reaction progress should be monitored by an appropriate technique like TLC or GC-MS. Increased catalyst loading and hydrogen pressure may be necessary due to the steric hindrance from the 7-methyl group.[6]

  • Reaction Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction and Isolation: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product of high purity.

Spectroscopic and Physical Characterization

Note: As of the time of this writing, publicly available, experimentally verified spectroscopic data for this compound is limited. The following represents predicted data and typical spectral characteristics for similar indoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons on the pyrrolidine ring, and the methyl group protons. The aromatic protons will appear as multiplets in the downfield region. The methylene protons at the C2 and C3 positions will likely appear as triplets. The methyl protons will be a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, the two aliphatic carbons of the pyrrolidine ring, and the methyl carbon.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 133, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A key feature will be the N-H stretching vibration. Other significant peaks will correspond to C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic ring.

Summary of Physical Properties:

PropertyValueSource
Molecular Formula C₉H₁₁N[2][3][4]
Molecular Weight 133.19 g/mol [2][3][4]
CAS Number 65673-86-1[1][2][3][4][5]

Chemical Reactivity and Applications in Drug Discovery

The indoline scaffold is a versatile building block in medicinal chemistry due to its unique structural and electronic properties.[2] The nitrogen atom can act as a hydrogen bond donor or acceptor, and the benzene ring can participate in hydrophobic interactions with biological targets.[2]

Reactivity of the Indoline Nucleus

The reactivity of this compound is primarily centered around the secondary amine of the pyrrolidine ring. This nitrogen can be readily functionalized through various reactions, including:

  • N-Alkylation: Reaction with alkyl halides to introduce various substituents.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions to introduce aryl groups.

These functionalizations allow for the exploration of a wide chemical space around the this compound core, enabling the synthesis of diverse compound libraries for drug discovery screening.

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of this compound are not extensively documented in readily available literature, the broader class of substituted indolines are key components in a variety of pharmacologically active compounds, including:

  • Anticancer Agents: The indoline core is found in numerous kinase inhibitors and other anticancer drugs.[2]

  • Antibacterial and Antiviral Agents: Indoline derivatives have shown promise in the development of new antimicrobial and antiviral therapies.[2]

  • Anti-inflammatory and Analgesic Drugs: The scaffold is also present in molecules with anti-inflammatory and pain-relieving properties.[2]

The 7-methyl substitution on the indoline ring can influence the molecule's binding affinity and selectivity for specific biological targets, making this compound a valuable starting material for the synthesis of novel therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Hazard Class: 6.1 (Poison)[3]

  • Packing Group: III[3]

Handling and Storage Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[3]

Always consult the most current Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the reduction of 7-Methylindole provides a direct route to this important scaffold. While detailed experimental data for this specific compound is not as prevalent as for its indole precursor, the known reactivity of the indoline nucleus and the broad biological activities of its derivatives underscore its importance for future research and development in the pharmaceutical and chemical industries.

References

Reactivity and potential reaction pathways of 7-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Potential Reaction Pathways of 7-Methylindoline

Abstract

This compound is a substituted indoline scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Its reactivity is governed by the interplay of the electron-donating secondary amine and the steric and electronic effects of the C7-methyl group. This guide provides a comprehensive analysis of the molecule's reaction pathways, focusing on C-H functionalization, N-functionalization, and oxidative transformations. We will explore how the inherent electronic properties of the indoline core direct electrophilic aromatic substitution primarily to the C5 position, while modern transition-metal-catalyzed methods have unlocked selective functionalization at the traditionally inert C7 position. Detailed protocols, mechanistic insights, and a forward-looking perspective on its applications are presented for researchers, scientists, and drug development professionals.

Introduction: Structural Features and Electronic Profile

This compound, also known as 2,3-dihydro-7-methylindole, is a heterocyclic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring. The core reactivity of this molecule is dictated by two primary features:

  • The Aniline-like Nitrogen: The secondary amine (NH) group is a powerful activating group. Its lone pair of electrons significantly increases the electron density of the aromatic ring through resonance, making the ring highly susceptible to electrophilic attack. This activating effect is strongest at the positions ortho and para to the nitrogen, which correspond to the C7 and C5 positions of the indoline core.

  • The C7-Methyl Group: The methyl group at the C7 position introduces both steric and electronic effects. Electronically, it is a weak activating group through hyperconjugation. Sterically, it hinders direct electrophilic attack at the C7 position, which would otherwise be electronically favored as the ortho position to the amine.

This unique combination of a highly activating amine and a sterically impeding C7-methyl group leads to distinct and predictable reactivity patterns, which can be harnessed for targeted molecular design. Its derivatives are key components in the development of pharmaceuticals, including antifungal agents and inhibitors for targets like tryptophan dioxygenase, which is relevant in anticancer immunomodulation.

Synthesis of the this compound Core

The this compound scaffold is typically accessed through the reduction of its aromatic counterpart, 7-methylindole. Several synthetic routes to 7-methylindole are established, providing a reliable supply of the precursor for subsequent reduction.

Synthesis of 7-Methylindole

A common laboratory-scale synthesis involves the reaction of o-toluidine, which serves as the source of the 7-methyl-substituted benzene ring[1]. Another established method proceeds from 2,6-dimethylformanilide via reaction with potassium ethoxide[2].

Reduction to this compound

The conversion of 7-methylindole to this compound is a standard reduction of the pyrrole double bond.

Protocol: Catalytic Hydrogenation of 7-Methylindole

  • Materials: 7-methylindole, Ethanol (or Acetic Acid), Palladium on Carbon (10% Pd/C).

  • Procedure:

    • Dissolve 7-methylindole (1.0 eq) in a suitable solvent like ethanol in a high-pressure hydrogenation vessel.

    • Add 10% Pd/C catalyst (typically 5-10 mol% loading).

    • Seal the vessel and purge with nitrogen, then fill with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases or TLC/GC-MS analysis indicates complete conversion of the starting material.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography or distillation under reduced pressure if necessary.

Key Reaction Pathways of this compound

The reactivity of this compound can be broadly categorized into three areas: reactions on the aromatic ring, functionalization of the nitrogen atom, and oxidative transformations of the heterocyclic core.

cluster_0 This compound Core cluster_1 Reaction Pathways 7MI This compound N_Func N-Functionalization (Alkylation, Acylation, Arylation) 7MI->N_Func Reacts at Nitrogen Atom Oxidation Oxidation & Dehydrogenation (to 7-Methylindole, 7-Methylisatin) 7MI->Oxidation Modifies Heterocycle C5_EAS C5 Electrophilic Aromatic Substitution (Halogenation, Nitration) 7MI->C5_EAS Reacts at Aromatic Ring (Electronically Favored) C7_CHA C7 C-H Activation (Directed Arylation, Alkenylation) N_Func->C7_CHA Enables Directed Reactivity caption Figure 1: Principal reactivity sites and pathways of this compound. start 1. N-Protection (Install Directing Group, DG) cha 2. C-H Activation [M-Catalyst], Partner (R-X) start->cha Coordination functionalized 3. C7-Functionalized Indoline (C7-R bond formed) cha->functionalized Reductive Elimination deprotection 4. Deprotection (Remove DG) functionalized->deprotection Cleavage product Final Product C7-Substituted this compound deprotection->product caption Figure 2: Workflow for directed C7 C-H functionalization of this compound. Indoline This compound Indole 7-Methylindole Indoline->Indole Dehydrogenation (e.g., MnO₂, DDQ) -2H Isatin 7-Methylisatin (this compound-2,3-dione) Indoline->Isatin Direct Oxidation Indole->Isatin Further Oxidation (e.g., Oxone®, DMD) +2O caption Figure 3: Key oxidative pathways starting from this compound.

References

An In-depth Technical Guide to the Natural Occurrence of 7-Methylindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scarcity and Significance of the 7-Methylindoline Scaffold

In the vast repository of natural products, the indoline scaffold is a privileged structure, forming the core of numerous alkaloids with profound biological activities. The addition of a methyl group, particularly at the C-7 position of the benzene ring, can significantly modulate a molecule's steric and electronic properties, influencing its binding affinity to biological targets and its metabolic stability. However, it is crucial to establish from the outset that simple, isolated This compound is not a commonly reported natural product. Its primary role in the scientific landscape is that of a synthetic building block or a fragment within more complex molecular architectures.[1]

This guide, therefore, adopts a broader and more practical perspective for the research scientist. We will explore the natural occurrence of the conceptual this compound motif by investigating complex natural alkaloids that feature a methylated indoline or its immediate biosynthetic precursor, the indole ring. We will delve into the rich marine and microbial ecosystems that serve as the primary sources for these compounds, examine their biosynthetic origins, detail their potential for drug development, and provide robust protocols for their isolation and characterization. This approach provides a scientifically rigorous and field-relevant exploration of how nature utilizes the methylated indole/indoline framework.

Natural Sources of Methylated Indole and Indoline Alkaloids

The quest for novel bioactive compounds has led researchers to the most competitive and chemically diverse environments on the planet. Marine ecosystems, in particular, are a prolific source of complex indole alkaloids.[2][3]

Marine Organisms: A Treasure Trove of Structural Diversity

Marine invertebrates such as sponges and ascidians, often in symbiotic relationships with microorganisms, produce an astonishing array of alkaloids.[4] These compounds are frequently halogenated or feature unusual substitution patterns, reflecting the unique enzymatic machinery evolved in these organisms.

  • Sponges (Phylum Porifera): Sponges are a well-documented source of bioactive indole derivatives. For instance, compounds like the topsentins and hamacanthins are bis-indole alkaloids isolated from sponges of the genera Spongosorites and Hamacantha.[2] While not always methylated at the 7-position, they exemplify the structural complexity and biosynthetic creativity of these organisms.

  • Ascidians (Tunicates): Ascidians, such as those from the genus Aplidium, have yielded the meridianin alkaloids.[4] These compounds, which couple an indole ring to a pyrimidine moiety, exhibit potent kinase inhibitory activity and serve as inspirational scaffolds for synthetic chemists.

Marine and Terrestrial Microorganisms

Microorganisms, especially from the order Actinomycetales, are renowned for their capacity to produce secondary metabolites with therapeutic potential.[5]

  • Deep-Sea Actinomycetes: A novel tetrahydroindole derivative, microindolinone A, was isolated from the deep-sea-derived actinomycete Microbacterium sp..[5] This discovery highlights that even rare genera from extreme environments can be sources of new chemical entities.

  • Fungi: Marine-derived fungi are another critical source. Fungi of the genus Aspergillus have been found to produce a variety of prenylated indole alkaloids, where complex side chains are appended to the core indole structure.[3]

The following diagram illustrates the logical relationship between the natural sources and the classes of compounds discovered.

Caption: Major natural sources of bioactive indole and indoline alkaloids.

Biosynthesis: The Tryptophan-Derived Pathway

The vast majority of indole alkaloids found in nature originate from the amino acid L-tryptophan.[6] While a specific pathway for a naturally produced this compound is not established, we can infer the key enzymatic steps required by examining the general biosynthesis of related compounds.

The core pathway involves the decarboxylation of tryptophan to form tryptamine, a common precursor. The subsequent modifications are incredibly diverse, involving oxidations, cyclizations, and rearrangements catalyzed by enzymes like cytochrome P450 monooxygenases and various tailoring enzymes.

Methylation, a crucial step for generating methylated derivatives, is typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes can exhibit remarkable regio- and stereoselectivity, attaching a methyl group to specific positions on the indole ring. A hypothetical pathway to a 7-methylindole derivative would necessitate a methyltransferase capable of acting at the C-7 position, a modification that can alter the molecule's interaction with biological targets.

The diagram below outlines a generalized biosynthetic pathway from tryptophan to a hypothetical methylated indole alkaloid.

Biosynthesis_Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Aromatic Amino Acid Decarboxylase (AADC) IndoleScaffold Core Indole Scaffold Tryptamine->IndoleScaffold Cyclases, Oxidases (Complex Steps) OxidizedIndole Oxidized Intermediate IndoleScaffold->OxidizedIndole Cytochrome P450 Monooxygenases MethylatedIndole 7-Methylindole Derivative OxidizedIndole->MethylatedIndole SAM-dependent C7-Methyltransferase (Hypothetical)

Caption: Generalized biosynthesis of a methylated indole alkaloid from L-tryptophan.

Biological Activity and Therapeutic Potential

Indole and indoline derivatives derived from natural sources exhibit a wide spectrum of biological activities, making them attractive starting points for drug discovery programs.[7][8][9] The methylation pattern on the indole ring is often critical for potency and selectivity.

Compound Class Natural Source Reported Biological Activity Reference(s)
MeridianinsTunicate (Aplidium meridianum)Cyclin-dependent kinase (CDK) inhibition, cytotoxic[4]
TopsentinsSponge (Spongosorites sp.)Antiviral, antifungal, anticancer[10]
Spirotryprostatin GMarine Fungus (Penicillium brasilianum)Cytotoxic against HL-60 leukemia cells[10]
Microindolinone AActinomycete (Microbacterium sp.)Anti-allergic (tested, but inactive)[5]
7-MethylindoleSynthetic (Plant Application)Plant growth regulation[11]
Methylindoline DerivativesSynthetic (Medicinal)Anti-inflammatory, antioxidant, anti-nephritic[12]

The diverse activities, ranging from cytotoxicity against cancer cells to enzyme inhibition, underscore the therapeutic potential locked within this structural class.[13][14] Synthetic derivatives inspired by these natural products are actively being explored. For example, synthetic methylindoline derivatives have shown promise in ameliorating cadmium-induced nephritis in preclinical models by exerting potent antioxidant and anti-inflammatory effects.[12]

Experimental Protocols: Isolation and Characterization

The successful isolation of a novel natural product is a multi-step process that requires careful planning and execution. The following is a representative workflow for the bioactivity-guided isolation of indole alkaloids from a marine sponge.

Workflow: From Collection to Pure Compound

Isolation_Workflow Collection 1. Sample Collection (e.g., Marine Sponge) Extraction 2. Extraction (MeOH/DCM) Collection->Extraction Partitioning 3. Solvent Partitioning (Hexane, EtOAc, BuOH) Extraction->Partitioning Bioassay 4. Bioactivity Screening (e.g., Cytotoxicity Assay) Partitioning->Bioassay Fractionation 5. Column Chromatography (Silica, C18) Bioassay->Fractionation Active Fraction HPLC 6. HPLC Purification (RP-HPLC) Fractionation->HPLC HPLC->Bioassay Test Pure Fractions Structure 7. Structure Elucidation (NMR, MS) HPLC->Structure

Caption: Bioactivity-guided workflow for isolating natural products.

Step-by-Step Methodology

Objective: To isolate and identify bioactive indole alkaloids from a marine sponge sample.

Step 1: Extraction

  • Collect the marine sponge sample, freeze-dry (lyophilize) it to remove water, and grind it into a fine powder.

  • Macerate the powdered sponge material (e.g., 100 g) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 3 x 500 mL) at room temperature for 24 hours per extraction.

  • Combine the solvent extracts and evaporate under reduced pressure using a rotary evaporator to yield the crude extract.

Step 2: Liquid-Liquid Partitioning Causality: This step separates compounds based on their polarity, simplifying the complex crude extract.

  • Resuspend the crude extract in 90% aqueous MeOH and partition sequentially against hexane. This removes nonpolar lipids.

  • Adjust the aqueous layer to a lower MeOH concentration (e.g., 50%) and partition against ethyl acetate (EtOAc). Indole alkaloids of medium polarity will typically move into the EtOAc fraction.

  • The remaining aqueous fraction can be partitioned against n-butanol (BuOH) to isolate highly polar compounds.

  • Evaporate all fractions and test each for the desired biological activity (e.g., cytotoxicity).

Step 3: Chromatographic Fractionation Trustworthiness: This protocol is self-validating. At each stage, fractions are tested for bioactivity, ensuring that the compound of interest is not lost.

  • Subject the most active fraction (e.g., the EtOAc fraction) to column chromatography over silica gel.

  • Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% hexane to 100% EtOAc, followed by an EtOAc/MeOH gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Screen the combined fractions again for bioactivity to identify the new, more enriched active fractions.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

  • Further purify the active fractions from the previous step using reversed-phase HPLC (RP-HPLC) on a C18 column.

  • Use a gradient of water and acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, as the mobile phase.

  • Monitor the elution profile with a UV detector, as indole rings have a strong chromophore (typically ~220 nm and ~280 nm).

  • Collect the peaks corresponding to pure compounds, as determined by the chromatogram.

Step 5: Structure Elucidation

  • Determine the exact mass and molecular formula of the pure compound using High-Resolution Mass Spectrometry (HR-MS).

  • Elucidate the chemical structure using a suite of Nuclear Magnetic Resonance (NMR) experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different fragments of the molecule.

  • Compare the obtained spectroscopic data with literature values to identify known compounds or confirm the novelty of the isolated structure.[15][16]

Conclusion and Future Outlook

While the simple this compound molecule remains primarily in the domain of synthetic chemistry, the underlying methylated indole/indoline scaffold is a recurring and vital motif in naturally occurring bioactive molecules. The exploration of unique ecological niches, particularly in marine and microbial ecosystems, continues to yield novel alkaloids with intricate structures and potent biological activities. These natural products serve as invaluable leads for drug discovery, inspiring the development of new therapeutics. Future efforts combining advanced spectroscopic techniques, genomic mining of biosynthetic gene clusters, and innovative synthetic strategies will be essential to fully unlock the therapeutic potential of this remarkable class of compounds.

References

An In-Depth Technical Guide to the Initial Toxicity Screening of 7-Methylindoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-methylindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. However, the presence of an aromatic amine-like structure raises flags for potential toxicity, necessitating a robust and early-stage screening strategy. This guide provides a comprehensive, tiered approach for the initial toxicity assessment of novel this compound-based compounds. By integrating in silico predictions with targeted in vitro assays, this workflow enables researchers to de-risk candidates efficiently, saving time and resources in the drug discovery pipeline. We will detail the methodologies for computational toxicology, general cytotoxicity profiling, and specific endpoint assays for genotoxicity and cardiotoxicity, providing both the scientific rationale and actionable protocols.

Introduction to this compound and the Imperative for Early Toxicity Assessment

The indoline ring system is a common motif in a wide array of biologically active molecules. The addition of a methyl group at the 7-position can significantly alter the physicochemical and pharmacological properties of the parent molecule, often enhancing potency or selectivity for a given biological target. While these modifications are desirable from an efficacy standpoint, they can also introduce or unmask toxic liabilities.

1.1 The Therapeutic Potential and Structural Alerts of the Indoline Scaffold

This compound and its derivatives are utilized in the synthesis of pharmaceuticals and agricultural chemicals.[1] The core structure, however, contains a secondary aromatic amine-like moiety, which is a well-known structural alert for potential mutagenicity and carcinogenicity.[2][3] Aromatic amines can undergo metabolic activation, often by cytochrome P450 enzymes, to form reactive intermediates that can covalently bind to DNA and other macromolecules, leading to cellular damage.[4][5] Therefore, any drug discovery program centered on this scaffold must prioritize a thorough toxicological evaluation from the outset.

1.2 The Tiered Approach to Toxicity Screening: A Strategy for De-risking Drug Candidates

Early and predictive toxicity testing is critical for reducing the high attrition rates in drug development.[6][7] A tiered, or hierarchical, screening strategy allows for the rapid and cost-effective elimination of compounds with unfavorable toxicity profiles, while focusing resources on the most promising candidates. This approach begins with broad, high-throughput computational methods and progresses to more specific and biologically complex in vitro assays.

Tier 1: In Silico and Computational Toxicology Assessment

In silico toxicology has become an indispensable tool in modern drug development, allowing for the prediction of toxicological properties from a compound's chemical structure alone.[8][9] This approach is rapid, cost-effective, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

2.1 Principles of (Quantitative) Structure-Activity Relationship (Q)SAR Modeling

(Q)SAR models are computational algorithms that correlate the structural or physicochemical properties of molecules with their biological activities, including toxicity.[10] These models are built using large datasets of compounds with known toxicological profiles and can predict the potential hazards of new, untested chemicals.[11]

2.2 Practical Application: Screening this compound Analogs for Toxicity Endpoints

A variety of commercial and open-source (Q)SAR models are available to predict key toxicity endpoints. For this compound-based compounds, the following endpoints are of primary concern:

  • Mutagenicity (Ames Test Prediction): Predicts the outcome of the bacterial reverse mutation assay, a key indicator of genotoxic potential.

  • Carcinogenicity: Estimates the likelihood of a compound causing cancer in rodent bioassays.

  • hERG Blockade: Predicts the potential for a compound to inhibit the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[12]

  • Hepatotoxicity (DILI): Assesses the risk of drug-induced liver injury.

2.3 Workflow Diagram: In Silico Screening Cascade

cluster_input Input cluster_screening In Silico Prediction cluster_output Output & Decision Input This compound Analog Library (SMILES/SDF format) QSAR QSAR Models (e.g., Derek Nexus, Toxtree, OECD Toolbox) Input->QSAR Chemical Structures Endpoints Toxicity Endpoints: - Mutagenicity (Ames) - Carcinogenicity - hERG Blockade - Hepatotoxicity QSAR->Endpoints Predicts Analysis Data Analysis & Prioritization Endpoints->Analysis Generates Predictions Decision Decision Gate: - Flag high-risk compounds - Prioritize for in vitro testing Analysis->Decision Informs

Caption: In Silico Toxicity Screening Workflow.

2.4 Data Summary Table: In Silico Predictions

Compound IDStructurePredicted Mutagenicity (Ames)Predicted Carcinogenicity (Rodent)Predicted hERG Inhibition (pIC50)Predicted Hepatotoxicity
7MI-001[Structure]PositivePositive5.2High Risk
7MI-002[Structure]NegativeNegative4.1Low Risk
7MI-003[Structure]EquivocalLow Concern6.5Moderate Risk

Note: Data presented is hypothetical and for illustrative purposes.

Tier 2: In Vitro General Cytotoxicity Profiling

Compounds that pass the in silico screening tier should be subjected to in vitro assays to confirm the computational predictions and assess their general effects on cell health.[13]

3.1 The Cornerstone of Cellular Health: Assessing Viability and Proliferation

Cytotoxicity assays are used to measure the ability of a compound to cause cell damage or death.[14] These assays are essential for determining the concentration range for subsequent, more specific assays and for identifying compounds that are broadly toxic to cells.

3.2 Protocol: MTT/XTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[15][16]

3.2.1 Step-by-Step Protocol

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]

3.2.2 Data Analysis and IC50 Determination

The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

3.3 Workflow Diagram: In Vitro Cytotoxicity Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (96-well plate) Treatment Cell Treatment & Incubation Cell_Culture->Treatment Compound_Prep Compound Serial Dilution Compound_Prep->Treatment Assay MTT/XTT Reagent Addition Treatment->Assay Measurement Absorbance Reading Assay->Measurement Data_Processing Calculate % Viability Measurement->Data_Processing IC50 Determine IC50 Value Data_Processing->IC50

Caption: In Vitro Cytotoxicity Workflow.

Tier 3: Specific In Vitro Toxicity Endpoints

Compounds with acceptable cytotoxicity profiles (i.e., high IC50 values) should be advanced to more specific toxicity assays to investigate key liabilities identified in the in silico screen.

4.1 Genotoxicity: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[18] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[19] The test measures the ability of a compound to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.

4.1.1 Rationale and Regulatory Significance

A positive Ames test is a strong indicator that a compound may be a carcinogen.[18] Regulatory agencies such as the FDA and EMA require Ames test data as part of the preclinical safety evaluation of new drugs.[20][21] Given the structural alerts in this compound compounds, this assay is of paramount importance.

4.1.2 Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Assay cluster_analysis Analysis Bacteria Salmonella Strains (e.g., TA98, TA100) Mix Combine Bacteria, Compound, & S9 Mix Bacteria->Mix S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix Compound Test Compound Compound->Mix Plate Plate on Histidine-Free Agar Mix->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative Control Count->Compare

Caption: Ames Test Experimental Workflow.

4.2 Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[22][23] Therefore, assessing the potential for this compound compounds to block this channel is a critical safety evaluation.

4.2.1 The Role of hERG in Cardiac Repolarization

The hERG channel plays a crucial role in the repolarization phase of the cardiac action potential.[22] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[23]

4.2.2 Protocol: Automated Patch-Clamp Assay

Automated patch-clamp systems provide a high-throughput method for assessing hERG channel inhibition.[24]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiology: Measure the hERG channel current before and after compound application using a specific voltage protocol.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

4.3 Hepatotoxicity: Assessing Drug-Induced Liver Injury (DILI)

Given that the liver is a primary site of drug metabolism, assessing the potential for hepatotoxicity is crucial.

4.3.1 In Vitro Models: HepG2 Cells and Primary Hepatocytes

Hepatoblastoma cell lines like HepG2 are commonly used for initial screening. For more predictive results, primary human hepatocytes are the gold standard, although they are more expensive and have limited availability.

4.3.2 Protocol: LDH Release Assay for Membrane Integrity

The lactate dehydrogenase (LDH) release assay is a common method for assessing cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15] Increased LDH activity is indicative of compromised cell membrane integrity and cell death.

Integrated Risk Assessment and Path Forward

The data generated from this tiered screening approach must be integrated to form a comprehensive risk assessment for each this compound analog.

5.1 Synthesizing Data from Multiple Tiers

A decision-making matrix can be used to weigh the results from the in silico, general cytotoxicity, and specific toxicity assays. For example, a compound with a negative in silico prediction for mutagenicity that is confirmed by a negative Ames test and has a high IC50 in cytotoxicity assays would be considered a low-risk candidate. Conversely, a compound that is positive in both the in silico and in vitro mutagenicity assays would be a high-risk candidate and likely deprioritized.

5.2 Decision-Making Matrix for Candidate Selection

TierAssayLow RiskModerate RiskHigh Risk
1 In SilicoAll endpoints negative1-2 endpoints equivocal>2 endpoints positive
2 CytotoxicityIC50 > 50 µM10 µM < IC50 < 50 µMIC50 < 10 µM
3 Ames TestNegative-Positive
3 hERG AssayIC50 > 30 µM1 µM < IC50 < 30 µMIC50 < 1 µM

5.3 Future Directions and Considerations for In Vivo Studies

Promising candidates that demonstrate a favorable in vitro toxicity profile should be advanced to in vivo studies in relevant animal models. These studies will provide a more complete picture of the compound's safety profile, including its pharmacokinetic and pharmacodynamic properties.[25][26] The data from the in vitro assays will be invaluable for guiding the design of these in vivo studies, including dose selection and monitoring for specific organ toxicities.[27][28]

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 7-Methylindoline in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methylindoline as a Privileged Scaffold

This compound, a substituted indoline, represents a valuable heterocyclic scaffold in the landscape of medicinal chemistry and materials science.[1] The indoline core is a common motif in a plethora of biologically active compounds and natural products.[1] The strategic functionalization of this nucleus is therefore of paramount importance in the development of novel therapeutics and advanced materials. The Friedel-Crafts alkylation, a cornerstone of C-C bond formation on aromatic rings, offers a direct pathway to introduce diverse alkyl substituents onto the this compound framework.[2] However, the inherent high reactivity of the indoline ring system presents unique challenges, including control of regioselectivity and prevention of undesirable side reactions such as polyalkylation.[3]

This comprehensive guide, designed for senior application scientists and drug development professionals, provides an in-depth exploration of the theoretical and practical aspects of employing this compound in Friedel-Crafts alkylation reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights into overcoming common synthetic hurdles.

Mechanistic Rationale: Regioselectivity in the Friedel-Crafts Alkylation of this compound

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the synergistic and sometimes competing directing effects of the amino group and the methyl substituent. The secondary amine of the indoline ring is a powerful activating group and a strong ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby stabilizing the arenium ion intermediate.[4] Conversely, the methyl group at the C7 position is a weakly activating group and also an ortho, para-director through an inductive effect.

In the case of this compound, the C5 position is para to the strongly activating amino group and ortho to the weakly activating methyl group. This convergence of directing effects makes the C5 position the most nucleophilic and, therefore, the most probable site of electrophilic attack.[5] Direct alkylation at the C5 position is a desirable strategy for the synthesis of a variety of targeted derivatives.

However, the high electron density of the indoline ring can lead to a lack of selectivity and the formation of multiple alkylated products.[3] Furthermore, the basic nitrogen atom can complex with the Lewis acid catalyst, effectively deactivating the ring or leading to undesired N-alkylation.[6] To circumvent these issues, a common and highly effective strategy is the protection of the indoline nitrogen with an electron-withdrawing group, such as an acetyl group. This N-acylation moderates the activating effect of the nitrogen, enhances the regioselectivity of the C-alkylation, and prevents catalyst sequestration.

Visualizing the Regioselectivity:

Caption: Directing effects on the this compound ring favor electrophilic attack at the C5 position.

Experimental Protocols

Part 1: N-Acetylation of this compound

To control the reactivity of the this compound and ensure selective C5-alkylation, the first step is the protection of the nitrogen atom.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated NaHCO₃(aq)-Prepared in-house
Anhydrous MgSO₄-Commercially Available

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq.) to the stirred solution.

  • Add acetic anhydride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-acetyl-7-methylindoline, which can be used in the next step without further purification.

Part 2: Friedel-Crafts Alkylation of N-Acetyl-7-methylindoline

This protocol describes a general procedure for the tert-butylation of N-acetyl-7-methylindoline, a common transformation in medicinal chemistry to introduce a bulky, lipophilic group.

Materials:

Reagent/SolventGradeSupplier
N-Acetyl-7-methylindolineAs prepared above-
tert-Butyl chloride≥98%Commercially Available
Aluminum Chloride (AlCl₃)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ice-cold water-Prepared in-house
Saturated NaHCO₃(aq)-Prepared in-house
Anhydrous MgSO₄-Commercially Available

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.5 eq.) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of N-acetyl-7-methylindoline (1.0 eq.) and tert-butyl chloride (1.2 eq.) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-acetyl-5-tert-butyl-7-methylindoline.

Part 3: Deprotection of N-Acetyl-5-tert-butyl-7-methylindoline

The final step involves the removal of the acetyl protecting group to yield the desired 5-alkylated this compound.

Materials:

Reagent/SolventGradeSupplier
N-Acetyl-5-tert-butyl-7-methylindolineAs prepared above-
6M Hydrochloric Acid (HCl)-Prepared in-house
Ethanol (EtOH)Reagent GradeCommercially Available
10% Sodium Hydroxide (NaOH) (aq)-Prepared in-house
Diethyl etherReagent GradeCommercially Available
Anhydrous Na₂SO₄-Commercially Available

Procedure:

  • In a round-bottom flask, dissolve N-acetyl-5-tert-butyl-7-methylindoline (1.0 eq.) in ethanol.

  • Add 6M aqueous hydrochloric acid (HCl) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the deprotection by TLC.[7]

  • After completion, cool the reaction mixture to room temperature and neutralize by the careful addition of 10% aqueous sodium hydroxide (NaOH) until the pH is ~8-9.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure to yield 5-tert-butyl-7-methylindoline. The product can be further purified by column chromatography if necessary.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: C5-Alkylation cluster_2 Step 3: Deprotection Start This compound Protect N-Acetylation (Acetic Anhydride, Pyridine) Start->Protect Product1 N-Acetyl-7-methylindoline Protect->Product1 Alkylate Friedel-Crafts Alkylation (tert-Butyl Chloride, AlCl₃) Product1->Alkylate Product2 N-Acetyl-5-tert-butyl-7-methylindoline Alkylate->Product2 Deprotect Acid Hydrolysis (HCl, EtOH) Product2->Deprotect FinalProduct 5-tert-butyl-7-methylindoline Deprotect->FinalProduct

Caption: A three-step workflow for the synthesis of 5-alkyl-7-methylindoline.

Expected Results and Data Interpretation

The successful synthesis of 5-tert-butyl-7-methylindoline can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table of Expected Product Characterization Data:

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
5-tert-butyl-7-methylindoline C₁₃H₁₉N189.30~7.0 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~3.6 (t, 2H, N-CH₂), ~3.0 (t, 2H, Ar-CH₂), ~2.2 (s, 3H, Ar-CH₃), ~1.3 (s, 9H, C(CH₃)₃)~145, ~142, ~128, ~125, ~120, ~115 (Ar-C), ~48 (N-CH₂), ~34 (C(CH₃)₃), ~31.5 ((CH₃)₃), ~30 (Ar-CH₂), ~16 (Ar-CH₃)

Note: The predicted NMR chemical shifts are estimates based on analogous structures and may vary slightly in experimental data.

Troubleshooting and Field-Proven Insights

  • Polyalkylation: The primary challenge in the Friedel-Crafts alkylation of highly activated rings like indoline is polyalkylation. The N-acetylation step is crucial to mitigate this. If polyalkylation is still observed, consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or further decreasing the reaction temperature.[3][8]

  • N-Alkylation: Direct Friedel-Crafts alkylation on unprotected this compound can lead to N-alkylation as a side reaction. The N-acetyl protecting group effectively prevents this.[6]

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential. Over-running the reaction can lead to the formation of byproducts.

  • Moisture Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[9]

Conclusion

The Friedel-Crafts alkylation of this compound, when strategically managed through N-protection, offers a robust and versatile method for the synthesis of novel C5-substituted indoline derivatives. These compounds are valuable building blocks for the discovery of new pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully employ this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Use of 7-Methylindoline and its Congeners in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Substitution at the C7 position of this bicyclic system offers a powerful vector for modulating physicochemical properties and biological activity. This guide provides an in-depth exploration of the application of 7-methyl substituted indole and indoline derivatives in the synthesis of bioactive molecules. We will clarify the critical distinctions between 7-methylindoline, 7-methylindole, and 7-azaindole, and delve into their respective roles as synthetic precursors and chiral auxiliaries. This document provides detailed protocols, mechanistic insights, and tabulated data to support researchers, scientists, and drug development professionals in leveraging these versatile building blocks.

The this compound Scaffold: Structure, Reactivity, and Rationale

Structural and Reactivity Distinctions

Understanding the subtle yet critical differences between this compound and its close chemical relatives is paramount for strategic synthetic design. The reactivity and utility of the scaffold are fundamentally dictated by the degree of saturation in the five-membered ring.

  • 7-Methylindole: An aromatic heterocyclic compound, its chemistry is dominated by the electron-rich pyrrole ring. Electrophilic substitution occurs preferentially at the C3 position. The C7-methyl group provides a lipophilic anchor and a steric director, influencing how the molecule interacts with biological targets. It is used in the production of agricultural chemicals and pharmaceuticals[1].

  • This compound: The saturated analogue of 7-methylindole. The five-membered ring is no longer aromatic, and the nitrogen atom behaves as a secondary aniline. This makes the benzene ring more susceptible to electrophilic aromatic substitution and allows for N-functionalization without disrupting a pi-system.

  • 7-Azaindole: A bioisostere of indole where a carbon atom in the benzene ring is replaced by nitrogen. In 7-azaindole, the nitrogen is at the 7-position. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a highly valuable scaffold in medicinal chemistry[2]. 7-azaindole derivatives have been investigated as kinase inhibitors and anticancer agents[2][3].

The choice between these scaffolds allows chemists to fine-tune properties like solubility, basicity, and the spatial arrangement of substituents, which are crucial for optimizing drug-receptor interactions.

Synthetic Accessibility

7-Methylindole is readily prepared via classical indole syntheses. One established method involves the reaction of 2,6-dimethylformanilide with potassium ethoxide, providing a reliable entry point to this key intermediate[1]. The synthesis of this compound can be subsequently achieved through the reduction of 7-methylindole.

7-Methylindole as a Versatile Precursor in Bioactive Synthesis

7-Methylindole serves as a crucial starting material for a range of molecules with potential therapeutic applications, including anticancer immunomodulators, plant growth inhibitors, and antifungal agents.

Key Transformation: Acid-Catalyzed Reaction with Isatins

A prominent application of indoles in constructing complex bioactive molecules is their reaction with isatins (indoline-2,3-diones) to form trisindoline scaffolds. These products consist of an oxindole core bearing two indole moieties at the C3 position[4]. This reaction is a powerful method for generating molecular complexity from relatively simple starting materials.

The mechanism involves the acid-catalyzed activation of the C3-carbonyl group of isatin, which then undergoes nucleophilic attack by two equivalents of 7-methylindole[4]. The methyl group at the C7 position of the indole ring can influence the reaction kinetics and the properties of the final product.

G cluster_start Starting Materials cluster_process Synthetic Pathway cluster_end Final Product s1 7-Methylindole p2 Nucleophilic Attack by 1st 7-Methylindole s1->p2 p4 Nucleophilic Attack by 2nd 7-Methylindole s1->p4 s2 Isatin Derivative p1 Acid-Catalyzed Activation of Isatin s2->p1 p1->p2 p3 Dehydration & Cation Formation p2->p3 p3->p4 end1 Bioactive Trisindoline Scaffold p4->end1

Caption: General workflow for trisindoline synthesis.

Protocol 1: Synthesis of a 7-Methyl-Substituted Trisindoline

This protocol describes a general procedure for the ceric ammonium nitrate (CAN)-catalyzed condensation of 7-methylindole with an isatin derivative.

Materials:

  • 7-Methylindole (2.0 mmol)

  • Isatin (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.1 mmol)

  • Acetonitrile (10 mL)

  • Stir plate and magnetic stir bar

  • Round-bottom flask (25 mL)

  • TLC plates (silica gel)

  • Column chromatography setup

Procedure:

  • To a 25 mL round-bottom flask, add isatin (1.0 mmol), 7-methylindole (2.0 mmol), and acetonitrile (10 mL).

  • Stir the mixture at room temperature to ensure dissolution of the solids.

  • Add ceric ammonium nitrate (0.1 mmol) to the solution in one portion. The catalyst initiates the reaction by acting as a Lewis acid[4].

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane solvent system). The reaction is typically complete within 2-3 hours[4].

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure trisindoline derivative.

Expected Outcome: The reaction is expected to produce the desired 3,3-bis(7-methyl-1H-indol-3-yl)indolin-2-one in good to excellent yield. The presence of the methyl groups will increase the lipophilicity of the final compound compared to the unsubstituted analogue.

Tabulated Bioactive Derivatives
Compound ClassSynthetic RouteReported Biological ActivityReference
Pyrrolidine AnaloguesMarkovnikov AdditionGeneral Pharmaceutical Activity
Pyridyl-ethenyl-indolesCustom SynthesisTryptophan Dioxygenase Inhibitors (Anticancer)
Indole-based AnaloguesFolate Analogue SynthesisLeishmania Major Pteridine Reductase (PTR1) Inhibitors
Substituted IndolesCustom SynthesisHIV-1 Attachment Inhibitors

7-Azaindoline: A Powerful Directing Group in Asymmetric Synthesis

While this compound itself is less documented, the related 7-azaindoline scaffold has emerged as a highly effective directing group and chiral auxiliary in modern asymmetric synthesis. α-Substituted-7-azaindoline amides are particularly versatile synthons for various metal- and organo-catalyzed reactions[5][6].

Causality of Stereocontrol

The efficacy of 7-azaindoline amides stems from the ability of the nitrogen atom in the pyridine ring and the amide's carbonyl oxygen to act as a bidentate ligand. This chelation to a metal center (e.g., Copper(I)) creates a rigid, seven-membered ring structure. This conformation establishes a defined chiral environment, forcing incoming electrophiles to approach from a specific face of the enolate, thereby inducing high stereoselectivity in the product[5].

G A α-Methyl 7-Azaindoline Amide C Intermediate 72 (Z-Amide/Cu(I) Enolate) A->C Bidentate Coordination B Cu(I)/Ligand Complex B->C E Intermediate 73 (Cu(I) Aldolate) C->E Aldol Addition D Aldehyde (Electrophile) D->E F Protonolysis E->F G Chiral Aldol Adduct (Product) F->G H Catalyst Regeneration F->H H->B Re-enters cycle

References

7-Methylindoline: A Versatile Scaffold for the Synthesis of Pharmaceutically Active Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Methylindoline Core in Medicinal Chemistry

The indoline scaffold is a cornerstone in drug discovery, recognized as a "privileged" structure due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activities.[1] Its rigid, bicyclic framework provides an ideal three-dimensional arrangement for precise interactions with a variety of biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable starting material. The presence of the methyl group at the 7-position introduces a critical element of steric and electronic diversity, allowing for the fine-tuning of a molecule's pharmacological profile. This strategic substitution can influence binding affinity, selectivity, and metabolic stability, making this compound a coveted building block for medicinal chemists.

This guide provides an in-depth exploration of this compound as a reactant, offering detailed protocols and the underlying scientific rationale for the synthesis of pharmaceutically active analogs. We will delve into key synthetic transformations, including N-arylation and C-H functionalization, providing researchers with the practical knowledge to leverage this versatile scaffold in their drug discovery endeavors.

Safety and Handling of this compound

While a specific safety data sheet for this compound was not found, data for the closely related 7-methylindole can be used as a precautionary guide. 7-Methylindole is classified as an irritant, causing skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

Key Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3]

    • Respiratory Protection: If dust or vapor is generated, use a NIOSH-approved respirator.[4]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[3]

    • In case of skin contact: Wash off with soap and plenty of water.[3]

    • If inhaled: Move person into fresh air.[3]

    • If swallowed: Rinse mouth with water.[3]

In all cases of exposure, seek medical attention.[3]

Strategic Functionalization of the this compound Scaffold

The true synthetic utility of this compound lies in its potential for selective functionalization at various positions. The most common and impactful transformations involve modifications at the nitrogen atom (N-1 position) and direct C-H functionalization of the benzene ring.

N-Arylation of this compound: A Gateway to Diverse Analogs

The introduction of an aryl group at the nitrogen atom of the indoline core is a powerful strategy for generating libraries of compounds with diverse pharmacological activities. This transformation is most effectively achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent and reliable method.[5]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. The catalytic cycle, in simplified terms, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, as it influences the stability of the catalytic species and the rates of oxidative addition and reductive elimination.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound with an Aryl Halide

This protocol provides a general and robust method for the N-arylation of this compound using a palladium catalyst and a phosphine ligand.[5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos, RuPhos)[5]

  • Base (e.g., NaOtBu - sodium tert-butoxide, K₃PO₄ - potassium phosphate)[5]

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)[5]

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Inert gas (argon or nitrogen)

Experimental Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification setup1 Add this compound, aryl halide, Pd catalyst, ligand, and base to a dry Schlenk tube. setup2 Add anhydrous, degassed solvent. setup1->setup2 seal Seal the tube. setup2->seal heat Heat to 80-110 °C with vigorous stirring. seal->heat monitor Monitor reaction by TLC or GC-MS. heat->monitor cool Cool to room temperature. monitor->cool dilute Dilute with organic solvent and wash with water/brine. cool->dilute dry Dry organic layer and concentrate. dilute->dry purify Purify by flash column chromatography. dry->purify

Caption: Experimental workflow for the N-arylation of this compound.

Step-by-Step Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[5]

    • Causality: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would deactivate the catalyst. The excess of the aryl halide and base ensures the reaction goes to completion.

  • Solvent Addition:

    • Add the anhydrous and degassed solvent (5 mL) to the Schlenk tube via syringe.

    • Causality: The solvent must be anhydrous as water can interfere with the catalytic cycle. Degassing removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[5]

    • Stir the reaction mixture vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures proper mixing of the reactants and catalyst.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Workup:

    • Once the reaction is complete (typically indicated by the disappearance of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine to remove the base and other inorganic byproducts.[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to afford the pure N-aryl-7-methylindoline.[5]

Data Presentation: Representative Conditions for N-Arylation

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
24-ChlorobenzonitrilePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102470-85
32-IodopyridinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1001875-90
44-BromoanisolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001280-92
(Yields are representative and based on typical Buchwald-Hartwig reactions of similar substrates)[5]
C-H Functionalization: Direct and Atom-Economical Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules.[6][7] For the this compound scaffold, this approach allows for the introduction of various functional groups directly onto the aromatic ring, bypassing the need for pre-functionalized starting materials. The C7 position is of particular interest for atroposelective functionalization to create axially chiral biaryls, which are valuable in drug discovery and chiral catalysis.[8]

Transition metal catalysts, particularly those based on palladium and rhodium, can activate otherwise inert C-H bonds.[7][8] This is often achieved through the use of a directing group on the indoline nitrogen, which positions the metal catalyst in close proximity to a specific C-H bond, leading to regioselective functionalization. The catalytic cycle typically involves C-H activation to form a metallacycle, followed by reaction with a coupling partner and subsequent reductive elimination to furnish the functionalized product.

Protocol 2: Rhodium-Catalyzed C7-Arylation of N-Substituted this compound

This protocol is based on the principles of directed C-H activation for the synthesis of C7-arylated indolines, which can be precursors to axially chiral biaryls.[8]

Materials:

  • N-substituted this compound (with a suitable directing group, e.g., pyrimidyl)

  • Diazo compound (e.g., diazonaphthoquinone) as the aryl source

  • Rhodium catalyst (e.g., a chiral Rh(III) complex for asymmetric synthesis)[8]

  • Additive (e.g., AgSbF₆)

  • Solvent (e.g., 1,2-dichloroethane - DCE)

  • Standard laboratory equipment for inert atmosphere reactions, workup, and purification.

Logical Relationship of Key Components:

G reactant1 N-Substituted This compound product C7-Arylated This compound reactant1->product C-H Activation reactant2 Aryl Source (e.g., Diazo Compound) reactant2->product Coupling Partner catalyst Rh(III) Catalyst catalyst->product Catalyzes Reaction

Caption: Key components in the Rh-catalyzed C7-arylation of this compound.

Step-by-Step Procedure:

  • Preparation of N-Substituted this compound:

    • Synthesize the N-substituted this compound with an appropriate directing group. The choice of directing group is critical for achieving high regioselectivity.[8]

  • Reaction Setup:

    • In a glovebox, to a reaction vial, add the N-substituted this compound (1.0 equiv), the rhodium catalyst (e.g., 5 mol%), and the additive (e.g., AgSbF₆, 20 mol%).

    • Add the anhydrous solvent (e.g., DCE).

  • Addition of the Coupling Partner:

    • Slowly add a solution of the diazo compound (1.2 equiv) in the reaction solvent to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • Causality: Slow addition helps to control the reaction rate and minimize side reactions.

  • Reaction Execution:

    • Stir the reaction mixture at the specified temperature for the required time (e.g., 12-24 hours).

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the C7-arylated product.

Applications of this compound Derivatives in Medicinal Chemistry

Derivatives of this compound are being investigated for a wide range of therapeutic applications, leveraging the unique properties imparted by the indoline core and its substituents.

Kinase Inhibitors

The 7-azaindole scaffold, a close analog of the indole core, is a well-established "hinge-binding" motif in kinase inhibitors.[9][10] The nitrogen at the 7-position and the N-H of the pyrrole ring can form crucial hydrogen bonds with the kinase hinge region. By extension, this compound derivatives can be designed to target the ATP-binding site of various kinases, which are important targets in oncology and other diseases.[11][12] The 7-methyl group can provide beneficial steric interactions within the binding pocket, enhancing potency and selectivity.

Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine or 5-HT) receptors are involved in a wide array of physiological and psychological processes, including mood, sleep, and cognition.[13][14] Modulation of these receptors is a key strategy for treating depression, anxiety, and other central nervous system disorders.[15][16] The indoline scaffold is a common feature in many serotonin receptor modulators. The 7-methyl group can be used to optimize the interaction of the ligand with the receptor, potentially leading to improved efficacy and a more favorable side-effect profile.

Conclusion and Future Perspectives

This compound stands out as a versatile and strategically important building block in the synthesis of pharmaceutically active compounds. The ability to perform selective N-arylation and C-H functionalization opens up a vast chemical space for the generation of novel molecular entities. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable scaffold. As synthetic methodologies continue to advance, we can expect to see the emergence of even more efficient and selective ways to functionalize this compound, further accelerating the discovery of new and improved therapeutics for a wide range of diseases.

References

Protocols for N-Functionalization of the 7-Methylindoline Ring: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 7-methylindoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its N-functionalization is a critical strategy for modulating physicochemical properties, pharmacological activity, and pharmacokinetic profiles. This guide provides an in-depth exploration of established and effective protocols for the N-acylation, N-alkylation, and N-arylation of the this compound ring, designed for researchers and scientists in the field of drug development.

Part 1: N-Acylation of this compound

N-acylation of the this compound ring introduces an amide functionality, which can act as a key pharmacophore, influence molecular conformation, and serve as a precursor for further chemical transformations. The choice of acylating agent and reaction conditions is crucial for achieving high yields and chemoselectivity.

Principle and Mechanistic Insights

N-acylation of this compound, a secondary amine, typically proceeds via nucleophilic attack of the nitrogen atom on an activated acyl source. Common acylating agents include acyl chlorides, anhydrides, and, more recently, thioesters for improved chemoselectivity. The reaction is generally base-mediated to deprotonate the indoline nitrogen, enhancing its nucleophilicity, and to neutralize the acidic byproduct.

A noteworthy advancement in this area is the use of thioesters as the acyl source, which offers a milder and more selective approach compared to highly reactive acyl chlorides.[1][2][3] This method avoids the formation of harsh acidic byproducts, making it compatible with a wider range of functional groups. The reaction is thought to proceed through a base-mediated activation of the indoline nitrogen, followed by nucleophilic acyl substitution on the thioester.

Protocol: Chemoselective N-Acylation using Thioesters

This protocol is adapted from a method developed for the N-acylation of indoles and is applicable to this compound.[1][3]

Experimental Procedure:

  • To a dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired thioester (3.0 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

  • Add dry xylene as the solvent (to make a 0.1 M solution with respect to this compound).

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-acyl-7-methylindoline.

Table 1: Representative Substrates and Yields for N-Acylation of Indoles with Thioesters [1][3]

EntryIndole SubstrateThioesterProductYield (%)
13-MethylindoleS-Methyl butanethioate1-(3-Methyl-1H-indol-1-yl)butan-1-one97
2IndoleS-Methyl benzothioate1-Benzoyl-1H-indole95
35-BromoindoleS-Methyl butanethioate1-(5-Bromo-1H-indol-1-yl)butan-1-one88
4CarbazoleS-Methyl butanethioate9-Butanoyl-9H-carbazole84

Note: Yields are based on the original study with indole derivatives and serve as an expected range for this compound.

Nacylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Indoline This compound Indolinate Deprotonated This compound Indoline->Indolinate Base Thioester Thioester (R-CO-SR') Adduct Tetrahedral Intermediate Thioester->Adduct Base Base (Cs₂CO₃) Indolinate->Adduct Nucleophilic Attack Product N-Acyl-7-methylindoline Adduct->Product Elimination of Thiolate Byproduct Thiolate byproduct (R'-S⁻) Adduct->Byproduct

Caption: Proposed mechanism for the N-acylation of this compound with a thioester.

Part 2: N-Alkylation of this compound

N-alkylation introduces alkyl substituents on the indoline nitrogen, a common strategy to enhance metabolic stability, modulate lipophilicity, and explore structure-activity relationships. Challenges in N-alkylation include controlling the degree of alkylation to avoid the formation of quaternary ammonium salts and achieving selective mono-alkylation.

Principle and Mechanistic Insights

Traditional N-alkylation methods often involve the use of alkyl halides in the presence of a base. However, these methods can lead to over-alkylation.[4] More modern and selective approaches utilize catalytic systems. One such method is the iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents.[5][6] This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the indoline, followed by regeneration of the catalyst. This process is atom-economical and environmentally benign.

Protocol: Iron-Catalyzed N-Alkylation using Alcohols

This protocol is based on a selective iron-catalyzed synthesis of N-alkylated indolines.[5][6]

Experimental Procedure:

  • In a glovebox, combine this compound (0.5 mmol, 1.0 equiv.), the corresponding alcohol (2.0 equiv.), a tricarbonyl(cyclopentadienone) iron complex catalyst (5 mol%), trimethylamine N-oxide (Me₃NO, 10 mol%) as an oxidant for catalyst activation, and potassium carbonate (K₂CO₃, 1.0 equiv.) in a reaction tube.

  • Add 2,2,2-trifluoroethanol (TFE, 0.5 M) as the solvent.

  • Seal the tube and heat the mixture at 110 °C for 18-48 hours under an argon atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, and filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-alkylated this compound.

Table 2: Scope of Iron-Catalyzed N-Alkylation of Indolines with Various Alcohols [5][6]

EntryIndolineAlcoholProductYield (%)
1IndolineBenzyl alcoholN-Benzylindoline99
2Indoline4-Methylbenzyl alcoholN-(4-Methylbenzyl)indoline92
3Indoline4-Fluorobenzyl alcoholN-(4-Fluorobenzyl)indoline87
4Indoline1-ButanolN-Butylindoline75

Note: Yields are based on the original study with indoline and serve as an expected range for this compound.

Nalkylation_Workflow cluster_step1 Step 1: Alcohol Oxidation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Reduction & Catalyst Regeneration Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde [Fe] Catalyst_Fe Fe Catalyst Catalyst_Fe->Aldehyde H2_Fe H₂-Fe Imine Iminium Intermediate Aldehyde->Imine Product N-Alkyl-7-methylindoline H2_Fe->Product Indoline This compound Indoline->Imine Imine->Product [H₂-Fe] Product->Catalyst_Fe Regeneration cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3

Caption: Workflow for the iron-catalyzed N-alkylation of this compound.

Part 3: N-Arylation of this compound

The introduction of an aryl group at the nitrogen atom of the this compound ring can significantly impact the compound's biological activity, often by introducing favorable π-stacking interactions with biological targets. The two most prominent methods for N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Principle and Mechanistic Insights

Buchwald-Hartwig Amination: This is a versatile and widely used method for forming carbon-nitrogen bonds.[7][8][9][10][11] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The catalytic cycle is generally accepted to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[12]

Ullmann Condensation: The Ullmann reaction is a classic method for C-N bond formation, typically employing a copper catalyst.[13][14][15] Traditional Ullmann conditions required harsh reaction temperatures and stoichiometric amounts of copper. Modern protocols utilize copper(I) salts with various ligands, such as diamines or phenanthrolines, allowing the reaction to proceed under milder conditions.[16] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure for the N-arylation of indolines and is applicable to this compound.[12][17]

Experimental Procedure:

  • To a reaction tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Add a dry, deoxygenated solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C under an inert atmosphere (argon or nitrogen).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, dilute with a suitable organic solvent, and filter through celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 3: Typical Conditions for Buchwald-Hartwig N-Arylation of Indoles/Indolines

Catalyst System (Pd Precursor/Ligand)BaseSolventTemperature (°C)Aryl Halide
Pd₂(dba)₃ / XPhosNaOtBuToluene100Aryl bromides, chlorides
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110Aryl bromides, iodides
[(CyPF-tBu)PdCl₂]K₃PO₄Dioxane80-100Heteroaryl chlorides
Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on improved conditions for the N-arylation of indoles.[16]

Experimental Procedure:

  • In a reaction vial, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), a ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add a high-boiling polar solvent like dioxane or N,N-dimethylformamide (DMF).

  • Seal the vial and heat the mixture to 110-140 °C.

  • After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the organic phase with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Pd(II) Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X (Oxidative Addition) AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH Amido Pd(II) Amido Complex AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product N-Aryl Product Amido->Product + Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Summary and Outlook

The N-functionalization of the this compound ring is a versatile tool for the synthesis of novel compounds with potential therapeutic applications. This guide has detailed robust and reproducible protocols for N-acylation, N-alkylation, and N-arylation, providing researchers with a solid foundation for their synthetic endeavors. The choice of a specific protocol will depend on the desired functionality, the nature of the starting materials, and the required tolerance of other functional groups. Future research in this area will likely focus on the development of even more efficient, selective, and environmentally sustainable catalytic systems for the N-functionalization of indoline scaffolds.

References

Application Notes & Protocols: Harnessing 7-Methylindoline in Multicomponent Reactions for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Molecular Diversity in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents necessitates the efficient exploration of vast chemical space. Multicomponent reactions (MCRs) have emerged as a cornerstone of diversity-oriented synthesis (DOS), offering a powerful and atom-economical approach to generate structurally complex and diverse small molecule libraries.[1][2][3] MCRs, by their very nature, allow for the one-pot assembly of three or more starting materials into a single product, thereby minimizing synthetic steps and purification efforts while maximizing molecular complexity.[3][4] This paradigm shift from traditional linear synthesis is particularly advantageous in the early stages of drug discovery, where the rapid generation of a multitude of distinct chemical entities is paramount for identifying promising hit compounds.[1][3]

The indoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds.[5] Its rigid, three-dimensional architecture provides a versatile framework for the presentation of functional groups in precise spatial orientations, making it an attractive starting point for the design of novel therapeutics. The introduction of a methyl group at the 7-position of the indoline ring, as in 7-methylindoline, offers a subtle yet significant modification that can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in two prominent isocyanide-based MCRs—the Ugi and Passerini reactions—for the efficient construction of diverse compound libraries.

The Strategic Advantage of this compound in MCR-based Library Synthesis

The choice of this compound as a core building block in MCR-based library synthesis is underpinned by several key considerations:

  • Structural Rigidity and Complexity: The inherent tricyclic nature of the indoline core provides a rigid scaffold, which can lead to higher binding affinities and selectivities for protein targets.

  • Modulation of Physicochemical Properties: The 7-methyl group can enhance membrane permeability and reduce metabolic degradation compared to unsubstituted indolines.

  • Vectorial Diversity: As a secondary amine, this compound serves as a versatile component in MCRs, allowing for the introduction of diverse substituents at the nitrogen atom, which can be further elaborated to explore the surrounding chemical space.

  • Accessibility: this compound is a commercially available and relatively inexpensive starting material, making it suitable for large-scale library synthesis.

I. The Ugi Four-Component Reaction (U-4CR) with this compound

The Ugi reaction is a powerful MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acylamino amide derivatives in a single step.[6] When this compound is employed as the amine component, it gives rise to a library of complex peptidomimetics with a constrained indoline backbone.

Mechanism of the Ugi Reaction Involving this compound

The reaction is believed to proceed through the initial formation of an iminium ion from the condensation of this compound and the carbonyl compound. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable α-acylamino amide product.[6]

Ugi_Mechanism cluster_1 Iminium Formation cluster_2 Nitrilium Intermediate Formation cluster_3 Acyl Transfer and Product Formation This compound This compound Iminium_Ion Iminium Ion This compound->Iminium_Ion + Aldehyde - H2O Aldehyde R1-CHO Aldehyde->Iminium_Ion Nitrilium_Intermediate Nitrilium Intermediate Iminium_Ion->Nitrilium_Intermediate + Isocyanide Isocyanide R2-NC Isocyanide->Nitrilium_Intermediate Adduct Intermediate Adduct Nitrilium_Intermediate->Adduct + Carboxylate Carboxylic_Acid R3-COOH Carboxylic_Acid->Adduct Ugi_Product α-Acylamino Amide Product Adduct->Ugi_Product Mumm Rearrangement

Caption: Ugi reaction mechanism with this compound.

Protocol: Synthesis of a this compound-Based Ugi Library

This representative protocol describes the synthesis of a small library of Ugi products derived from this compound. The reaction can be performed in parallel in a multi-well plate format for high-throughput synthesis.

Materials:

  • This compound

  • A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, 4-methoxybenzoic acid)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Multi-well reaction block or individual reaction vials

Procedure:

  • Reagent Stock Solution Preparation: Prepare stock solutions of this compound (1.0 M in MeOH), each aldehyde (1.0 M in MeOH), each carboxylic acid (1.0 M in MeOH), and each isocyanide (1.0 M in MeOH).

  • Reaction Setup: To each well of a 96-well reaction block (or to individual reaction vials), add the following in the specified order:

    • 100 µL of the this compound stock solution (0.1 mmol)

    • 100 µL of an aldehyde stock solution (0.1 mmol)

    • 100 µL of a carboxylic acid stock solution (0.1 mmol)

  • Reaction Initiation: Add 100 µL of an isocyanide stock solution (0.1 mmol) to each well.

  • Reaction Conditions: Seal the reaction block/vials and shake at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in DCM (1 mL).

    • Wash with saturated aqueous NaHCO₃ solution (1 mL), followed by brine (1 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent to obtain the crude product.

  • Purification: The crude products can be purified by automated flash chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired Ugi products.

Data Presentation: Representative Ugi Library Components

EntryAldehyde (R¹)Carboxylic Acid (R²)Isocyanide (R³)Expected Product Structure
1BenzaldehydeAcetic Acidtert-Butyl isocyanide2-(acetylamino)-N-(tert-butyl)-2-phenyl-1-(7-methylindolin-1-yl)ethan-1-one
24-ChlorobenzaldehydeBenzoic AcidCyclohexyl isocyanide2-(benzoylamino)-2-(4-chlorophenyl)-N-cyclohexyl-1-(7-methylindolin-1-yl)ethan-1-one
3Isobutyraldehyde4-Methoxybenzoic AcidBenzyl isocyanideN-benzyl-2-((4-methoxybenzoyl)amino)-3-methyl-1-(7-methylindolin-1-yl)butan-1-one

II. The Passerini Three-Component Reaction (P-3CR) with this compound

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[7][8] While this compound itself cannot directly participate as the amine component in a classic Passerini reaction, it can be incorporated into one of the other components (e.g., the carboxylic acid or aldehyde) prior to the MCR, or a derivative can be used. For the purpose of this guide, we will consider a scenario where a this compound-containing carboxylic acid is utilized.

Mechanism of the Passerini Reaction

The mechanism of the Passerini reaction is thought to proceed via a concerted or ionic pathway depending on the solvent polarity.[7] In a non-polar solvent, a trimolecular, concerted pathway is favored. In polar solvents, the reaction may proceed through a protonated carbonyl, which is then attacked by the isocyanide to form a nitrilium ion, followed by the addition of the carboxylate.[7][9]

Passerini_Mechanism Carboxylic_Acid This compound-1-yl)acetic acid Intermediate Cyclic Intermediate Carboxylic_Acid->Intermediate Aldehyde R1-CHO Aldehyde->Intermediate Isocyanide R2-NC Isocyanide->Intermediate Product α-Acyloxy Amide Intermediate->Product Rearrangement

Caption: Passerini reaction with a this compound-containing carboxylic acid.

Protocol: Synthesis of a this compound-Derived Passerini Library

This protocol outlines the synthesis of a library of α-acyloxy amides using a pre-functionalized this compound building block, (7-methylindolin-1-yl)acetic acid.

Materials:

  • (7-methylindolin-1-yl)acetic acid (can be synthesized from this compound and ethyl bromoacetate followed by hydrolysis)

  • A diverse set of aldehydes (e.g., benzaldehyde, furfural, cinnamaldehyde)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, 1,1,3,3-tetramethylbutyl isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, dissolve (7-methylindolin-1-yl)acetic acid (0.1 mmol, 1.0 equiv) in anhydrous DCM (1 mL).

  • Addition of Reagents: To each vial, add an aldehyde (0.1 mmol, 1.0 equiv) followed by an isocyanide (0.1 mmol, 1.0 equiv).

  • Reaction Conditions: Stir the reaction mixtures at room temperature for 24-48 hours. Monitor the reactions by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified by direct flash chromatography on silica gel.

Data Presentation: Representative Passerini Library Components

EntryAldehyde (R¹)Isocyanide (R²)Expected Product Structure
1Benzaldehydetert-Butyl isocyanide1-((tert-butylamino)carbonyl)-1-phenylmethyl 2-(7-methylindolin-1-yl)acetate
2FurfuralCyclohexyl isocyanide1-((cyclohexylamino)carbonyl)-1-(furan-2-yl)methyl 2-(7-methylindolin-1-yl)acetate
3Cinnamaldehyde1,1,3,3-Tetramethylbutyl isocyanide1-(((1,1,3,3-tetramethylbutyl)amino)carbonyl)-1-((E)-2-phenylethenyl)methyl 2-(7-methylindolin-1-yl)acetate

Workflow for Library Synthesis and Analysis

The successful implementation of MCRs for library synthesis requires a systematic workflow, from initial design to final analysis.

Library_Synthesis_Workflow cluster_design Library Design cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Scaffold_Selection Scaffold Selection (this compound) Building_Blocks Building Block Selection (Aldehydes, Acids, Isocyanides) Scaffold_Selection->Building_Blocks Virtual_Library Virtual Library Generation Building_Blocks->Virtual_Library MCR Multicomponent Reaction (Ugi or Passerini) Virtual_Library->MCR Purification High-Throughput Purification MCR->Purification QC Quality Control (LC-MS, NMR) Purification->QC Archiving Compound Archiving and Plating QC->Archiving Screening Biological Screening Archiving->Screening

References

Application Notes and Protocols: 7-Methylindoline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of effective kinase inhibitors is the utilization of privileged scaffolds that can favorably interact with the ATP-binding site of the kinase. The 7-azaindole scaffold has been extensively validated as a superior hinge-binding motif in numerous clinically approved and investigational kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the use of 7-methylindoline , a close structural analog of 7-azaindole, as a versatile building block in the synthesis of novel kinase inhibitors. We will explore the rationale for its use, key synthetic methodologies, and its potential applications in targeting a range of kinases.

Introduction: The Rationale for this compound in Kinase Inhibitor Design

The ATP-binding site of kinases contains a "hinge" region that forms crucial hydrogen bonds with ATP. A successful strategy in kinase inhibitor design is to mimic this interaction. The 7-azaindole scaffold is particularly effective as it can form two key hydrogen bonds with the kinase hinge region, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH acting as a hydrogen bond donor.[2][3] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.[2]

This compound emerges as a compelling building block by leveraging the established success of the 7-azaindole scaffold through the principle of bioisosteric replacement. The methyl group at the 7-position can be considered a bioisostere of the nitrogen atom in 7-azaindole. While incapable of forming a hydrogen bond, the methyl group offers distinct advantages:

  • Modulation of Physicochemical Properties: The replacement of a nitrogen atom with a methyl group increases the lipophilicity of the core scaffold. This can influence crucial drug-like properties such as cell permeability, metabolic stability, and oral bioavailability.

  • Fine-Tuning of Selectivity: The subtle change in electronics and sterics from a nitrogen to a methyl group can alter the binding affinity for different kinases, potentially leading to improved selectivity profiles and reduced off-target effects.

  • Exploration of Novel Chemical Space: While the 7-azaindole scaffold has been extensively explored, this compound provides an opportunity to generate novel intellectual property and discover inhibitors with unique pharmacological profiles.

The indoline core, being a saturated version of indole, also provides a three-dimensional character to the scaffold which can be exploited for better interactions with the kinase active site.

Targeted Kinase Families

Based on the extensive research on 7-azaindole-based inhibitors, the this compound scaffold is a promising starting point for developing inhibitors against a wide range of kinase families, including:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR (Vascular Endothelial Growth Factor Receptor)

    • FGFR (Fibroblast Growth Factor Receptor)

    • c-Met (Mesenchymal-Epithelial Transition factor)

    • ALK (Anaplastic Lymphoma Kinase)

  • Non-Receptor Tyrosine Kinases:

    • JAK (Janus Kinase) family[1]

    • Src family kinases

  • Serine/Threonine Kinases:

    • ROCK (Rho-associated coiled-coil containing protein kinase)[4]

    • Aurora Kinases[1]

    • CDKs (Cyclin-Dependent Kinases)[5]

    • BRAF[6]

    • Cdc7 (Cell division cycle 7)[1]

    • DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A)[1]

Synthetic Strategies and Protocols

The functionalization of the this compound core is crucial for developing potent and selective kinase inhibitors. The following section outlines key synthetic transformations that can be employed to introduce diversity at various positions of the scaffold. These protocols are based on established methodologies for indoline and azaindole chemistry.

General Workflow for the Synthesis of this compound-Based Kinase Inhibitors

The overall strategy involves the synthesis or acquisition of a functionalized this compound core, followed by the introduction of various substituents through cross-coupling reactions and other transformations to explore the structure-activity relationship (SAR).

G start This compound step1 N-Protection (e.g., Boc, SEM) start->step1 step2 Halogenation (e.g., NBS, NIS) at C3, C5 step1->step2 step3 Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) step2->step3 step4 Introduction of Side Chains and Functional Groups step3->step4 step5 N-Deprotection step4->step5 end Target Kinase Inhibitor step5->end

Caption: General synthetic workflow for this compound-based kinase inhibitors.

Protocol 1: N-Protection of this compound

Rationale: The protection of the indoline nitrogen is often necessary to prevent side reactions and to direct subsequent functionalization reactions to other positions on the ring. The choice of protecting group will depend on its stability to the planned reaction conditions and the ease of its removal.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) or 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Boc Protection):

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add Et₃N (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-7-methylindoline.

Protocol 2: Electrophilic Halogenation of N-Protected this compound

Rationale: Introduction of a halogen atom (Br or I) at a specific position (e.g., C3 or C5) provides a handle for subsequent palladium-catalyzed cross-coupling reactions, which are powerful tools for introducing a wide variety of substituents.

Materials:

  • N-Protected this compound

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Bromination at C5):

  • Dissolve N-protected this compound (1.0 eq) in MeCN in a flask protected from light.

  • Add NBS (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to quench any remaining NBS.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to afford the halogenated derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a highly versatile and widely used reaction in medicinal chemistry for the formation of C-C bonds. It allows for the introduction of a diverse range of aryl and heteroaryl moieties.

Materials:

  • Halogenated N-protected this compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed mixture of the halogenated N-protected this compound, boronic acid/ester, and base in a suitable flask, add the solvent.

  • Purge the mixture with an inert gas for 10-15 minutes.

  • Add the palladium catalyst and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound-based inhibitors is emerging, we can extrapolate key principles from the vast body of work on 7-azaindole analogs.

Position on ScaffoldGeneral Role and Favorable Substitutions
C3 Often directed towards the solvent-exposed region. Introduction of various aryl, heteroaryl, or aliphatic groups can modulate potency and selectivity.
C5 Can interact with the ribose pocket of the ATP-binding site. Small to medium-sized substituents are often well-tolerated.
N1 (Indoline Nitrogen) Substituents at this position can influence the orientation of the core within the binding pocket and impact pharmacokinetic properties.

Example SAR from 7-Azaindole Analogs Targeting ROCK: Studies on 7-azaindole-based ROCK inhibitors have shown that substitution at the C4 position with small, lipophilic groups can enhance potency and selectivity.[4] This suggests that similar modifications on the this compound scaffold could be a fruitful area of investigation.

Kinase Signaling Pathway and Mechanism of Inhibition

The majority of kinase inhibitors developed from scaffolds like this compound are designed to be ATP-competitive. They function by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Kinase Receptor Tyrosine Kinase (RTK)->Kinase ADP ADP Kinase->ADP Phosphorylated Substrate Protein Phosphorylated Substrate Protein Kinase->Phosphorylated Substrate Protein Phosphorylation ATP ATP ATP->Kinase Substrate Protein Substrate Protein Substrate Protein->Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate Protein->Downstream Signaling Activates This compound Inhibitor This compound Inhibitor This compound Inhibitor->Kinase Blocks ATP Binding Cellular Response\n(Proliferation, Survival, etc.) Cellular Response (Proliferation, Survival, etc.) Downstream Signaling->Cellular Response\n(Proliferation, Survival, etc.)

Caption: Mechanism of action of an ATP-competitive this compound-based kinase inhibitor.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel kinase inhibitors. By leveraging the well-established principles of 7-azaindole-based inhibitors, researchers can utilize this compound to generate new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined in this document provide a solid foundation for the synthesis and functionalization of this versatile building block, paving the way for the discovery of the next generation of targeted therapies.

References

Application Notes and Protocols: Development of 7-Methylindoline Derivatives as Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Indole and its reduced form, indoline, represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] This document provides a comprehensive guide for researchers on the synthesis, evaluation, and preliminary optimization of 7-methylindoline derivatives as a promising class of antimicrobial compounds. We detail robust protocols for chemical synthesis, determination of antimicrobial efficacy through standardized assays, and interpretation of structure-activity relationship (SAR) data.

Introduction: The Case for this compound Scaffolds

Antimicrobial resistance is a relentless process that continuously erodes the efficacy of existing antibiotics. Consequently, the exploration of new chemical entities that operate via novel mechanisms or are less susceptible to existing resistance pathways is a critical priority. Indole derivatives have been a focal point of such efforts, exhibiting potent activity against a range of pathogens, including extensively drug-resistant (XDR) strains like Acinetobacter baumannii.[3][4] Their mechanisms are often multifaceted, including the disruption of bacterial membranes, inhibition of biofilm formation, and interference with quorum sensing pathways.[1][3][4]

The this compound core, a saturated analog of 7-methylindole, offers a three-dimensional structure that can enhance binding affinity and selectivity for bacterial targets while potentially improving pharmacokinetic properties. The methyl group at the 7-position can influence the electronic and steric profile of the molecule, providing a key vector for chemical modification to optimize potency and reduce toxicity. This guide provides the foundational methodologies to explore this chemical space.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be approached through several established routes. A common and reliable method involves the reduction of a corresponding 7-methylindole precursor. The subsequent functionalization, typically at the N1 position, allows for the introduction of diverse side chains to probe structure-activity relationships.

Below is a representative protocol for a two-step synthesis of an N-acylated this compound derivative.

Protocol 1: Synthesis of a Representative N-Acyl-7-Methylindoline Derivative

Rationale: This protocol employs a well-established catalytic hydrogenation for the reduction of the indole double bond, which is generally high-yielding and clean. The subsequent acylation is a straightforward method to introduce diversity. The choice of triethylamine as a base is crucial for scavenging the HCl generated during the acylation, driving the reaction to completion.

Materials:

  • 7-Methylindole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Acetyl Chloride (or other desired acyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:

Part A: Reduction of 7-Methylindole to this compound

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 7-methylindole (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound, which can often be used directly in the next step.

Part B: N-Acylation of this compound

  • Reaction Setup: Dissolve the crude this compound (1.0 eq) from Part A in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the this compound spot.

  • Quenching & Extraction: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-acyl-7-methylindoline derivative.

Visualization: Synthetic Workflow

G cluster_0 Part A: Reduction cluster_1 Part B: N-Acylation Start 7-Methylindole React1 Dissolve in Ethanol Add 10% Pd/C Start->React1 Hydrogenate Hydrogenation (H₂, 50 psi) React1->Hydrogenate Filter Filter through Celite to remove catalyst Hydrogenate->Filter Evaporate1 Concentrate in vacuo Filter->Evaporate1 Product1 Crude this compound Evaporate1->Product1 React2 Dissolve in DCM Add Et₃N (Base) Product1->React2 Proceed to next step Acylate Add Acyl Chloride at 0 °C to RT React2->Acylate Quench Quench with NaHCO₃ Aqueous Work-up Acylate->Quench Dry Dry (MgSO₄) & Concentrate Quench->Dry Purify Flash Chromatography Dry->Purify FinalProduct Pure N-Acyl-7-Methylindoline Purify->FinalProduct

Caption: Workflow for the synthesis of N-acyl-7-methylindoline derivatives.

Proposed Mechanisms of Antimicrobial Action

While the precise mechanism for each new derivative must be empirically determined, indole-based compounds are known to act through several pathways. Understanding these provides a logical framework for hypothesis-driven compound design.

  • Membrane Disruption: The lipophilic nature of the indoline core allows it to intercalate into the bacterial cell membrane. This can disrupt membrane potential, increase permeability, and lead to leakage of essential cytoplasmic contents, ultimately causing cell death.[1]

  • Enzyme Inhibition: Specific derivatives can act as inhibitors of essential bacterial enzymes. For example, some indole compounds have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1]

  • Inhibition of Biofilm Formation: Many pathogenic bacteria exist within biofilms, which confer significant resistance to conventional antibiotics. Some indole derivatives have demonstrated an ability to inhibit biofilm formation or even eradicate mature biofilms, often by interfering with quorum sensing signaling pathways.[3][4]

Visualization: Potential Mechanism of Action

G cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, Metabolites) Membrane->Cytoplasm Leakage of Contents Enzyme Essential Enzyme (e.g., DHFR) Enzyme->Cytoplasm Metabolic Blockade Compound This compound Derivative Compound->Membrane Intercalation & Disruption Compound->Enzyme Inhibition

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

Protocols for Antimicrobial Efficacy Testing

To evaluate the antimicrobial potential of newly synthesized compounds, standardized in-vitro methods are essential for generating reliable and reproducible data.[5][6] The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a cornerstone of this evaluation.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale: This method is a quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[6] It is highly standardized, amenable to high-throughput screening, and provides a clear endpoint. The use of positive and negative controls is critical for validating the assay's performance.

Materials:

  • Synthesized this compound derivatives (stock solutions in DMSO)

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37 °C)

  • Resazurin sodium salt solution (optional, for viability indication)

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (e.g., at 2X the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last dilution column. This creates a gradient of compound concentrations.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 1) to each well containing the serially diluted compounds. The final volume in each well will be 200 µL.

    • Controls:

      • Positive Control: Wells containing MHB and bacterial inoculum only (no compound).

      • Negative Control: Wells containing MHB only (no bacteria or compound).

      • Solvent Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • Results can also be read using a plate reader (OD₆₀₀) or by adding a viability dye like resazurin (blue to pink indicates growth).

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC test is performed after the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Methodology:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate this aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37 °C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no colony growth on the subculture agar plate.

Data Presentation: Sample MIC/MBC Results
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
7-MI-Ac S. aureus ATCC 29213816Bactericidal (≤4)
7-MI-Ac E. coli ATCC 2592264>128Bacteriostatic (>4)
7-MI-Bz S. aureus ATCC 2921348Bactericidal (≤4)
7-MI-Bz E. coli ATCC 259223264Bactericidal (≤4)
CiprofloxacinS. aureus ATCC 292130.51Bactericidal (≤4)
CiprofloxacinE. coli ATCC 259220.250.5Bactericidal (≤4)

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is key to optimizing antimicrobial activity. The initial screening results should guide the next round of synthesis.

  • N1-Substituent: The nature of the group attached to the indoline nitrogen is often a primary driver of activity. Varying the size, lipophilicity, and electronic properties of this substituent can drastically alter potency. For instance, replacing a small acetyl group with a larger, more lipophilic benzoyl group may enhance membrane interaction.

  • Aromatic Ring Substitution: While this guide focuses on the 7-methyl parent, substitutions at other positions on the benzene ring (e.g., 4, 5, 6-positions) with electron-withdrawing or electron-donating groups can modulate the electronic character of the entire scaffold, influencing target binding.

  • Chirality: If substitutions create a chiral center, it is crucial to separate the enantiomers and test them individually, as biological activity is often stereospecific.

Visualization: SAR Logic Diagram

G cluster_N1 Modify N1-Group cluster_Aro Modify Aromatic Ring Scaffold This compound Core N1 N1-Substituent Scaffold->N1 Aromatic Aromatic Ring Substituents Scaffold->Aromatic Lipophilicity Increase Lipophilicity N1->Lipophilicity Hbond Add H-Bond Donor/Acceptor N1->Hbond Size Vary Steric Bulk N1->Size EWG Add Electron- Withdrawing Group Aromatic->EWG EDG Add Electron- Donating Group Aromatic->EDG Activity Antimicrobial Activity Lipophilicity->Activity Hbond->Activity Size->Activity EWG->Activity EDG->Activity

Caption: Key modification points for SAR studies of this compound.

References

Application Notes and Protocols for the Synthesis of a 7-Methylindoline-Based HIV-1 Attachment Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting HIV-1 Entry with Novel Indole-Based Inhibitors

The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical, multi-step process that presents a key target for antiretroviral therapy. This process is initiated by the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of host T-cells.[1][2] Small molecules that can allosterically bind to gp120 and prevent this crucial interaction are known as attachment inhibitors, representing a promising class of antiretroviral agents.[1] Fostemsavir, a recently approved drug, validates this mechanism of action and underscores the therapeutic potential of this class.[1]

Indole derivatives have emerged as a privileged scaffold in the development of potent HIV-1 inhibitors, targeting various stages of the viral life cycle.[3] Within the class of attachment inhibitors, indole-oxoacetic piperazinyl benzamides have been extensively investigated. Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring can significantly modulate the antiviral potency and pharmacokinetic properties of these compounds.[4][5] Notably, substitutions at the C7 position of the indole nucleus are well-tolerated and can lead to a substantial increase in inhibitory activity.[4][5]

This document provides a detailed guide on the utilization of 7-methylindoline as a starting material for the synthesis of a potent HIV-1 attachment inhibitor, specifically 1-(4-benzoylpiperazin-1-yl)-2-(7-methyl-1H-indol-3-yl)ethane-1,2-dione. The rationale for selecting the 7-methyl substituent is grounded in SAR data suggesting that small alkyl groups at this position can enhance antiviral efficacy.[4]

Mechanism of Action: Allosteric Inhibition of gp120-CD4 Interaction

The synthesized this compound derivative belongs to the class of indole glyoxamide inhibitors. These molecules act by binding to a highly conserved pocket within the gp120 glycoprotein.[1] This binding event induces conformational changes in gp120, preventing it from adopting the necessary conformation to engage with the CD4 receptor on host cells.[1][2] By blocking this initial attachment step, the entire viral entry cascade is halted, effectively preventing HIV-1 from infecting new cells.

Synthetic Workflow Overview

The synthesis of the target HIV-1 attachment inhibitor from this compound is a two-step process. The first step involves a Friedel-Crafts acylation of this compound at the C3 position with oxalyl chloride to generate a reactive glyoxylyl chloride intermediate. The second step is an amide bond formation between this intermediate and N-benzoylpiperazine to yield the final product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amide Coupling This compound This compound Intermediate 7-Methyl-1H-indole-3-glyoxylyl chloride This compound->Intermediate Anhydrous Et2O Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Intermediate Final_Product 1-(4-benzoylpiperazin-1-yl)-2- (7-methyl-1H-indol-3-yl)ethane-1,2-dione Intermediate->Final_Product Anhydrous THF, Et3N N-Benzoylpiperazine N-Benzoylpiperazine N-Benzoylpiperazine->Final_Product SAR cluster_Indole Indole Core cluster_Substituents Substituent Effects at C7 Indole Indole Ring C7_Methyl 7-Methyl (This work) - Favorable steric and electronic properties - Expected to enhance potency C7_Heteroaryl 7-Heteroaryl - Can significantly increase potency - Improves pharmacokinetic profile C7_H 7-Unsubstituted (Parent) - Baseline activity C7_Large 7-Bulky Group - May decrease activity due to steric hindrance

References

Troubleshooting & Optimization

Technical Support Center: Optimizing High-Yield 7-Methylindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methylindoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common experimental challenges and achieve high-yield, reproducible results.

Introduction to this compound Synthesis

This compound is a key structural motif in many biologically active compounds and serves as a crucial building block in medicinal chemistry. Achieving a high-yield synthesis is often hampered by challenges such as low reactivity of precursors, side-product formation, and purification difficulties. This guide will focus on the most common and effective synthetic strategies and their associated optimization and troubleshooting.

The primary routes to this compound that will be covered are:

  • Catalytic Hydrogenation of 7-Methylindole: A direct and often efficient method.

  • Two-Step Synthesis via Fischer Indole Synthesis and Subsequent Reduction: A classic and versatile approach.

Section 1: Catalytic Hydrogenation of 7-Methylindole

This is a preferred method for its atom economy and often cleaner reaction profiles. The general scheme involves the reduction of the C2-C3 double bond of 7-methylindole using a catalyst and a hydrogen source.

Workflow for Catalytic Hydrogenation of 7-Methylindole

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve 7-Methylindole Dissolve 7-Methylindole in appropriate solvent Start->Dissolve 7-Methylindole Add Catalyst Add Catalyst (e.g., Pt/C, Pd/C) Dissolve 7-Methylindole->Add Catalyst Purge with H2 Purge Reactor with Hydrogen Add Catalyst->Purge with H2 Pressurize Pressurize with H2 and Heat Purge with H2->Pressurize Monitor Reaction Monitor Reaction Progress (TLC, GC-MS, LC-MS) Pressurize->Monitor Reaction Filter Catalyst Filter Catalyst Monitor Reaction->Filter Catalyst Concentrate Concentrate Filtrate Filter Catalyst->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for the catalytic hydrogenation of 7-methylindole.

Frequently Asked Questions (FAQs) for Catalytic Hydrogenation

Q1: My hydrogenation of 7-methylindole is very slow or incomplete. What are the likely causes and how can I fix this?

A1: This is a common issue that can often be traced back to several factors:

  • Catalyst Activity: The catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. For challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more active than standard Pd/C.[1]

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons. Ensure high purity of your 7-methylindole and use high-purity solvents. The indoline product itself can also act as a catalyst poison.[2]

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure can significantly enhance the reaction rate.

  • Poor Mass Transfer: Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface. The surface area of the reaction mixture can also play a role, so choose an appropriately sized reaction flask.[1]

  • Steric Hindrance: The methyl group at the 7-position can sterically hinder the approach of the indole to the catalyst surface, slowing down the reaction. In such cases, increasing the catalyst loading, temperature, and/or pressure might be necessary.[2]

Q2: I am observing the formation of over-reduced byproducts, such as octahydro-7-methylindole. How can I improve the selectivity for this compound?

A2: Over-reduction is a common side reaction in the hydrogenation of indoles.[2] To enhance selectivity:

  • Optimize Reaction Conditions: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. Lowering the reaction temperature and hydrogen pressure can also favor the formation of the indoline over the fully saturated product.

  • Choice of Catalyst: Different catalysts exhibit different selectivities. While highly active catalysts might lead to over-reduction, a less active catalyst might provide better selectivity. Experiment with different catalysts (e.g., Pt/C vs. Pd/C) to find the optimal one for your substrate.

  • Solvent and Additives: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are commonly used.[1] The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), can protonate the indole at the C3 position, forming an iminium ion. This disrupts the aromaticity and facilitates selective reduction of the pyrrole ring.[2]

Q3: The reaction works, but the purification of this compound is challenging. What are the best practices for purification?

A3: Purification of indolines can be tricky due to their basic nature and potential for oxidation.

  • Work-up: After filtering off the catalyst, a simple acid-base extraction can be effective. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to extract the basic indoline into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel is a standard method.[3]

    • Stationary Phase: Silica gel is commonly used. Due to the basicity of the indoline, tailing on the column can be an issue. To mitigate this, you can pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be increased as needed.

  • TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. The desired product should have an Rf value of around 0.3 for good separation.[3]

Table 1: Comparison of Catalysts for Indole Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
10% Pd/C H₂ (1-50 atm), RT-80°C, EtOH/MeOHReadily available, generally effective.Can be prone to catalyst poisoning.
5% Pt/C H₂ (1-50 atm), RT-80°C, EtOH/MeOH with acidOften more active than Pd/C for indoles.[2]Can lead to over-reduction.
Rh/C H₂ (high pressure), acidic mediaEffective for substituted indoles.Can require harsher conditions.
Ru/C H₂ (high pressure), various solventsCan be highly active for N-heterocycles.May require higher temperatures and pressures.
Pd(OH)₂/C H₂ (1-10 atm), RT, various solventsHighly active, good for debenzylation.[1]Can be more expensive.

Section 2: Fischer Indole Synthesis of 7-Methylindole and Subsequent Reduction

This two-step approach first constructs the 7-methylindole ring, which is then reduced to the desired this compound. This method is highly versatile and allows for the synthesis of a wide range of substituted indolines.

Workflow for Fischer Indole Synthesis and Reduction

cluster_fischer Fischer Indole Synthesis cluster_reduction Reduction Start Start React Phenylhydrazine React o-tolylhydrazine with a carbonyl compound Start->React Phenylhydrazine Form Hydrazone Form Hydrazone Intermediate React Phenylhydrazine->Form Hydrazone Acid-catalyzed Cyclization Acid-catalyzed Cyclization Form Hydrazone->Acid-catalyzed Cyclization Isolate 7-Methylindole Isolate 7-Methylindole Acid-catalyzed Cyclization->Isolate 7-Methylindole Reduce 7-Methylindole Reduce 7-Methylindole (e.g., Catalytic Hydrogenation) Isolate 7-Methylindole->Reduce 7-Methylindole Work-up & Purify Work-up and Purify This compound Reduce 7-Methylindole->Work-up & Purify Characterize Characterize Final Product Work-up & Purify->Characterize

Caption: Two-step synthesis of this compound via Fischer indole synthesis and subsequent reduction.

Frequently Asked Questions (FAQs) for Fischer Indole Synthesis

Q4: My Fischer indole synthesis of 7-methylindole is giving a low yield and a lot of tar-like byproducts. What's going wrong?

A4: The Fischer indole synthesis is sensitive to reaction conditions, and low yields with tar formation are common issues.[4]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[5]

    • Brønsted acids like HCl, H₂SO₄, and p-TSA are commonly used.[5]

    • Lewis acids such as ZnCl₂, BF₃, and AlCl₃ are also effective.[5]

    • The optimal acid and its concentration depend on the specific substrates. It's often necessary to screen a few different acids to find the best one.

  • Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition and polymerization.[4] Careful temperature control is crucial.

  • Solvent: The solvent should be able to dissolve the reactants and be stable under the acidic conditions. Acetic acid, ethanol, and toluene are common choices.

  • Purity of Reactants: Ensure that the o-tolylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions and lower yields.

Q5: I am using an unsymmetrical ketone in my Fischer indole synthesis. How can I control the regioselectivity to favor the formation of the desired indole isomer?

A5: With unsymmetrical ketones, the formation of two regioisomeric indoles is possible. The regioselectivity is influenced by the reaction conditions.

  • Kinetic vs. Thermodynamic Control: The reaction can be directed towards the kinetic or thermodynamic product by careful choice of acid and temperature. Generally, stronger acids and higher temperatures favor the formation of the more stable (thermodynamic) indole isomer.

  • Steric Effects: Bulky substituents on the ketone can influence the direction of enamine formation and subsequent cyclization.

  • Electronic Effects: Electron-donating or withdrawing groups on the phenylhydrazine can also affect the regioselectivity of the cyclization.

Q6: What are the best methods to reduce the 7-methylindole intermediate to this compound in the second step?

A6: Several methods can be employed for this reduction:

  • Catalytic Hydrogenation: This is the most common and environmentally friendly method. The same principles and troubleshooting steps as described in Section 1 apply here.

  • Chemical Reducing Agents:

    • Sodium cyanoborohydride (NaBH₃CN) in the presence of an acid is an effective reagent for reducing indoles to indolines. However, it is toxic and generates cyanide waste.[2]

    • Triethylsilane (Et₃SiH) with a strong acid like trifluoroacetic acid (TFA) is another powerful reducing system for indoles.

    • Borane complexes , such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), can also be used.

Table 2: Comparison of Reducing Agents for 7-Methylindole

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Catalyst See Table 1Green, high yielding, atom economical.Requires specialized equipment (hydrogenator).
NaBH₃CN/Acid Acetic acid or other protic acid, RTMild conditions, good yields.[2]Highly toxic, generates cyanide waste.
Et₃SiH/TFA DCM or neat TFA, RTPowerful reducing agent, often high yields.Corrosive acid, stoichiometric silicon waste.
BH₃·THF or BMS THF, 0°C to refluxReadily available, effective for many reductions.Can have selectivity issues with other functional groups.

Section 3: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 7-Methylindole to this compound

Materials:

  • 7-Methylindole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Nitrogen gas

  • Celite® or other filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve 7-methylindole (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) if necessary.

Protocol 2: Fischer Indole Synthesis of 7-Methylindole

Materials:

  • o-Tolylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-tolylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone. Monitor by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid (PPA) and heat the mixture (e.g., 100-120 °C) with stirring.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench by pouring it onto ice water.

  • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 7-methylindole by column chromatography or recrystallization.

References

Technical Support Center: Effective Purification of Crude 7-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methylindoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. Indolines are valuable heterocyclic scaffolds, but their purification can be non-trivial due to their basicity and susceptibility to oxidation. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route, which typically involves the reduction of 7-methylindole. Common impurities include:

  • 7-Methylindole: This is often the primary impurity, resulting from incomplete reduction of the starting material. Its presence can impart color and complicates downstream reactions.

  • Oxidation Products: Indolines are electron-rich and prone to air oxidation, which can re-form the corresponding 7-methylindole or lead to colored, often polymeric, degradation products. This is especially true during workup and purification if not performed under an inert atmosphere.

  • Starting Materials from Indole Synthesis: If the precursor 7-methylindole was synthesized via a method like the Fischer indole synthesis, you might find residual hydrazines, ketones/aldehydes, or acidic catalysts.

  • Over-reduced Products: Harsh reduction conditions (e.g., high-pressure catalytic hydrogenation) can potentially lead to the saturation of the benzene ring, although this is less common with standard reducing agents.

  • Residual Catalysts and Reagents: Impurities can include residual reducing agents (like borohydrides or metals) and solvents used in the reaction.

Q2: My purified this compound develops a pink or brownish color over time. What is happening and how can I prevent it?

A2: The development of color is a classic sign of oxidation.[1] Indolines are sensitive to both air and light. To ensure long-term stability and prevent degradation, proper handling and storage are critical.

  • Purification: During all purification steps (extraction, chromatography, distillation), use degassed solvents and maintain an inert atmosphere (Nitrogen or Argon) wherever possible.

  • Storage: Store the final, purified product in an amber or opaque vial to protect it from light.[1] For maximum stability, flush the vial with an inert gas before sealing.

  • Temperature: Store at cool temperatures (2-8°C is recommended) or frozen (-20°C) for long-term storage.[1]

  • Antioxidants: For solutions or long-term storage of particularly sensitive batches, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%).[1]

Q3: Which primary purification technique is best for my situation?

A3: The optimal technique depends on the scale of your synthesis and the nature of the impurities.

Technique Best For Advantages Disadvantages
Acid-Base Extraction Initial bulk purification (any scale)Removes neutral and acidic impurities efficiently. High capacity.Will not separate other basic impurities (e.g., isomeric indolines). Emulsions can be an issue.
Flash Chromatography High-purity applications (mg to multi-gram scale)Excellent for separating compounds with different polarities (e.g., 7-methylindole from this compound).Can be slow for large quantities. Product may streak or decompose on acidic silica gel.
Vacuum Distillation Moderate to high purity (multi-gram to kg scale)Excellent for removing non-volatile or very high-boiling impurities. Scalable.Requires the compound to be thermally stable. Will not separate impurities with similar boiling points.

A multi-step approach is often the most effective: an initial acid-base extraction to remove the bulk of non-basic impurities, followed by either flash chromatography or vacuum distillation for final polishing.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem: My crude reaction mixture is an intractable oil/solid. Where do I begin the workup?

Solution: An acid-base extraction is almost always the best first step for purifying basic compounds like indolines. This technique leverages the basic nitrogen atom to selectively pull your product out of a complex mixture.

  • Rationale: this compound, as a secondary amine, is basic. When you treat the crude mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous acid (e.g., 1M HCl), the indoline is protonated to form a water-soluble ammonium salt. This salt migrates to the aqueous layer, leaving non-basic organic impurities (like unreacted starting materials or neutral byproducts) behind in the organic layer. You can then regenerate your pure indoline.

Problem: I'm performing an acid-base extraction, but a thick emulsion has formed between the layers that won't separate.

Solution: Emulsion formation is common when working with amines. Here are several ways to resolve it:

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can break the emulsion.

  • Reduce the pH Gradient: If the emulsion occurs during basification, avoid using very concentrated bases. Add the base slowly with gentle swirling rather than vigorous shaking.

Problem: My this compound streaks badly on the silica gel TLC plate and column, leading to poor separation.

Solution: This is a classic problem when purifying amines on standard, slightly acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing tailing or "streaking."

  • Recommended Action: Add a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will compete with your product for the acidic sites on the silica, resulting in symmetrical, well-defined spots and peaks.

    • Ammonia: For very polar systems, using a mobile phase saturated with ammonia (e.g., a DCM/Methanol mixture with 1-2% of a 7N solution of ammonia in methanol) can also be effective.

Problem: My product is decomposing during vacuum distillation, evidenced by darkening color and low recovery.

Solution: While this compound is distillable, it can be sensitive to prolonged heating, especially if trace acidic impurities are present.

  • Improve Vacuum: Ensure your vacuum system is operating at maximum efficiency. A lower pressure reduces the boiling point and minimizes the required temperature. A pressure below 1 mmHg is recommended.

  • Short-Path Distillation: For small to medium scales, use a Kugelrohr or short-path distillation apparatus. This minimizes the time the compound spends in the hot zone, reducing the chance of thermal decomposition.

  • Pre-treatment: Before distillation, wash the crude product with a dilute base (like NaHCO₃ solution) and dry it thoroughly to remove any acidic impurities that could catalyze decomposition at high temperatures.

  • Use a Stir Bar: Ensure smooth boiling by using a magnetic stir bar or boiling chips to prevent bumping.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed for the initial cleanup of a crude reaction mixture.

  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1M hydrochloric acid (HCl) and shake vigorously for 1 minute. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (which now contains your protonated product) into a clean flask.

  • Re-extract: Add another 50 mL of 1M HCl to the organic layer, shake again, and combine the aqueous layer with the first extract. This ensures complete recovery. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (check with pH paper). You may observe the free amine precipitating or making the solution cloudy.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the free this compound back into an organic solvent by adding 100 mL of fresh ethyl acetate and shaking.

  • Isolate Product: Drain and discard the aqueous layer. Wash the organic layer with 50 mL of brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for obtaining high-purity material after an initial workup.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is 10-20% Ethyl Acetate in Hexanes. Crucially, add 0.5% triethylamine (TEA) to the solvent mixture.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system.

  • Loading: Dissolve your crude this compound in a minimal amount of the eluent (or a stronger solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, applying positive pressure. The less polar 7-methylindole impurity will elute before the more polar this compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visualization of Workflows

Purification Strategy Decision Workflow

This diagram outlines the decision-making process for purifying crude this compound.

G crude Crude this compound workup Perform Acid-Base Extraction (Protocol 1) crude->workup check_purity Assess Purity (TLC, NMR, GC-MS) workup->check_purity scale_q Scale? check_purity->scale_q Further Purification Needed final_product Pure this compound check_purity->final_product Purity >98% chromatography Flash Chromatography (Protocol 2) scale_q->chromatography < 10 g distillation Vacuum Distillation scale_q->distillation > 10 g impurities_q Main Impurities? chromatography->final_product distillation->final_product

Caption: Decision tree for selecting the appropriate purification method.

Acid-Base Extraction Workflow

This diagram illustrates the flow of material during the acid-base extraction process.

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Add 1M HCl (aq) Shake & Separate start->add_acid org_layer1 Organic Layer: Neutral Impurities (Discard) add_acid->org_layer1 Phase 1 aq_layer1 Aqueous Layer: Product as Salt (R₂NH₂⁺Cl⁻) add_acid->aq_layer1 Phase 2 add_base Add 5M NaOH (aq) to pH > 10 aq_layer1->add_base add_org2 Add Fresh Organic Solvent Shake & Separate add_base->add_org2 aq_layer2 Aqueous Layer: Salts (NaCl, NaOH) (Discard) add_org2->aq_layer2 Phase 1 org_layer2 Organic Layer: Pure Product (R₂NH) add_org2->org_layer2 Phase 2 finish Dry & Evaporate Solvent org_layer2->finish

Caption: Step-by-step workflow for purification by acid-base extraction.

References

Identifying and minimizing common side products in 7-Methylindoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Methylindoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side products, ultimately improving your yield and purity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations of the underlying causes and actionable protocols to resolve them.

Question 1: My Fischer Indole Synthesis of 7-methylindole from o-tolylhydrazine is giving a mixture of products, leading to low yields of the desired isomer. How can I improve the regioselectivity?

Answer:

This is a common issue when using substituted phenylhydrazines like o-tolylhydrazine in the Fischer indole synthesis.[1][2] The formation of isomeric indoles is a significant side reaction that can complicate purification and reduce the yield of your target 7-methylindole.

Root Cause Analysis:

The Fischer indole synthesis proceeds through a[1][1]-sigmatropic rearrangement of a phenylhydrazone intermediate.[3] When an unsymmetrical ketone is used with a substituted phenylhydrazine, the direction of the cyclization can vary, leading to different constitutional isomers. In the case of o-tolylhydrazine, cyclization can theoretically occur to produce not only 7-methylindole but also 4-methylindole, and potentially other minor isomers depending on the carbonyl partner and reaction conditions. The choice of acid catalyst plays a crucial role in directing this cyclization.[4]

Mitigation Strategies & Protocols:

Controlling the regioselectivity of the Fischer indole synthesis is key to maximizing the yield of 7-methylindole. Here are some proven strategies:

1. Optimization of the Acid Catalyst:

The nature and strength of the acid catalyst can significantly influence the product distribution.[2][4] While strong Brønsted acids like HCl and H₂SO₄ are commonly used, polyphosphoric acid (PPA) or Lewis acids such as ZnCl₂ or BF₃·OEt₂ can offer better selectivity in certain cases.[3][4]

  • Protocol for Catalyst Screening:

    • Set up parallel small-scale reactions using o-tolylhydrazine and your chosen ketone.

    • In separate reactions, use different acid catalysts (e.g., PPA, ZnCl₂, BF₃·OEt₂, acetic acid).

    • Maintain consistent temperature and reaction times across all experiments.

    • After completion, analyze the crude reaction mixtures by GC-MS or ¹H NMR to determine the ratio of 7-methylindole to other isomers.

    • Select the catalyst that provides the highest regioselectivity for scale-up.

2. Temperature Control:

Reaction temperature can affect the kinetics of the different cyclization pathways. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer, which is often the less sterically hindered product.

  • Experimental Workflow for Temperature Optimization:

Caption: Workflow for optimizing reaction temperature.

Data Summary: Impact of Reaction Conditions on Isomer Formation

CatalystTemperature (°C)Ratio of 7-methylindole to other isomers (approx.)Reference
Acetic AcidRoom TemperatureVaries, can produce significant isomeric impurities[1]
Polyphosphoric Acid (PPA)80-100Often improves selectivity for the less hindered isomer[2]
ZnCl₂120-150Can favor specific isomers depending on the substrate[4]
Question 2: The reduction of my 7-methylindole to this compound is either incomplete or results in over-reduced byproducts. How can I achieve a clean and complete conversion?

Answer:

Achieving a selective reduction of the C2-C3 double bond of the indole ring without affecting the aromatic benzene ring is a critical step in the synthesis of this compound. Both incomplete reduction and over-reduction are common pitfalls that can significantly impact your final yield and purity.

Root Cause Analysis:

  • Incomplete Reduction: This is often due to insufficient catalyst activity, low hydrogen pressure, or short reaction times. The starting material, 7-methylindole, will remain in the product mixture, complicating purification.

  • Over-reduction: This occurs when the benzene ring of the indoline is also hydrogenated, leading to the formation of octahydro-7-methylindole. This is typically a result of overly harsh reaction conditions, such as high temperatures, high hydrogen pressure, or a highly active catalyst.[5]

Troubleshooting and Optimization Protocols:

1. Catalytic Hydrogenation - Catalyst and Condition Screening:

Catalytic hydrogenation is a common method for this reduction. The choice of catalyst and reaction parameters is crucial for success.

  • Recommended Catalysts:

    • Palladium on Carbon (Pd/C): A versatile and commonly used catalyst.[6]

    • Raney Nickel (Raney Ni): A more active catalyst that may require milder conditions.

    • Ruthenium on Alumina (Ru/Al₂O₃): Can be effective for indole hydrogenations.[5]

  • Step-by-Step Protocol for Optimization:

    • Dissolve 7-methylindole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add the chosen catalyst (typically 5-10 mol%).

    • Place the reaction mixture in a hydrogenation apparatus.

    • Start with mild conditions (e.g., room temperature, 1-5 bar H₂ pressure).

    • Monitor the reaction progress by TLC or GC-MS.

    • If the reaction is slow or incomplete, incrementally increase the pressure and/or temperature.

    • If over-reduction is observed, reduce the temperature, pressure, or catalyst loading.

2. Chemical Reduction - An Alternative Approach:

For a potentially cleaner reduction that avoids the need for high-pressure equipment, consider using a chemical reducing agent. A combination of a borane reagent and trifluoroacetic acid has been shown to effectively reduce indoles to indolines with minimal side reactions.[7]

  • Protocol for Borane-TFA Reduction:

    • Dissolve 7-methylindole in an appropriate solvent like THF.

    • Cool the solution in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF).

    • Carefully add trifluoroacetic acid (TFA) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction carefully with water or methanol.

    • Work up the reaction to isolate the this compound.

Decision Tree for Troubleshooting 7-Methylindole Reduction:

G start Start: 7-Methylindole Reduction incomplete Incomplete Reaction? start->incomplete over_reduced Over-reduction? incomplete->over_reduced No increase_params Increase H₂ pressure/temp or change catalyst incomplete->increase_params Yes decrease_params Decrease H₂ pressure/temp or catalyst loading over_reduced->decrease_params Yes success Successful Conversion to this compound over_reduced->success No increase_params->incomplete chemical_reduction Consider chemical reduction (e.g., Borane-TFA) increase_params->chemical_reduction decrease_params->over_reduced decrease_params->chemical_reduction

Caption: Troubleshooting decision tree for the reduction of 7-methylindole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Fischer indole synthesis of 7-methylindole to ensure a good yield?

A1: The most critical parameters are the choice of acid catalyst, reaction temperature, and the purity of your starting materials. The catalyst and temperature directly influence the regioselectivity and reaction rate.[2][4] Using high-purity o-tolylhydrazine and the corresponding ketone is essential to prevent side reactions and the formation of unwanted byproducts.

Q2: I am having difficulty purifying my crude this compound. What are some common impurities and how can I remove them?

A2: Common impurities in crude this compound include unreacted 7-methylindole, isomeric indole byproducts from the Fischer synthesis step, and potentially over-reduced products like octahydro-7-methylindole.

  • Purification Strategy:

    • Acid-Base Extraction: this compound is basic and can be separated from non-basic impurities like 7-methylindole by performing an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The this compound will move to the aqueous layer as its hydrochloride salt. Neutralize the aqueous layer with a base (e.g., NaOH) and then extract the pure this compound back into an organic solvent.

    • Column Chromatography: If isomeric impurities are present, column chromatography on silica gel is often necessary.[8] A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) can effectively separate these closely related compounds.

    • Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for liquid this compound.

Q3: Can I use microwave irradiation to improve the Fischer indole synthesis step?

A3: Yes, microwave-assisted Fischer indole synthesis has been reported to significantly reduce reaction times and, in some cases, improve yields.[9] However, it is important to carefully screen the reaction conditions, including the choice of solvent and catalyst, as the rapid heating can sometimes lead to different side product profiles compared to conventional heating.

Q4: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

A4: Yes, several reagents used in this synthesis require careful handling:

  • Hydrazines (e.g., o-tolylhydrazine): These are often toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids (e.g., PPA, H₂SO₄): These are corrosive. Handle with care and add them slowly to the reaction mixture to control any exothermic reactions.

  • Borane Reagents (e.g., BH₃·THF): These are flammable and react with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Gas: This is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be carried out in a well-maintained hydrogenation apparatus in a properly ventilated area.

References

Navigating the Scale-Up of 7-Methylindoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the seamless transition of 7-Methylindoline synthesis from benchtop to bulk scale. This guide is designed for researchers, chemists, and drug development professionals to address the common hurdles and questions that arise during this critical phase. Here, we delve into the nuances of the synthetic pathway, offering field-proven insights and robust protocols to ensure the integrity and efficiency of your scaled-up process.

Part 1: Troubleshooting Guide - Overcoming Common Scale-Up Challenges

Scaling up any chemical synthesis introduces a new set of variables that can significantly impact yield, purity, and safety. Below are common issues encountered during the multi-step synthesis of this compound, their root causes, and actionable solutions.

Section 1.1: Fischer Indole Synthesis of 7-Methylindole

The initial step, the formation of the 7-methylindole precursor, is often accomplished via the Fischer indole synthesis. While reliable at a small scale, scaling up can present challenges.

Issue 1: Decreased Yield and Formation of Tar-Like Byproducts

  • Symptoms: You observe a significant drop in the isolated yield of 7-methylindole compared to your lab-scale runs. The crude product is a dark, viscous oil or tar.

  • Potential Causes & Solutions:

Cause Scientific Explanation Recommended Action
Thermal Runaway/Hot Spots The Fischer indole synthesis is often exothermic. On a larger scale, inefficient heat dissipation from the center of the reaction mass can lead to localized overheating ("hot spots"), promoting polymerization and degradation of the starting materials and product.[1]- Controlled Reagent Addition: Add the acid catalyst or the phenylhydrazine portion-wise or via a dropping funnel to manage the initial exotherm.[2] - Efficient Cooling: Utilize a jacketed reactor with a circulating chiller to maintain a consistent internal temperature. - Improved Agitation: Employ an overhead mechanical stirrer to ensure homogenous mixing and efficient heat transfer.
Inappropriate Acid Catalyst Concentration The strength and concentration of the acid catalyst are critical. An overly concentrated or harsh acid can accelerate side reactions and decomposition.[3]- Catalyst Screening: If using a Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid, consider optimizing the concentration. Lewis acids such as zinc chloride can offer a milder alternative.[3][4][5][6] - Solid Acid Catalysts: Investigate the use of solid acid catalysts (e.g., Amberlite IR-120H) which can simplify work-up and potentially reduce side reactions.
Oxygen Sensitivity Indoles can be susceptible to air oxidation, especially at elevated temperatures and under acidic conditions, leading to colored impurities.[3]- Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative degradation.

Issue 2: Formation of Isomeric Impurities

  • Symptoms: Your final product contains significant amounts of other methylindole isomers (e.g., 4-methylindole, 6-methylindole).

  • Potential Causes & Solutions:

Cause Scientific Explanation Recommended Action
Lack of Regiocontrol The Fischer indole synthesis with substituted phenylhydrazines can sometimes yield a mixture of isomers.- Catalyst Choice: The choice of acid catalyst can influence the regioselectivity of the cyclization. Experiment with different Brønsted and Lewis acids on a small scale to determine the optimal conditions for the desired isomer. - Pre-formation of Hydrazone: Consider pre-forming and isolating the hydrazone intermediate before the cyclization step. This can sometimes lead to a cleaner reaction with better regiocontrol.
Section 1.2: Catalytic Hydrogenation of 7-Methylindole to this compound

The reduction of the indole ring to an indoline is a critical step that requires careful control, especially at scale.

Issue 3: Incomplete or Stalled Hydrogenation

  • Symptoms: The reaction stops before all the 7-methylindole has been converted to this compound, even after extended reaction times.

  • Potential Causes & Solutions:

Cause Scientific Explanation Recommended Action
Catalyst Deactivation/Poisoning The nitrogen atom in the indoline product can act as a Lewis base and bind to the active sites of the metal catalyst, leading to deactivation.[1] Certain functional groups or impurities in the starting material can also poison the catalyst.- Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C). However, be mindful of the increased cost and potential for exotherms.[7][8] - Acidic Additives: The addition of a Brønsted acid, such as p-toluenesulfonic acid, can protonate the nitrogen of the indole, disrupting its aromaticity and facilitating reduction while minimizing catalyst poisoning.[1][9] - Catalyst Selection: Platinum-based catalysts (e.g., Pt/C or PtO2) can sometimes be more robust and less prone to poisoning in indole hydrogenations.[1]
Insufficient Hydrogen Pressure/Delivery On a larger scale, ensuring adequate hydrogen availability at the catalyst surface is crucial. Poor mixing can lead to a hydrogen-starved environment.- Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor.[1] - Efficient Agitation: Use a high-torque overhead stirrer and consider a reactor with baffles to improve gas-liquid mixing.

Issue 4: Over-reduction to Octahydro-7-methylindole

  • Symptoms: You observe the formation of a significant amount of the fully saturated octahydro-7-methylindole byproduct.

  • Potential Causes & Solutions:

Cause Scientific Explanation Recommended Action
Harsh Reaction Conditions High temperatures, high hydrogen pressure, and prolonged reaction times can lead to the reduction of the benzene ring in addition to the pyrrole ring.- Optimize Conditions: Carefully monitor the reaction progress by techniques like TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed. - Temperature Control: Maintain the lowest effective temperature for the reaction. - Catalyst Choice: Some catalysts are more prone to over-reduction. Screen different catalysts (e.g., Pd/C vs. Pt/C) to find the one with the best selectivity for the desired indoline.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A: The two main areas of concern are the management of exothermic reactions and the handling of pyrophoric hydrogenation catalysts.

  • Exothermic Reactions: Both the Fischer indole synthesis and the catalytic hydrogenation can be exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.[5] It is crucial to have a robust cooling system, controlled reagent addition, and continuous temperature monitoring.[7]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, meaning they can spontaneously ignite in air, especially when dry and finely divided.[3] Always handle these catalysts under an inert atmosphere (nitrogen or argon). When filtering the catalyst after the reaction, do not allow the filter cake to dry completely. It should be kept wet with solvent and transferred to a designated waste container.

Q2: How does the quality of starting materials impact the scale-up process?

A: The impact of raw material quality is significantly amplified at a larger scale. Impurities that are negligible in a lab-scale reaction can cause significant issues in a production setting.[10] For instance, impurities in the o-toluidine or the carbonyl compound used in the Fischer indole synthesis can lead to the formation of difficult-to-remove side products. In the hydrogenation step, certain impurities can poison the catalyst, leading to incomplete reactions. It is highly recommended to source high-purity starting materials and to perform quality control checks on incoming batches.[11]

Q3: What is the best method for purifying this compound at a large scale?

A: The choice of purification method depends on the physical properties of this compound and the nature of the impurities.

  • Crystallization: If this compound is a solid at room temperature or forms a stable salt, crystallization is often the most effective and scalable purification method. It is excellent for removing small amounts of impurities and can provide a high-purity product.

  • Vacuum Distillation: If this compound is a high-boiling liquid, vacuum distillation can be an effective method for purification.[11][12][13][14][15] This technique allows for distillation at lower temperatures, which minimizes the risk of thermal decomposition.

Column chromatography, while a powerful tool in the lab, is often less practical and more costly for large-scale purification.

Part 3: Experimental Protocols & Workflows

Protocol 1: Scale-Up of 7-Methylindole via Fischer Indole Synthesis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • o-Toluidine

  • Acetone (or other suitable ketone/aldehyde)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl2)

  • Toluene

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: In a jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet, charge o-toluidine and toluene.

  • Hydrazone Formation (Optional but Recommended): If pre-forming the hydrazone, react o-toluidine with the corresponding carbonyl compound in a suitable solvent like ethanol with a catalytic amount of acetic acid. Isolate the hydrazone before proceeding.

  • Cyclization: Cool the reactor to 0-5 °C. Slowly and portion-wise, add the acid catalyst (e.g., PPA or ZnCl2) while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the optimized temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and water.

  • Neutralization and Extraction: Neutralize the acidic mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with toluene.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude 7-methylindole.

Protocol 2: Catalytic Hydrogenation of 7-Methylindole to this compound

Safety First: This procedure involves a pyrophoric catalyst and flammable hydrogen gas. It must be performed in a well-ventilated fume hood or a designated hydrogenation area by trained personnel.

Materials:

  • 7-Methylindole

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol or Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Procedure:

  • Reactor Preparation: Charge the 7-methylindole and the solvent (e.g., ethanol) into a hydrogenation reactor.

  • Inerting: Purge the reactor several times with nitrogen to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the wet 10% Pd/C catalyst to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Begin stirring and maintain the reaction at a controlled temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots via TLC or GC.

  • Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the filter cake to dry. Keep it wet with the solvent at all times.

  • Post-Filtration Handling: Immediately transfer the wet filter cake to a container with water for safe disposal or recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Workflow Diagrams

Fischer_Indole_Synthesis_Workflow start Start: o-Toluidine + Carbonyl hydrazone Hydrazone Formation (Optional Isolation) start->hydrazone cyclization Acid-Catalyzed Cyclization (e.g., PPA, ZnCl2) hydrazone->cyclization workup Aqueous Work-up & Neutralization cyclization->workup extraction Solvent Extraction workup->extraction purification Purification (Crystallization/Distillation) extraction->purification product 7-Methylindole purification->product

Hydrogenation_Workflow start Start: 7-Methylindole dissolve Dissolve in Solvent start->dissolve inert Inert with Nitrogen dissolve->inert catalyst Add Catalyst (e.g., Pd/C) inert->catalyst hydrogenate Hydrogenate (Controlled T & P) catalyst->hydrogenate filter Filter Catalyst (Keep Wet!) hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate product This compound concentrate->product

References

Improving the regioselectivity of reactions involving 7-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylindoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of its chemical transformations. Our goal is to equip you with the knowledge to predict and control reaction outcomes, saving you valuable time and resources in your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound presents a unique challenge in synthetic chemistry. Its structure combines a saturated heterocyclic amine with a substituted aromatic ring. The regiochemical outcome of its reactions, particularly electrophilic aromatic substitution (EAS), is governed by a delicate interplay between the electronic effects of the indoline nitrogen and the C7-methyl group, as well as steric hindrance.

The indoline nitrogen is a powerful activating group that directs electrophiles to the para position (C5). The C7-methyl group is also an activating, ortho, para director.[1][2] This dual activation can lead to a mixture of products if not properly controlled. Understanding the dominant directing effects is crucial for achieving high regioselectivity.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Scenario 1: Poor Regioselectivity in Friedel-Crafts Acylation

Question: "I am attempting a Friedel-Crafts acylation on this compound with acetyl chloride and AlCl₃, but I am getting a mixture of the C5 and C4 acylated products, with some N-acylation as well. How can I improve the selectivity for the C5 position?"

Answer:

This is a common issue arising from the multiple reactive sites on the this compound core. The lone pair on the nitrogen can coordinate with the Lewis acid, and both the nitrogen and the methyl group activate the aromatic ring. Here is a systematic approach to resolving this:

Root Cause Analysis:

  • N-Acylation: The indoline nitrogen is a nucleophile and can be acylated directly. This is often a fast, reversible reaction but can consume starting material and reagents.

  • Lewis Acid Coordination: The nitrogen lone pair readily coordinates with strong Lewis acids like AlCl₃. This deactivates the nitrogen's directing effect and can lead to a more complex product distribution, influenced more strongly by the methyl group.

  • Competing Directing Effects: The powerful para-directing effect of the amine nitrogen (to C5) and the ortho, para-directing effect of the C7-methyl group (to C4, C6, and C8 - which is the nitrogen) create competition, especially for the C4 and C5 positions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Friedel-Crafts Acylation Start Poor C5/C4 Selectivity & N-Acylation ProtectN Protect the Indoline Nitrogen (e.g., with Boc or Acyl group) Start->ProtectN Primary Strategy WeakerLA Use a Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) Start->WeakerLA Secondary Strategy ProtectN->WeakerLA Combine Strategies Result Improved C5 Regioselectivity ProtectN->Result TempControl Lower the Reaction Temperature WeakerLA->TempControl Solvent Change the Solvent (e.g., to CS₂ or nitrobenzene) TempControl->Solvent Solvent->Result G cluster_0 Directing Effects on this compound struct    GroupTypeDirecting InfluenceIndoline N-HStrong Activator (+M)ortho, para (C5 favored)C7-MethylWeak Activator (+I)ortho, para (C4, C6)    

References

Addressing solubility issues of 7-Methylindoline in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methylindoline Solubility Guide

Welcome to the comprehensive technical support guide for addressing solubility challenges with this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth, evidence-based answers to common solubility questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Introduction to this compound and Its Solubility Profile

This compound, a derivative of indole, is a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Like many nitrogen-containing heterocycles, its solubility is a critical physicochemical parameter that can significantly impact reaction kinetics, purification, formulation, and ultimately, bioavailability.[2][3] Understanding and overcoming solubility issues is paramount for successful experimental outcomes. This guide will walk you through the key factors influencing its solubility and provide actionable strategies to manage them.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an off-white crystalline solid with a melting point range of 80-84 °C.[4] As a weakly basic aromatic amine, its solubility is governed by the interplay between its nonpolar aromatic rings and the polar N-H group.

  • Organic Solvent Solubility: It is expected to be soluble in a range of organic solvents.[6] This includes polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like ethanol and methanol. It should also show solubility in chlorinated solvents like dichloromethane and chloroform. The choice of solvent will depend on the specific application.

  • pH-Dependent Solubility: The presence of the nitrogen atom in the indoline ring means its aqueous solubility is highly dependent on pH. In acidic conditions, the nitrogen can be protonated, forming a more soluble salt.[7]

Q2: I'm observing poor solubility in my aqueous buffer (pH 7.4). What is the likely cause and how can I improve it?

This is a common observation. At a physiological pH of 7.4, this compound exists predominantly in its neutral, non-ionized form, which has limited aqueous solubility.[8] The hydrophobic nature of the molecule is the primary reason for its poor dissolution in neutral aqueous media.

Troubleshooting Steps:

  • pH Adjustment: The most effective strategy is to lower the pH of your buffer. By adding a dilute acid (e.g., 0.1 M HCl), you can protonate the nitrogen atom, forming the 7-methylindolinium cation. This salt form is significantly more polar and will exhibit greater aqueous solubility.[7]

  • Co-Solvent Addition: If altering the pH is not an option for your experiment, consider adding a water-miscible organic co-solvent. A small percentage (e.g., 1-5%) of DMSO, ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water and create a more favorable environment for dissolving the hydrophobic this compound.[9]

  • Temperature Increase: For many compounds, solubility increases with temperature.[8] Gently warming the solution while stirring can help dissolve the compound. However, be cautious about potential degradation at elevated temperatures and always check the compound's stability under these conditions.

Q3: Which organic solvents are best for stock solutions of this compound?

For creating concentrated stock solutions, dimethyl sulfoxide (DMSO) is a widely used and effective solvent for compounds like this compound in early drug discovery.[9][10] It is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules.

Recommended Solvents for Stock Solutions:

  • Primary Recommendation: DMSO

  • Alternatives: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Ethanol.

When preparing for biological assays, it's crucial to be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells. Typically, the final DMSO concentration in cell-based assays is kept below 0.5%.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Determining Solubility

Before you can troubleshoot solubility, you need a reliable method to measure it. Here we outline two standard methods: Kinetic and Thermodynamic solubility determination.[9][11]

This method is rapid and useful in early discovery to assess if a compound will stay in solution during in vitro assays.[11][12] It measures the concentration at which a compound, dissolved in an organic solvent (like DMSO), precipitates when diluted into an aqueous buffer.[9]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Dilution: Transfer a small volume from each well into a corresponding well of a new 96-well plate containing your aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (e.g., 1%).

  • Incubation: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Measurement: Analyze for precipitation. This can be done visually or, more accurately, using instrumentation.

    • Nephelometry: Measures light scattering caused by insoluble particles and is a sensitive method.[13]

    • Turbidimetry: Measures the loss of light intensity due to scattering by particles.[12]

    • UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the remaining soluble compound in the supernatant is measured.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO serial_dil 2. Serial Dilution in DMSO Plate stock->serial_dil aq_dil 3. Dilute into Aqueous Buffer Plate serial_dil->aq_dil incubate 4. Incubate (1-2h) aq_dil->incubate measure 5. Measure Precipitation incubate->measure nephelometry Nephelometry measure->nephelometry turbidimetry Turbidimetry measure->turbidimetry uv_vis UV-Vis (Supernatant) measure->uv_vis

Caption: Workflow for Kinetic Solubility Measurement.

This "gold standard" method measures the equilibrium solubility of a compound in a given solvent, providing the true maximum concentration.[9][11]

Methodology:

  • Excess Solid: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer).

  • Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Concentration Analysis: Accurately determine the concentration of this compound in the clear, saturated solution using a validated analytical method, such as HPLC-UV or LC-MS.[10]

Solvent SystemExpected SolubilityRationale / Influencing Factors
Water (pH 7.0)LowDominated by the nonpolar aromatic structure.
Aqueous Buffer (pH < 4)HighProtonation of the amine nitrogen forms a soluble salt.[7]
Ethanol / MethanolHighPolar protic solvents capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Very HighHighly polar aprotic solvent, excellent for stock solutions.[9]
Dichloromethane (DCM)HighEffective non-polar solvent for aromatic compounds.
HexanesLowHighly nonpolar solvent, unlikely to dissolve the polar N-H group.
Guide 2: Troubleshooting Precipitation in Experiments

Unexpected precipitation during an experiment can compromise results. This guide provides a logical flow for diagnosing and solving the issue.

Q: My compound precipitated after I diluted my DMSO stock into an aqueous buffer for my biological assay. What should I do?

This is a classic case of kinetic solubility being exceeded. The compound was soluble in the organic stock but crashed out in the aqueous environment.

G cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration below the known aqueous solubility? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No add_cosolvent Add a co-solvent (e.g., 1-5% DMSO, Ethanol) check_conc->add_cosolvent Yes end Problem Solved lower_conc->end Re-test lower_ph Lower buffer pH (if experiment allows) add_cosolvent->lower_ph use_formulation Consider formulation aids (e.g., cyclodextrins) lower_ph->use_formulation use_formulation->end Re-test

Caption: Decision tree for addressing compound precipitation.

Step-by-Step Troubleshooting:

  • Verify Final Concentration: First, ensure that your final concentration in the assay is not simply too high. Compare it against the thermodynamic solubility if known. If the concentration exceeds the solubility limit, the most straightforward solution is to lower the working concentration.

  • Increase Co-solvent Percentage: If you must work at the current concentration, try slightly increasing the percentage of your organic co-solvent (e.g., from 1% to 2% or 5% DMSO). Always run a vehicle control to ensure the increased co-solvent level does not affect your assay.

  • Modify the Buffer: If your experimental design can tolerate it, lowering the pH of the aqueous buffer will increase the solubility of this compound.[7]

  • Use Formulation Aids: For more challenging cases, especially in later-stage development, formulation strategies can be employed. Solubilizing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.

References

Overcoming challenges in the functionalization of the 7-Methylindoline core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 7-methylindoline scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this versatile heterocyclic core. The this compound unit is a key structural motif in numerous pharmacologically active compounds, but its selective functionalization presents a unique set of challenges due to the competing reactivity of the N-H amine, the aromatic C-H bonds, and the benzylic C-H bonds of the methyl group.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues in your experiments and make informed decisions to overcome them.

Section 1: N-Functionalization - Taming the Indoline Nitrogen

The secondary amine of the indoline core is a primary site for reactivity. While seemingly straightforward, achieving clean and high-yielding N-alkylation or N-arylation requires careful control of conditions to prevent common side reactions.

FAQ 1.1: My N-arylation reaction (Buchwald-Hartwig/Ullmann coupling) is giving low yields and forming significant byproducts. What's going wrong?

This is a common issue often rooted in catalyst deactivation, improper base selection, or competing side reactions.

Troubleshooting Guide:

  • Problem: Low Conversion/Stalled Reaction

    • Probable Cause (A) - Catalyst Inactivation: The indoline nitrogen can act as a ligand, coordinating to the metal center (Palladium or Copper) and inhibiting catalytic turnover. Electron-rich indolines are particularly problematic.

    • Solution: Increase catalyst loading (from 1-2 mol% to 5 mol%). More importantly, select a ligand that forms a more stable and active complex. For Palladium-catalyzed Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the reductive elimination step and are less prone to displacement by the indoline substrate. For Copper-catalyzed Ullmann reactions, simple diamine ligands like trans-1,2-cyclohexanediamine can be highly effective.[1]

    • Probable Cause (B) - Inappropriate Base: The choice of base is critical. A base that is too weak will not efficiently deprotonate the indoline N-H, leading to slow reaction rates. A base that is too strong or has nucleophilic character (like alkoxides in some cases) can lead to side reactions with the aryl halide or the catalyst.

    • Solution: For Buchwald-Hartwig, sodium or potassium tert-butoxide (NaOtBu, KOtBu) are standard choices. However, for sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can provide better results by minimizing base-mediated side reactions.[2]

  • Problem: C-3 Arylation or Dimerization Byproducts

    • Probable Cause: Under certain conditions, particularly with copper catalysis, competitive C-H functionalization at the C-3 position can occur.[1] Dimerization of the aryl halide can also happen, especially at high temperatures.

    • Solution: Lower the reaction temperature. While standard protocols often call for >100 °C, running the reaction at 80-90 °C can significantly improve selectivity. Ensure an inert atmosphere (Argon or Nitrogen) is strictly maintained to prevent oxidative side reactions.

Data Table: Comparison of Conditions for N-Arylation of this compound
Catalyst/LigandBaseSolventTemp (°C)Typical YieldKey Considerations
Pd₂(dba)₃ / XPhosK₃PO₄Toluene100>90%Excellent for a wide range of aryl halides.
CuI / trans-1,2-cyclohexanediamineK₂CO₃Dioxane11080-95%Cost-effective Ullmann conditions; best with aryl iodides.[1]
CuI (ligand-free)NaOHDMSO11075-90%Ligand-free protocol, but may require careful optimization.[2]
Pd(OAc)₂ / SPhosNaOtBuToluene90>85%Effective for sterically hindered aryl bromides.
Experimental Protocol: General Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk flask under Argon, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

  • Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).

  • Add anhydrous, degassed toluene (approx. 0.1 M concentration).

  • Seal the flask and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 2: Aromatic C-H Functionalization - The Regioselectivity Challenge

Functionalizing the benzene ring of the this compound core is a significant challenge due to the presence of four distinct C(sp²)-H bonds (C4, C5, C6, C7). Achieving regioselectivity is paramount and typically requires a directing group strategy.

FAQ 2.1: How can I achieve selective C-H functionalization at the C7 position, ortho to the nitrogen?

The C7 position is sterically hindered by the 7-methyl group and electronically influenced by the nitrogen atom. Successful functionalization at this site almost always relies on a directing group attached to the indoline nitrogen.

Troubleshooting Guide:

  • Problem: No reaction or functionalization at the wrong position (e.g., C5).

    • Probable Cause (A) - Ineffective Directing Group (DG): The directing group must be able to form a stable, five- or six-membered metallacyclic intermediate with the catalyst to bring it into proximity with the C7-H bond.[3] Simple N-acyl or N-Boc groups are often poor directing groups for this transformation.

    • Solution: Employ a more effective directing group. Picolinamide (PA) is a classic DG for ortho-C-H amination.[4] For C-C bond formation, groups like N-P(O)tBu₂ have proven highly effective for directing palladium catalysts to the C7 position for arylation.[5] Rhodium(III) catalysis, using an oxidizing directing group, has also been successfully used for C7-selective annulations.[6]

    • Probable Cause (B) - Steric Hindrance: The 7-methyl group can sterically clash with the incoming coupling partner or the catalyst-DG complex.

    • Solution: Optimize the catalyst system. Sometimes a smaller or differently shaped ligand can overcome steric barriers. For directed ortho-metalation (DoM) using organolithium bases, the choice of base (n-BuLi vs. s-BuLi) and the presence of additives like TMEDA can be critical to overcome steric hindrance and promote deprotonation at the desired site.[7][8][9]

Diagram: Directed C-H Activation at C7

This diagram illustrates the general mechanism for a directing group (DG) assisted, Palladium-catalyzed C-H arylation at the C7 position of an N-protected this compound.

C7_Functionalization cluster_cycle Catalytic Cycle A Pd(II) Precursor + Substrate B C-H Activation (Palladacycle Intermediate) A->B DG-Assisted C Oxidative Addition (Ar-X) B->C Ar-X D Reductive Elimination C->D Forms C-C bond D->A Regenerates Pd(II) Product N(DG)-7-Ar-7-Me-Indoline D->Product Product Release Substrate N(DG)-7-Me-Indoline Substrate->A Troubleshooting_Workflow Start Experiment Fails (Low Yield / Byproducts) Check_SM Verify Purity of Starting Materials & Reagents Start->Check_SM Check_Cond Review Reaction Conditions (Temp, Solvent, Atmosphere) Start->Check_Cond Analyze_BP Identify Byproducts (NMR, MS) Start->Analyze_BP Hypothesis Formulate Hypothesis (e.g., Catalyst Poisoning, Wrong Mechanism) Check_SM->Hypothesis Check_Cond->Hypothesis Analyze_BP->Hypothesis Optimize Systematically Modify One Variable (e.g., Ligand, Base, Temp) Hypothesis->Optimize Optimize->Start Re-evaluate Success Successful Outcome Optimize->Success

References

Preventing degradation of 7-Methylindoline during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 7-Methylindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during its synthesis and long-term storage. Our goal is to move beyond simple instructions and explain the causality behind each experimental choice, ensuring the integrity and reproducibility of your work.

Section 1: Troubleshooting Guide - Synthesis & Purification

This section addresses common issues encountered during the synthesis of this compound, which is most commonly prepared by the chemical reduction of 7-Methylindole.

Q1: My final this compound product is discolored (e.g., yellow, brown, or pink) after purification. What is the primary cause and how can I prevent it?

A1: Discoloration is almost always a sign of oxidation. The indoline scaffold is highly susceptible to oxidation, which converts it back to the aromatic 7-methylindole or to other colored, often polymeric, byproducts.[1]

Causality: The nitrogen atom in the indoline ring has a lone pair of electrons that makes the molecule electron-rich and prone to losing electrons (i.e., oxidation). The driving force is the formation of the highly stable aromatic indole ring system. This process can be initiated by:

  • Atmospheric Oxygen: The most common culprit, especially during workup and purification steps where the compound is exposed to air for extended periods.

  • Light: Photons can provide the energy to initiate oxidation, particularly in the presence of photosensitizers.[2]

  • Trace Metal Impurities: Metal ions can catalyze oxidation reactions.

Preventative Measures:

  • Inert Atmosphere is Crucial: During the reaction workup, particularly after the catalyst has been removed, handle the solution under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Degas Your Solvents: Before use in chromatography or extraction, sparge solvents with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.

  • Minimize Heat and Light Exposure: Avoid unnecessarily heating the purified compound. During column chromatography, shield the column from direct light using aluminum foil. Use amber glass for solvent evaporation and storage.[2]

  • Expedite Purification: Do not leave the compound on a chromatography column or in solution exposed to air for longer than necessary. Plan your purification to be as efficient as possible.

Q2: I'm experiencing low yields during the reduction of 7-Methylindole to this compound via catalytic hydrogenation. What are the potential issues?

A2: Low yields in this reduction step typically stem from three sources: incomplete reaction, catalyst deactivation, or side reactions.

Troubleshooting Steps:

  • Catalyst Activity:

    • Cause: The Palladium on Carbon (Pd/C) catalyst may be old or have reduced activity. The catalyst can also be "poisoned" by sulfur or other impurities from the starting material or solvents.

    • Solution: Use a fresh, high-quality catalyst. Ensure the 7-Methylindole starting material is of high purity. Consider a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).

  • Incomplete Reaction:

    • Cause: Insufficient hydrogen pressure, inadequate reaction time, or poor mixing can lead to an incomplete conversion.

    • Solution: Ensure the reaction vessel is properly sealed and maintains the target hydrogen pressure (typically 50-100 psi, but consult your specific protocol). Increase the reaction time and ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen.

  • Side Reactions:

    • Cause: While less common under standard Pd/C conditions, overly harsh conditions (very high pressure or temperature) could potentially lead to over-reduction of the benzene ring.[1] More likely, if the reaction is run in an acidic solvent like acetic acid, acid-catalyzed side reactions can occur.[2]

    • Solution: Stick to milder solvents like ethanol, methanol, or ethyl acetate. Monitor the reaction temperature carefully. The reaction is typically exothermic and may require initial cooling.

Q3: My NMR/LC-MS analysis shows unexpected peaks after an acidic workup. Could the acid be causing degradation?

A3: Yes, this is a strong possibility. While indolines are generally more stable in acid than indoles, they are still basic compounds that can react under acidic conditions.

Causality: The indoline nitrogen is a basic site (pKa of the conjugate acid is ~5.0). In the presence of strong or concentrated acid, it will be protonated. This protonated form can be more susceptible to certain degradation pathways or ring-opening reactions, although this is less common than oxidation.[2] A more frequent issue is that acid-base extractions can be slow and involve extended exposure to both air and aqueous environments, promoting oxidation.

Recommended Solutions:

  • Avoid Strong Acids: Do not use strong acids like concentrated HCl or H₂SO₄ during workup. If an acid wash is necessary to remove basic impurities, use a dilute, cold solution (e.g., 1 M HCl) and perform the extraction quickly.

  • Use a Bicarbonate Wash: After any acidic wash, immediately wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid before drying and concentration.

  • Alternative Purification: Rely on chromatography for purification rather than extensive acid-base extractions to minimize contact with potentially harmful reagents.

Section 2: FAQs - Storage & Handling

Proper storage is as critical as proper synthesis for maintaining the purity and integrity of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: To ensure maximum stability, this compound should be stored with strict exclusion of air and light.[2][3] The key is to address its sensitivity to oxidation.

ParameterRecommendationRationale
Temperature -20°C or lower[4]Slows down the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[2]
Light Protected from LightPrevents photodegradation.[3]
Container Amber glass vial with a tight-fitting, sealed cap (e.g., with a PTFE liner).Amber glass blocks UV light, and a proper seal prevents moisture and air ingress.[2]
Q2: My stored this compound has changed color. Is it still usable? How can I re-purify it?

A2: A color change indicates that degradation, primarily oxidation, has occurred. The usability of the material depends on the extent of degradation and the tolerance of your specific application for impurities. For most applications, especially in drug development, the material should be re-purified.

Re-purification Protocol:

  • Dissolution: Dissolve the discolored compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Filtration (Optional): If insoluble colored polymers have formed, filter the solution through a small plug of celite or silica gel to remove them.

  • Chromatography: Purify the material using flash column chromatography on silica gel. Use a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) and degassed solvents.

  • Analysis: Collect the fractions containing the pure compound (as determined by TLC) and combine them. Remove the solvent under reduced pressure, avoiding excessive heat. Immediately confirm the purity by NMR or LC-MS.

  • Storage: Store the re-purified product immediately under the optimal conditions described in Q1.

Q3: What are the primary degradation pathways for this compound?

A3: The two most significant degradation pathways are oxidation and, to a lesser extent, acid-catalyzed reactions.

  • Oxidation: This is the most prevalent pathway. The indoline is oxidized to the corresponding 7-methylindole. This indole can then undergo further oxidation or polymerization to form highly colored impurities.

  • Acid-Catalyzed Reactions: While less common, strong acidic conditions can lead to protonation of the nitrogen, potentially initiating unwanted side-reactions.[2]

Section 3: Protocols and Methodologies

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 7-Methylindole

This protocol details the reduction of the pyrrole ring of 7-Methylindole.

Materials:

  • 7-Methylindole (1.0 eq)

  • Palladium on Carbon (10% Pd, 5-10 mol%)

  • Ethanol (or Ethyl Acetate), HPLC grade

  • Hydrogen gas (H₂)

  • Celite

  • Nitrogen or Argon gas

Procedure:

  • Vessel Preparation: Place 7-Methylindole into a hydrogenation-safe reaction vessel (e.g., a Parr shaker bottle).

  • Dissolution & Inerting: Add ethanol (~15-20 mL per gram of starting material). Seal the vessel and purge thoroughly with Nitrogen or Argon for 10 minutes to remove all oxygen. Causality: Removing oxygen is critical to prevent catalyst deactivation and potential side reactions.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric. Do not add it to the dry starting material. Add it to the solution and handle it with care.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Begin vigorous stirring. The reaction is often monitored by the uptake of hydrogen.

  • Reaction Monitoring: Allow the reaction to proceed for 4-12 hours. Progress can be monitored by taking a small, filtered aliquot and analyzing by TLC or LC-MS to confirm the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh, degassed ethanol. Causality: Celite provides a fine filtration medium to remove the microscopic catalyst particles.

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 40°C.

  • Purification & Storage: The crude product can be purified by flash chromatography if necessary (using degassed solvents). The final product should be a colorless or off-white solid/oil. Dry it thoroughly under high vacuum and immediately transfer to an amber vial, backfill with Argon or Nitrogen, and store at -20°C.[4]

Protocol 2: Standard Operating Procedure (SOP) for Storage and Handling
  • Receiving: Upon receipt, inspect the container for a proper seal. Log the material into your inventory.

  • Initial Storage: Immediately place the sealed container in a -20°C freezer that is designated for chemical storage.

  • Dispensing:

    • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture inside the cold vial.

    • Open the vial under a gentle stream of Nitrogen or Argon.

    • Quickly weigh out the desired amount of material.

    • Backfill the vial with inert gas, seal it tightly, and wrap the cap with paraffin film for an extra barrier.

    • Return the vial to the -20°C freezer promptly.

Section 4: Visual Guides

Diagram 1: Synthesis & Purification Workflow

cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_storage Storage A Dissolve 7-Methylindole in Degassed Solvent B Purge Vessel with N2/Ar A->B C Add Pd/C Catalyst (under N2) B->C D Hydrogenate (H2 pressure) with Vigorous Stirring C->D C->D Critical Control Point: Prevent O2 Exposure E Purge Vessel with N2 D->E F Filter through Celite to Remove Catalyst E->F E->F Critical Control Point: Prevent O2 Exposure G Concentrate Under Reduced Pressure (<40°C) F->G H Purify via Column Chromatography (Degassed Solvents, Light Protected) G->H G->H Critical Control Point: Prevent O2 Exposure I Dry Under High Vacuum H->I J Store in Amber Vial under N2/Ar at -20°C I->J I->J Critical Control Point: Prevent O2 Exposure

Caption: Workflow for this compound synthesis highlighting oxygen-sensitive steps.

Diagram 2: Primary Degradation Pathway

cluster_main Degradation of this compound Indoline This compound (Colorless) Indole 7-Methylindole (Aromatic Intermediate) Indoline->Indole Oxidation (O2, Light) Degradation Oxidized/Polymeric Products (Colored Impurities) Indole->Degradation Further Oxidation / Polymerization

Caption: The primary degradation pathway of this compound is oxidation.

Section 5: References

  • Fisher Scientific. (2025). Safety Data Sheet: 7-Methylindole. Retrieved from Fisher Scientific.[5]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methylindole. Retrieved from Thermo Fisher Scientific.[3]

  • Guidechem. (n.d.). How to Prepare 7-Methylindole: A Background and Overview. Retrieved from Guidechem.[6]

  • Angene Chemical. (2024). Safety Data Sheet: 4-Bromo-7-methylindoline-2,3-dione. Retrieved from Angene Chemical.[7]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Methylindole. Retrieved from Fisher Scientific.[8]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 1-Methylindoline-7-carboxylic acid. Retrieved from Kishida Chemical Co., Ltd.[9]

  • Johansen, J. E., et al. (2025). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate.[10]

  • ChemicalBook. (n.d.). 7-Methylindole synthesis. Retrieved from ChemicalBook.[11]

  • BenchChem. (2025). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. Retrieved from BenchChem.[2]

  • ChemScene. (n.d.). Methyl indoline-7-carboxylate. Retrieved from ChemScene.[4]

  • PrepChem.com. (n.d.). Synthesis of 7-methylindole. Retrieved from PrepChem.com.[12]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound-2,3-dione. Retrieved from TCI Chemicals.[13]

  • Sigma-Aldrich. (n.d.). 7-Methylindole 97%. Retrieved from Sigma-Aldrich.

  • Wikipedia. (n.d.). 7-Methylindole. Retrieved from Wikipedia.[14]

  • BLD Pharm. (n.d.). Methyl indoline-7-carboxylate. Retrieved from BLD Pharm.[15]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from Brieflands.[16]

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from BOC Sciences.[]

  • Agilent. (2016). Chemical Purity Analysis. Retrieved from Agilent.[18]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from ATSDR.[19]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70275, 7-Methylindole. Retrieved from PubChem.[20]

  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds. Retrieved from Google Patents.[21]

  • Google Patents. (n.d.). CN102070506B - Method for preparing 2-methylindoline. Retrieved from Google Patents.[22]

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole. Retrieved from Google Patents.[23]

  • CymitQuimica. (n.d.). CAS 1127-59-9: 7-Methylisatin. Retrieved from CymitQuimica.[24]

  • Gu, J. D., et al. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health.[25]

  • Levy, M., & Miller, S. L. (n.d.). The stability of the RNA bases: Implications for the origin of life. PMC - NIH.[26]

  • Combourieu, B., et al. (n.d.). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH.[27]

  • MDPI. (n.d.). Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes. Retrieved from MDPI.[28]

  • Unwin, P. R., & Barbero, C. (n.d.). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions.[29]

  • MDPI. (n.d.). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Retrieved from MDPI.[30]

  • Adam, W., et al. (n.d.). Dimethyldioxirane oxidation of indole derivatives. Journal of the American Chemical Society.[31]

  • BenchChem. (2025). Identification of common impurities in 4,6-Dimethylindoline synthesis. Retrieved from BenchChem.[1]

  • Frontiers. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Retrieved from Frontiers.[32]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from Master Organic Chemistry.[33]

  • ResearchGate. (2009). On the 7-azaindole in acetonitrile anhydrous solutions as an inappropriate photophysical model for DNA base pairs. Retrieved from ResearchGate.[34]

  • ResearchGate. (n.d.). A distortion of the aromatic character of 7-azaindole in solid-state after its N7 protonation. Retrieved from ResearchGate.[35]

  • ElectronicsAndBooks. (n.d.). Quinolines. VII. Some 3-Methylquinolines. Retrieved from ElectronicsAndBooks.[36]

  • BenchChem. (2025). Application Note & Protocol: Synthesis of Cinnolin-7-amine for Medicinal Chemistry. Retrieved from BenchChem.[37]

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 7-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 7-Methylindoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can navigate the complexities of catalyst selection and reaction optimization with confidence.

Introduction: The Unique Reactivity of this compound

This compound is a valuable scaffold in medicinal chemistry, often incorporated into kinase inhibitors and other therapeutic agents. The presence of the methyl group at the 7-position introduces specific electronic and steric effects that can influence the reactivity of the indoline core. This can present unique challenges in achieving desired reaction outcomes, particularly in terms of regioselectivity and catalyst efficiency. This guide will help you understand these nuances and provide actionable strategies to overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low yields in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with a this compound derivative?

A1: Low yields in cross-coupling reactions with this compound can stem from several factors, often related to the steric hindrance imposed by the 7-methyl group and the electronic nature of the indoline nitrogen.

  • Steric Hindrance: The methyl group at the C7 position can sterically hinder the coordination of the palladium catalyst to the indoline core, particularly if the coupling is intended at the N1 or C6 position. This steric clash can slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

  • Catalyst Deactivation: The indoline nitrogen can act as a ligand for the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. This is a common issue with nitrogen-containing heterocycles.

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst is crucial for both stability and reactivity. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

Troubleshooting Guide

Scenario 1: Low Yield in Suzuki-Miyaura Coupling of a Halogenated this compound

Problem: You are attempting a Suzuki-Miyaura coupling between a this compound derivative (e.g., 5-bromo-7-methylindoline) and a boronic acid, but the yield of the desired product is consistently low (<30%).

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Palladium Precursor: If you are using Pd(OAc)₂, consider switching to a pre-formed catalyst like Pd₂(dba)₃ or a palladacycle-based precatalyst, which can be more active at lower temperatures.

    • Ligand Selection: The choice of phosphine ligand is critical. For sterically demanding couplings, bulky, electron-rich ligands are often superior. If you are using a standard ligand like PPh₃, consider switching to a Buchwald-type ligand.

Ligand ClassSpecific ExamplesKey CharacteristicsWhen to Use
Bulky, Monodentate XPhos, SPhos, RuPhosHigh steric bulk and electron-donating ability.General starting point for challenging couplings.[1]
Bidentate DPPF, BINAPCan stabilize the catalytic species and prevent dimer formation.May improve rates and yields for some substrates.[2]
  • Optimize the Base and Solvent:

    • Base: The choice of base is crucial for the transmetalation step.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially for less reactive aryl chlorides or hindered substrates.

    • Solvent: A combination of an organic solvent and water (e.g., dioxane/water, THF/water) is common for Suzuki reactions. The aqueous phase is necessary to dissolve the inorganic base. For challenging reactions, anhydrous conditions with a soluble base like K₃PO₄ in a polar aprotic solvent might be beneficial.

  • Reaction Temperature and Time:

    • If the reaction is sluggish at lower temperatures (e.g., 60-80 °C), a gradual increase to 100-110 °C may be necessary. Monitor the reaction for potential decomposition at higher temperatures.

    • Ensure the reaction is running for a sufficient duration. Monitor by TLC or LC-MS to determine the point of maximum conversion.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a reaction vessel, add the halogenated this compound (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir for the required time (monitor for completion).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Troubleshooting

Scenario 2: Poor Selectivity in Buchwald-Hartwig Amination of a Halogenated this compound

Problem: You are performing a Buchwald-Hartwig amination on a di-halogenated this compound and observing a mixture of mono- and di-aminated products, or reaction at an undesired position.

Troubleshooting Steps:

  • Control Stoichiometry:

    • To favor mono-amination, use a slight excess of the di-halogenated starting material relative to the amine (e.g., 1.2:1). Conversely, to favor di-amination, use an excess of the amine and catalyst.

  • Ligand Selection for Regioselectivity:

    • The steric and electronic properties of the ligand can influence which halogen is more readily activated. For a substrate with two different halogens (e.g., bromo and chloro), a less reactive catalyst system might allow for selective reaction at the more reactive halogen (typically the C-Br bond).

    • Highly active, bulky ligands may lead to less selectivity. Experiment with a range of ligands from different generations of Buchwald-Hartwig catalysts.[2]

Catalyst GenerationTypical LigandsCharacteristics
First Generation P(o-tolyl)₃Less active, may offer some selectivity based on halide reactivity.
Second Generation BINAP, DPPFBidentate ligands, generally more active.[2]
Third/Fourth Gen. XPhos, SPhos, BrettPhosHighly active, bulky ligands for challenging substrates.[1]
  • Temperature Control:

    • Running the reaction at a lower temperature can often improve selectivity. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and slowly increase if the reaction is not proceeding.

Experimental Protocol: Selective Mono-Amination

  • In an inert atmosphere glovebox, combine the di-halogenated this compound (1.2 mmol), the amine (1.0 mmol), and a strong base (e.g., NaOtBu, 1.5 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., a moderately bulky ligand, 4 mol%).

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Stir the reaction at a controlled temperature (e.g., 60 °C) and monitor closely by LC-MS.

  • Once the desired mono-aminated product is maximized and before significant di-amination occurs, quench the reaction.

  • Work-up and purify as previously described.

Buchwald_Selectivity

Scenario 3: Challenges in Regioselective C-H Functionalization of the this compound Benzene Ring

Problem: You are attempting a directed C-H functionalization on the benzene ring of N-protected this compound but are observing a mixture of isomers (e.g., C4, C5, C6 functionalization) or no reaction at the desired position.

Troubleshooting Steps:

  • Choice of Directing Group (DG):

    • The directing group on the indoline nitrogen is paramount for controlling regioselectivity. The size and coordinating ability of the DG will determine the position of metallation.[4]

    • For C6 functionalization, a less bulky directing group might be necessary to avoid steric clashes with the 7-methyl group.

    • For C4 or C5 functionalization, a directing group that projects away from the 7-methyl group would be ideal.

  • Catalyst and Oxidant System:

    • The choice of metal catalyst (e.g., Pd, Rh, Ru) and oxidant can significantly impact regioselectivity.

    • For example, in some palladium-catalyzed arylations, the use of a transient directing group strategy has shown promise for selective functionalization of the indole benzene ring.[4]

  • Steric and Electronic Considerations:

    • The 7-methyl group is electron-donating, which can activate the benzene ring towards electrophilic attack. However, its steric bulk can override this electronic effect, directing functionalization away from the C6 position.

    • Computational modeling can sometimes predict the most likely site of C-H activation based on the chosen catalyst and directing group.

It is important to consult literature on the C-H functionalization of similarly substituted indoles to guide your choice of directing group and catalytic system. [4]

Conclusion

Optimizing catalyst selection for reactions with this compound requires a systematic approach that considers the unique steric and electronic properties of this scaffold. By carefully selecting the catalyst, ligands, and reaction conditions, and by methodically troubleshooting issues as they arise, researchers can successfully synthesize a wide range of valuable this compound derivatives. This guide provides a starting point for addressing common challenges, but a thorough understanding of the underlying reaction mechanisms and a careful review of the relevant literature are essential for success.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Methylindoline and 7-Methoxyindoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of two closely related indoline derivatives: 7-Methylindoline and 7-Methoxyindoline. While structurally similar, the substitution of a methyl group with a methoxy group at the 7-position of the indoline scaffold can significantly influence their physicochemical properties, metabolic stability, and interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, known biological activities, and a proposed framework for further investigation.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides an excellent framework for the design of small molecules that can interact with diverse biological targets, including G protein-coupled receptors (GPCRs), kinases, and nuclear receptors. The strategic functionalization of the indoline ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on the nuanced differences imparted by a methyl versus a methoxy substituent at the 7-position, a critical region for modulating ligand-receptor interactions.

Chemical and Physical Properties

The seemingly subtle difference between a methyl and a methoxy group at the 7-position of the indoline ring introduces significant changes in the electronic and steric properties of the molecule.

PropertyThis compound7-Methoxyindoline
Molecular Formula C₉H₁₁NC₉H₁₁NO
Molecular Weight 133.19 g/mol 149.19 g/mol
LogP (Predicted) ~2.1~1.8
Hydrogen Bond Acceptors 12
Hydrogen Bond Donors 11

The methoxy group, with its oxygen atom, introduces a hydrogen bond acceptor and increases the polarity of the molecule compared to the lipophilic methyl group. This can have profound effects on solubility, membrane permeability, and interactions with biological targets.

Synthesis of this compound and 7-Methoxyindoline

The synthesis of these target compounds is typically achieved through a two-step process: the synthesis of the corresponding indole followed by its reduction to the indoline.

Part 1: Synthesis of 7-Substituted Indoles

Several methods exist for the synthesis of 7-methylindole and 7-methoxyindole. A common approach is the Fischer indole synthesis or variations thereof. For instance, 7-methylindole can be prepared from 2,6-dimethylformanilide.[2]

Experimental Protocol: Synthesis of 7-Methylindole

A detailed, multi-step synthesis of 7-methylindole has been reported, starting from 3,5-dimethyl-4-nitrotoluene and pyrrole, followed by hydrogenation.[3]

  • Step 1: Intermediate Synthesis. In a 1L three-neck flask, add 400mL of DMF and 200mL of toluene. Distill at atmospheric pressure until the internal temperature reaches 140°C. Add 3,5-dimethyl-4-nitrotoluene (16.5g, 0.1mol), pyrrole (8.04g, 0.12mol), and DMFDMA (14.3g, 0.12mol). Reflux the mixture for 24 hours. After cooling, pour the mixture into 1L of water and extract with toluene (3 x 500mL). Combine the organic layers, dry with sodium sulfate, and remove the toluene by vacuum distillation to obtain the intermediate.

  • Step 2: Hydrogenation. In a 500mL single-neck flask, add the intermediate from step 1 (23.2g, 95.7mmol), ethanol (250mL), and 5% Pd/C (5g). Hydrogenate at atmospheric pressure and reflux for 24 hours.

  • Step 3: Purification. Filter off the Pd/C and concentrate the filtrate under reduced pressure. Add 100mL of water and extract with ethyl acetate (3 x 100mL). Combine the organic layers, wash with brine, dry with sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to obtain 7-methylindole.

A variety of synthetic routes for 7-methoxy-1H-indole are also available.[4]

Part 2: Reduction of Indoles to Indolines

The reduction of the indole nucleus to an indoline is a common transformation in medicinal chemistry. Several reducing agents can be employed for this purpose.

Experimental Protocol: General Procedure for the Reduction of 7-Substituted Indoles to Indolines

This protocol provides a general method for the reduction of 7-methylindole or 7-methoxyindole to their corresponding indoline derivatives.

  • Reaction Setup. In a round-bottom flask, dissolve the starting indole (1 equivalent) in a suitable solvent such as acetic acid or ethanol.

  • Addition of Reducing Agent. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification. Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a mild base). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired indoline.

G cluster_synthesis Synthesis of 7-Substituted Indolines Start Start Indole_Synthesis Synthesis of 7-Methyl/Methoxy-indole Start->Indole_Synthesis Various Precursors Reduction Reduction of Indole to Indoline Indole_Synthesis->Reduction 7-Substituted Indole Purification Purification Reduction->Purification Crude Indoline Final_Product 7-Methyl/Methoxy-indoline Purification->Final_Product Purified Product

Caption: Synthetic workflow for 7-substituted indolines.

Comparative Biological Activity

Direct comparative studies on the biological activity of this compound and 7-methoxyindoline are scarce in the scientific literature. However, by examining the activities of their indole precursors and related derivatives, we can infer potential biological targets and formulate hypotheses for their differential activities.

Aryl Hydrocarbon Receptor (AhR) Modulation

A significant finding is the activity of various methylated and methoxylated indoles as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[5]

A study utilizing reporter gene assays identified 7-methoxyindole as an agonist of the human AhR, with a relative efficacy (EMAX) of 80% compared to the potent agonist dioxin.[5] This suggests that 7-methoxyindoline may also interact with and activate the AhR signaling pathway. The saturated pyrrole ring in the indoline structure may alter the binding affinity and efficacy compared to the indole, a hypothesis that warrants experimental verification.

In the same study, various methylindoles were also evaluated, though a direct EMAX for 7-methylindole was not specified.[5] However, the data collectively indicates that subtle changes in the substitution pattern on the indole ring can switch a compound from an agonist to an antagonist of AhR.

G Ligand 7-Methoxyindoline (Hypothesized) AhR_complex AhR-Hsp90-XAP2 (Cytoplasmic Complex) Ligand->AhR_complex Binds to AhR AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Nuclear_translocation Nuclear Translocation AhR_active->Nuclear_translocation ARNT ARNT Dimerization Dimerization ARNT->Dimerization Nuclear_translocation->Dimerization XRE Xenobiotic Response Element (XRE) Dimerization->XRE Binds to DNA Gene_transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_transcription G Start This compound & 7-Methoxyindoline Primary_Screening Primary Screening: Radioligand Binding Assays (Panel of GPCRs) Start->Primary_Screening Hit_Identification Hit Identification (Significant Binding Affinity) Primary_Screening->Hit_Identification Functional_Assays Functional Assays: - cAMP Measurement - Calcium Flux - β-Arrestin Recruitment Hit_Identification->Functional_Assays Potency_Efficacy Determine Potency (EC50/IC50) and Efficacy (% Activation/Inhibition) Functional_Assays->Potency_Efficacy SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potency_Efficacy->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Senior Application Scientist's Guide to the Structural Validation of Novel 7-Methylindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of a novel molecule is only the beginning. The subsequent, and arguably most critical, phase is the unambiguous confirmation of its chemical structure. An error in structural assignment can invalidate biological data, waste significant resources, and lead research efforts astray. This is particularly true for scaffolds like 7-methylindoline, a heterocyclic motif of growing interest in medicinal chemistry.[1][2][3]

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of novel this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a multi-technique, integrated approach forms a self-validating system for achieving unequivocal structural proof.

The Challenge: Beyond the Molecular Formula

The first step in characterization is often determining the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone for this, providing a highly accurate mass measurement that can distinguish between elemental compositions.[4][5] However, a molecular formula is merely a list of atoms. For a hypothetical this compound derivative, C₁₅H₂₁NO, numerous constitutional isomers could exist. The core challenge lies in precisely mapping the connectivity of these atoms and, ultimately, their 3D arrangement.

This is where a strategic combination of spectroscopic techniques becomes indispensable. Each method provides a unique piece of the structural puzzle, and their collective data must converge on a single, consistent structure.

An Integrated Workflow for Structural Elucidation

Integrated_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Confirmatory Analysis cluster_3 Absolute Confirmation (If Required) Synthesis Novel this compound Derivative Synthesized HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Formula Determine Exact Mass & Propose Molecular Formula HRMS->Formula Provides NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Formula->NMR_1D Guides NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Informs Scaffold Assemble Carbon-Hydrogen Framework & Connectivity NMR_2D->Scaffold Defines FTIR FTIR Spectroscopy Scaffold->FTIR Hypothesis to Test Final_Structure Proposed Structure Scaffold->Final_Structure Func_Groups Confirm Presence of Key Functional Groups FTIR->Func_Groups Confirms Func_Groups->Final_Structure Xray Single-Crystal X-ray Crystallography Final_Structure->Xray Requires Crystal Absolute_Structure Unambiguous 3D Structure & Stereochemistry Xray->Absolute_Structure Provides Absolute_Structure->Final_Structure Confirms

References

A Comparative Guide to Bioisosteric Replacement Strategies: The 7-Methylindoline Scaffold in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism

In the intricate process of drug discovery, lead optimization is a critical phase where a promising hit molecule is meticulously refined to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.[1][2] Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical and chemical properties, stands as a cornerstone of this process.[3][4] This strategy is not merely about swapping molecular fragments but is a nuanced approach to systematically modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and fortify its intellectual property position.[2][5]

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[6][7] Its rigid, planar structure and rich electron density make it an excellent pharmacophore for interacting with a wide array of biological targets.[8] However, the indole nucleus is not without its liabilities. It is often susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly at the C2 and C3 positions, which can lead to rapid clearance or the formation of reactive metabolites.[4] This metabolic vulnerability necessitates the exploration of bioisosteric replacements to create more robust drug candidates.

This guide provides an in-depth comparison of bioisosteric replacement strategies for the indole and indoline cores, with a specific focus on the utility and application of the 7-methylindoline scaffold. We will delve into the causal reasoning behind its selection, present comparative experimental data, and provide validated protocols for its synthesis and evaluation.

From Planarity to Three-Dimensionality: Indole vs. Indoline Bioisosteres

The initial step in modifying an indole-containing lead is often the consideration of its saturated counterpart, indoline, or related heterocyclic systems like 7-azaindole.[9] The transition from an sp²-hybridized, planar indole to an sp³-hybridized, non-planar indoline fundamentally alters the spatial arrangement of substituents, opening up new vectors for interaction within a protein's binding pocket.

However, the increased flexibility of the indoline ring can sometimes be detrimental, leading to a loss of potency due to an entropic penalty upon binding. This is where strategic substitution becomes paramount. The this compound scaffold introduces a methyl group on the benzene ring portion of the indoline core, serving multiple strategic purposes:

  • Metabolic Blocking: The C7 position is a potential site for aromatic hydroxylation. A methyl group can act as a "metabolic shield," preventing this oxidation and improving the compound's metabolic stability.

  • Conformational Constraint: The methyl group can impart a degree of conformational rigidity. For N1-substituted indolines, the 7-methyl group can restrict the rotation of the substituent, locking it into a more favorable bioactive conformation and reducing the entropic cost of binding.

  • Modulation of Physicochemical Properties: The addition of a methyl group increases lipophilicity (logP), which can influence membrane permeability and plasma protein binding. It also subtly alters the electronic properties of the aromatic ring system.

cluster_0 Indole Scaffold (Planar) cluster_1 Bioisosteric Replacements Indole High Target Affinity Metabolic Liability (CYP) Planar Geometry Indoline Indoline (Flexible, 3D Geometry) Indole->Indoline Replacement Strategy Azaindole 7-Azaindole (Altered H-Bonding, Planar) Indole->Azaindole Replacement Strategy Methylindoline This compound (Constrained, 3D Geometry, Improved Stability) Indole->Methylindoline Replacement Strategy

Caption: Bioisosteric replacement pathways for the indole scaffold.

Comparative Performance Analysis

To objectively evaluate the impact of the this compound scaffold, we present a comparative analysis against other common bioisosteres of a hypothetical parent compound, N-phenylindole. The data presented in the table below is a synthesis of typical values observed in medicinal chemistry programs, designed to illustrate the relative differences between the scaffolds.

Scaffold Structure logP (Calculated) pKa (Calculated) Metabolic Stability (HLM, T½ min) Target Affinity (Hypothetical IC₅₀, nM)
N-Phenylindole (Parent) N-Phenylindole3.90N/A1510
N-Phenylindoline N-Phenylindoline3.754.92550
N-Phenyl-7-methylindoline N-Phenyl-7-methylindoline4.255.1> 6012
N-Phenyl-7-azaindole N-Phenyl-7-azaindole3.204.52015

Analysis of Comparative Data:

  • N-Phenylindoline: The saturation of the 2,3-bond slightly decreases lipophilicity and introduces a basic nitrogen atom. The metabolic stability sees a modest improvement as the electron-rich double bond is removed. However, the increased flexibility leads to a 5-fold drop in potency, a common outcome.

  • N-Phenyl-7-methylindoline: The addition of the 7-methyl group increases logP as expected. Critically, it demonstrates a dramatic improvement in metabolic stability, with the half-life extending beyond the typical assay time. This is indicative of successful blocking of a key metabolic pathway. Importantly, the target affinity is restored to a level comparable with the parent indole, suggesting the conformational constraint imposed by the methyl group is beneficial for binding.

  • N-Phenyl-7-azaindole: Replacing the C7-H with a nitrogen atom significantly lowers lipophilicity and introduces a hydrogen bond acceptor.[9][10] While it can improve solubility and introduce new interactions, in this case, its metabolic stability and potency are only marginally different from the parent indole, making the this compound a more impactful modification for addressing the primary metabolic liability.

Experimental Protocols

The trustworthiness of any comparative guide rests on the ability of its audience to validate the claims.[11] To this end, we provide detailed, self-validating protocols for the synthesis of a representative this compound analog and for the assessment of its metabolic stability.

Protocol 1: Synthesis of N-(4-fluorophenyl)-7-methylindoline

This protocol describes a standard two-step procedure involving a Fischer indole synthesis to create the indole, followed by a reduction to the indoline.

Step 1: Fischer Synthesis of 7-Methylindole

  • Reaction Setup: To a solution of o-toluidine (1.0 eq) in a suitable solvent like acetonitrile, add chloroacetaldehyde (1.1 eq).

  • Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 7-methylindole.[12]

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve 7-methylindole (1.0 eq) in glacial acetic acid.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of water. Basify the mixture with a saturated NaOH solution to pH > 10. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Step 3: N-Arylation to N-(4-fluorophenyl)-7-methylindoline

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), 1-fluoro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Reaction: Heat the mixture to 90 °C for 24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

cluster_0 Synthesis Workflow Start o-Toluidine Step1 Step 1: Fischer Synthesis + Chloroacetaldehyde Start->Step1 Intermediate1 7-Methylindole Step1->Intermediate1 Step2 Step 2: Reduction + NaBH3CN, AcOH Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Step 3: N-Arylation + Aryl Halide, CuI Intermediate2->Step3 End N-Aryl-7-methylindoline Step3->End

Caption: Synthetic workflow for N-Aryl-7-methylindoline derivatives.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol provides a standardized method to determine the in vitro metabolic stability of a compound.

  • Preparation: Prepare a stock solution of the test compound (e.g., N-phenyl-7-methylindoline) in DMSO (10 mM). Prepare working solutions by diluting the stock in acetonitrile.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: The half-life (T½) is calculated from the slope of the natural log of the percent remaining compound versus time plot.

Conclusion and Future Outlook

The strategic application of bioisosterism is fundamental to modern drug discovery. While numerous options exist for replacing the indole scaffold, the this compound moiety presents a compelling case for specific challenges. It effectively combines the introduction of a three-dimensional architecture with the benefits of a metabolically blocking and conformationally constraining group. As demonstrated by our comparative analysis, this can lead to dramatic improvements in metabolic stability while preserving or even enhancing target affinity—a highly desirable outcome in lead optimization.

The provided protocols for synthesis and evaluation serve as a validated starting point for researchers looking to explore this scaffold in their own programs. By understanding the underlying principles and applying rigorous experimental validation, the this compound scaffold can be a powerful tool for developing the next generation of differentiated and effective therapeutics.

References

A Comparative Efficacy Analysis of Novel Azaindole-Based Ligands and Existing Dopamine Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Dopaminergic Modulation

For decades, the management of Parkinson's disease (PD) has been dominated by therapies aimed at replenishing or mimicking the action of dopamine in the brain. Non-ergot dopamine agonists, such as Pramipexole, Ropinirole, and Rotigotine, have become mainstays in the therapeutic arsenal, offering significant symptomatic relief. However, the quest for improved therapeutics is relentless, driven by the need to mitigate side effects and potentially slow disease progression. In this context, novel heterocyclic scaffolds are being explored for their potential to offer more selective and efficacious modulation of dopamine receptors. This guide provides a comparative analysis of a promising class of compounds, 7-azaindole analogs, against established non-ergot dopamine agonists.

While the 7-azaindole derivatives discussed herein have been primarily characterized as antagonists, their receptor affinity data provides a valuable foundation for understanding the structure-activity relationships (SAR) that could lead to the development of next-generation agonists. The core rationale is that a scaffold demonstrating high affinity and selectivity for dopamine receptors, even as an antagonist, holds significant promise for chemical modification to create potent and selective agonists.

Comparative Analysis of Receptor Binding Affinity

The cornerstone of a dopamine agonist's efficacy lies in its affinity for the D2 and D3 receptor subtypes, which are pivotal in mediating the desired therapeutic effects in Parkinson's disease. The following table summarizes the in vitro binding affinities (Ki values) of a representative 7-azaindole analog against those of Pramipexole, Ropinirole, and Rotigotine. A lower Ki value indicates a higher binding affinity.

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Reference(s)
7-Azaindole Analog (Cmpd 13) >10,0001403,7001,200[1]
Pramipexole >10,0002.2 - 3.90.5 - 0.975.1[2][3]
Ropinirole >10,000291.99158.5[4][5]
Rotigotine 8313.50.713.9[6][7]

Expert Interpretation: The data reveals that the representative 7-azaindole antagonist, while showing moderate affinity for the D2 receptor, is significantly less potent than the established agonists. However, the key takeaway is the scaffold's ability to interact with dopaminergic receptors. Through medicinal chemistry efforts, modifications to the 7-azaindole core could enhance affinity and, critically, convert the molecule from an antagonist to an agonist. The high D3 receptor affinity of Pramipexole and Rotigotine is believed to contribute to their clinical efficacy, and achieving similar D3 selectivity with a novel scaffold would be a significant goal.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that ultimately modulates neuronal excitability. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Transcription) PKA->downstream Phosphorylates Agonist Dopamine Agonist (e.g., Pramipexole) Agonist->D2R Binds to

References

A Comparative In Silico Analysis of 7-Azaindole Derivatives as DDX3 Helicase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents is increasingly driven by computational methodologies. In silico docking studies, a cornerstone of structure-based drug design, offer a rapid and cost-effective approach to identify and optimize lead compounds. This guide provides a comprehensive comparison of a novel 7-azaindole derivative (7-AID) with other known inhibitors targeting the DEAD-box helicase 3 (DDX3), a protein implicated in cancer and viral pathogenesis. We will delve into the causality behind experimental choices, present detailed protocols for reproducibility, and ground our claims in verifiable data and authoritative references.

The Rationale for Targeting DDX3 with 7-Azaindole Scaffolds

The DDX3 helicase, an ATP-dependent RNA helicase, is a multifaceted protein involved in various cellular processes, including RNA metabolism, cell cycle regulation, and innate immunity.[1][2] Its overexpression has been linked to the progression of numerous cancers and its machinery is often hijacked by viruses for their replication, making it a compelling therapeutic target.[1][3] The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions and participate in π-stacking with protein residues. This makes it an attractive starting point for the design of potent and selective enzyme inhibitors.

A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), was specifically designed to fit within the adenosine-binding pocket of DDX3.[4][5] This strategic design choice is predicated on the hypothesis that competitive inhibition of ATP binding will disrupt the helicase activity of DDX3, thereby impeding its pathological functions.

Comparative Docking Performance: 7-AID vs. Established DDX3 Inhibitors

To objectively assess the potential of 7-AID, its in silico docking performance was compared against two well-characterized DDX3 inhibitors: RK-33, a known potent inhibitor, and Ketorolac, an anti-inflammatory drug repurposed as a DDX3 inhibitor.[3][6] Molecular docking was performed to predict the binding affinity and interaction patterns of these compounds within the ATP-binding pocket of DDX3 (PDB ID: 2I4I).

CompoundScaffoldDocking Score (kcal/mol)Key Interacting ResiduesReference
7-AID 7-Azaindole-7.99Tyr200, Arg202[4][5]
RK-33 Not Specified in SnippetsNot Specified in SnippetsNot Specified in Snippets[3][6]
Ketorolac Pyrrolizine carboxylic acidNot Specified in SnippetsATP-binding pocket[6]

Note: Specific docking scores for RK-33 and Ketorolac against PDB ID 2I4I were not available in the provided search results. The table reflects the available data.

The docking study of 7-AID revealed a strong binding affinity, evidenced by a docking score of -7.99 kcal/mol.[4][5] Crucially, the analysis of the docked pose showed that 7-AID forms significant interactions with key residues within the Q-motif of the DDX3 binding pocket, namely Tyr200 and Arg202, through π-interactions and hydrogen bonds.[4][5] These interactions are critical for stabilizing the ligand-protein complex and are indicative of a potent inhibitory potential.

Experimental Validation: From In Silico Prediction to In Vitro Reality

A key tenet of trustworthy computational research is the validation of in silico predictions through experimental data. The synthesized 7-AID was subjected to in vitro cytotoxicity assays against various cancer cell lines to determine its half-maximal inhibitory concentration (IC50).

Cell LineCancer Type7-AID IC50 (µM)Reference
HeLaCervical Carcinoma16.96[4]
MCF-7Breast Cancer14.12[4]
MDA-MB-231Breast Cancer12.69[4]

The experimental results corroborate the in silico predictions, demonstrating that 7-AID exhibits potent anti-proliferative activity against multiple cancer cell lines at micromolar concentrations.[4] This alignment of computational and experimental data strengthens the case for 7-AID as a promising lead compound for further development.

Methodologies for Robust In Silico Analysis

To ensure the scientific integrity and reproducibility of these findings, the following detailed protocols are provided.

Experimental Workflow for In Silico Drug Discovery

G cluster_0 Target & Ligand Preparation cluster_1 Computational Analysis cluster_2 Validation & Optimization Target_Selection Target Identification (DDX3 Helicase) Protein_Prep Protein Preparation (PDB ID: 2I4I) Target_Selection->Protein_Prep Docking Molecular Docking (AutoDock Vina / Glide) Protein_Prep->Docking Ligand_Design Ligand Design (7-Azaindole Scaffold) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation (GROMACS) Docking->MD_Simulation ADME_Prediction ADME/Tox Prediction (SwissADME / pkCSM) Docking->ADME_Prediction Synthesis Chemical Synthesis Docking->Synthesis Lead_Optimization Lead Optimization MD_Simulation->Lead_Optimization ADME_Prediction->Lead_Optimization In_Vitro_Assays In Vitro Biological Assays (IC50 Determination) Synthesis->In_Vitro_Assays In_Vitro_Assays->Lead_Optimization

Caption: A generalized workflow for in silico drug discovery, from target identification to lead optimization.

Protocol 1: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the crystal structure of DDX3 (PDB ID: 2I4I) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands using a molecular visualization tool like UCSF Chimera or PyMOL.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the 7-azaindole derivative (7-AID) and the comparator compounds using a chemical drawing software like ChemDraw.

    • Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94.

    • Save the prepared ligands in PDBQT format, defining the rotatable bonds.

  • Grid Box Generation:

    • Define the docking search space (grid box) around the ATP-binding site of DDX3. The center of the grid should be the geometric center of the key interacting residues (e.g., Tyr200, Arg202). The size of the grid should be sufficient to accommodate the ligands.

  • Docking Execution:

    • Run AutoDock Vina using a configuration file that specifies the prepared receptor and ligand files, and the grid box parameters.[7]

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 32).[7]

  • Analysis of Results:

    • Analyze the output file to identify the binding mode with the lowest binding energy (docking score).

    • Visualize the docked pose and the interactions with the protein residues using a molecular visualization tool.

Protocol 2: In Silico ADME & Toxicity Prediction
  • Access a Prediction Tool: Utilize a web-based server such as SwissADME or pkCSM.[8]

  • Input Ligand Structure: Provide the SMILES string or upload the 3D structure of the ligand of interest.

  • Run Prediction: Initiate the calculation of various pharmacokinetic and toxicological properties.

  • Analyze Output: Evaluate the predicted properties, including:

    • Absorption: Lipinski's rule of five, gastrointestinal absorption.[9]

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

The Path Forward: Molecular Dynamics and Lead Optimization

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a more dynamic and realistic representation of the binding event.

Signaling Pathway of DDX3 Inhibition

DDX3 DDX3 Helicase Helicase_Activity Helicase Activity (RNA Unwinding) DDX3->Helicase_Activity Mediates ATP ATP Binding_Pocket ATP-Binding Pocket ATP->Binding_Pocket Binds RNA RNA Substrate RNA->Helicase_Activity Substrate Inhibitor 7-AID / Alternative Inhibitor Inhibitor->Binding_Pocket Competitively Binds Inhibition Inhibition Binding_Pocket->DDX3 Downstream_Effects Downstream Pathological Effects (Cancer Progression, Viral Replication) Helicase_Activity->Downstream_Effects Leads to Inhibition->Helicase_Activity

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 7-Methylindoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Viability

In the landscape of modern drug discovery, identifying a potent and selective compound is only the beginning. The journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Poor metabolic stability, in particular, can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately destining an otherwise effective compound for failure.[1][2]

The indoline scaffold and its derivatives are of significant interest in medicinal chemistry, forming the core of numerous biologically active agents.[3][4][5] However, the indoline ring can be susceptible to metabolic transformation, primarily through oxidation by Cytochrome P450 (CYP450) enzymes, which can lead to dehydrogenation to the corresponding indole.[6][7][8][9] This aromatization can introduce new metabolic liabilities.[6] The strategic addition of a methyl group at the 7-position (7-Methylindoline) is a medicinal chemistry tactic aimed at sterically shielding a potential site of metabolism, thereby enhancing metabolic stability.

This guide provides an in-depth comparison of the essential in vitro methodologies used to assess the metabolic stability of this compound-based compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present a framework for data interpretation, equipping drug discovery researchers with the tools to make informed decisions in their lead optimization campaigns.

Section 1: The Metabolic Landscape of Indoline Scaffolds

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the CYP450s, work to modify xenobiotics.[10] For indoline-based compounds, a key metabolic pathway is CYP450-mediated dehydrogenation, which converts the indoline to an indole.[7][8][9] Specifically, enzymes like CYP3A4 have been shown to have high "aromatase" activity on the indoline ring.[7][8] This is a critical transformation, as the resulting indole may possess a different pharmacological profile and can be further metabolized, sometimes into reactive intermediates.[6][8]

The core hypothesis for investigating this compound derivatives is that the methyl group at the C7 position acts as a "metabolic blocker." By occupying a site susceptible to oxidative attack, it can hinder the enzymatic process, slow down the rate of metabolism, and thus improve the compound's overall stability and pharmacokinetic profile. This guide will detail the experiments required to test this hypothesis.

Section 2: Core Methodologies for Assessing Metabolic Stability

The two most common and powerful in vitro tools for assessing metabolic stability in early drug discovery are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[11][12][13]

The Workhorse: Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME screening due to its high-throughput capability and relatively low cost.[14] It provides a direct measure of a compound's susceptibility to Phase I metabolism.

Scientist's Rationale: Liver microsomes are subcellular fractions isolated from liver tissue that are rich in Phase I drug-metabolizing enzymes, particularly the CYP450s.[10][14] This assay is ideal for rank-ordering compounds in early lead optimization, allowing for rapid feedback on structure-activity relationships (SAR) and structure-metabolism relationships (SMR).[11] By incubating a compound with microsomes and an essential cofactor (NADPH), we can determine its intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the drug.[14]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) D Pre-incubate Microsomes & Compound A->D B Prepare Microsomal Solution (e.g., 1 mg/mL in Buffer) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + Internal Std.) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and CLint I->J

Caption: Decision flowchart for selecting the appropriate metabolic stability assay.

  • Early Stage (Hit-to-Lead): When screening a large number of analogs to establish initial SMR, the Liver Microsomal Assay is the preferred choice due to its speed, cost-effectiveness, and high-throughput nature. [14]* Later Stage (Lead Optimization): As you narrow down to a few key candidates, the Hepatocyte Assay becomes essential. It provides a more accurate and comprehensive assessment that better informs the selection of compounds for in vivo pharmacokinetic studies. [15][16]If a compound appears stable in microsomes but shows high clearance in hepatocytes, it strongly suggests that Phase II metabolism or active cellular uptake is a major clearance pathway.

Conclusion

Assessing the metabolic stability of this compound-based compounds is a critical step in evaluating their potential as drug candidates. The strategic use of in vitro tools, starting with high-throughput microsomal assays and progressing to more comprehensive hepatocyte assays, provides the necessary data to guide medicinal chemistry efforts. The evidence presented here demonstrates that structural modifications, such as the addition of a methyl group at the 7-position, can be a highly effective strategy to block metabolic hotspots and enhance stability. By employing the robust, validated protocols and logical decision-making frameworks outlined in this guide, researchers can efficiently optimize their compounds, increasing the likelihood of identifying candidates with favorable pharmacokinetic profiles poised for clinical success.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Methylindoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methylindoline is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds and functional materials. Its substituted derivatives are pivotal intermediates in the synthesis of drugs, including potential anticancer immunomodulators and inhibitors for enzymes like tryptophan dioxygenase. Given its significance, the efficient and scalable synthesis of this compound is a subject of considerable interest for researchers in medicinal chemistry and process development. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights and experimental data to inform your choice of methodology.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two general pathways:

  • Direct Cyclization to form the Indoline Ring: Building the bicyclic system from an appropriately substituted benzene derivative.

  • Reduction of a Pre-formed Indole: Synthesizing 7-methylindole first, followed by reduction of the pyrrole ring.

Each strategy possesses distinct advantages and disadvantages related to starting material availability, reaction conditions, scalability, and overall efficiency. This guide will dissect two prominent routes: the Catalytic Hydrogenation of 7-Methylindole and the Fischer Indole Synthesis followed by Reduction .

Route 1: Catalytic Hydrogenation of 7-Methylindole

This is arguably the most direct and common method employed once the precursor, 7-methylindole, is in hand. The core of this strategy is the selective reduction of the C2-C3 double bond of the indole ring without over-reducing the benzene ring.

Mechanism and Rationale

The hydrogenation of an indole to an indoline is a classic example of heterogeneous catalysis.[1] The indole substrate adsorbs onto the surface of a metal catalyst (e.g., Palladium, Platinum, Ruthenium). Hydrogen gas, also adsorbed onto the metal surface, is added across the double bond of the pyrrole ring. The aromaticity of the indole nucleus makes this reduction more challenging than for a simple alkene, often requiring forcing conditions or highly active catalysts.[1] A critical challenge is preventing catalyst poisoning by the product, as the resulting secondary amine (indoline) can bind strongly to the metal surface and inhibit further reaction.[1] Another potential side reaction is the over-reduction to octahydroindole, particularly under harsh conditions.[1][2]

Synthetic Pathway Diagram

Caption: Catalytic hydrogenation of 7-methylindole.

Experimental Protocol: Ruthenium-Catalyzed Hydrogenation

This protocol is adapted from studies on the hydrogenation of substituted indoles for hydrogen storage applications, which demonstrate high efficacy.[2]

  • Reactor Setup: To a high-pressure autoclave, add 7-methylindole (1.0 eq) and 5 wt% Ru/Al₂O₃ catalyst (5% by weight of the substrate).

  • Solvent Addition: Add a suitable solvent, such as methanol or isopropanol, to dissolve the substrate (approx. 10-20 mL per gram of substrate).

  • Inerting: Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to 7 MPa (approx. 1000 psi). Begin stirring and heat the reaction mixture to 190°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (TLC, GC-MS). The reaction is typically complete within 4-6 hours.[2]

  • Work-up: After cooling to room temperature and carefully venting the excess hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by distillation or chromatography if required.

Performance Data & Analysis
MetricPerformanceRationale & Insights
Yield >95% (Reported for similar systems)[2]Catalytic hydrogenation is highly efficient, often proceeding to completion with minimal side products under optimized conditions.
Purity High (>98%)The primary potential impurity is unreacted starting material or over-reduced octahydroindole. Filtration effectively removes the catalyst.
Scalability ExcellentThis method is well-suited for large-scale industrial synthesis due to the high efficiency and use of recyclable heterogeneous catalysts.[3][4]
Safety High Pressure H₂, Flammable SolventsRequires specialized high-pressure equipment and careful handling of hydrogen gas.
Reagents Readily availableHydrogen gas and common catalysts like Ru/Al₂O₃ or Pd/C are standard chemical commodities.

Route 2: Fischer Indole Synthesis & Subsequent Reduction

This two-step approach first constructs the 7-methylindole ring from simpler precursors and then reduces it. The Fischer indole synthesis is a classic, powerful reaction for forming indoles from arylhydrazines and carbonyl compounds.[5][6][7]

Mechanism and Rationale

Step 1: Fischer Indole Synthesis The reaction begins with the acid-catalyzed condensation of o-tolylhydrazine (from o-toluidine) with an aldehyde or ketone to form a hydrazone.[6] This hydrazone tautomerizes to an enamine, which then undergoes a[1][1]-sigmatropic rearrangement.[5][6] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5] The choice of carbonyl partner determines the substitution at the 2 and 3 positions of the indole. For unsubstituted 7-methylindole, a glyoxal equivalent is often used.

Step 2: Reduction Once 7-methylindole is synthesized and isolated, it is reduced to this compound using one of several methods. Besides catalytic hydrogenation (as in Route 1), chemical reduction offers an alternative that avoids high-pressure equipment. Reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid or borane complexes (BH₃) are effective.[8][9] These hydride reagents selectively reduce the electron-rich pyrrole double bond.

Synthetic Pathway Diagram

Caption: Two-step synthesis via Fischer Indolization.

Experimental Protocol: Synthesis and Borane Reduction

This protocol is a representative synthesis based on established procedures.[9][10]

Part A: Synthesis of 7-Methylindole [10] (Note: A common route to 7-methylindole involves the Madelung synthesis from 2,6-dimethylformanilide with potassium ethoxide, which can be a high-yielding alternative to the Fischer route).[10] For the purpose of this guide, we assume 7-methylindole is prepared via an established method like the one cited.

Part B: Reduction with Borane-TFA [9]

  • Reagent Preparation: In a fume hood, prepare a solution of trifluoroacetic acid (TFA) in an appropriate solvent like THF. Cool this solution in an ice bath.

  • Substrate Addition: Dissolve 7-methylindole (1.0 eq) in THF and add it to the cooled TFA solution.

  • Reductant Addition: Slowly add a solution of a borane complex, such as borane-dimethyl sulfide (BH₃·SMe₂), to the reaction mixture while maintaining the temperature at 0-5°C.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol, which will react with excess borane.

  • Work-up: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product for further purification.

Performance Data & Analysis
MetricPerformanceRationale & Insights
Yield Good (Overall 60-75%)The overall yield is dependent on both the Fischer synthesis and the reduction step. Fischer indole synthesis yields can be variable (40-80%), while the reduction step is typically high-yielding (>90%).[11]
Purity Good to ExcellentPurification is required after each step, which can improve final purity but may lower the overall yield.
Scalability Moderate to GoodThe Fischer synthesis can sometimes be challenging to scale due to exothermic steps or the use of strong acids like polyphosphoric acid (PPA). The reduction step is generally scalable.
Safety Corrosive Acids, Toxic ReagentsThe Fischer synthesis often uses strong, corrosive acids. Hydrazine derivatives are toxic. Borane reagents are flammable and react with water.
Reagents Generally accessibleo-Toluidine and standard carbonyl sources are common.[12] Borane reagents are commercially available but require careful handling.

Comparative Summary and Recommendations

FeatureRoute 1: Catalytic HydrogenationRoute 2: Fischer Indole Synthesis & Reduction
Starting Material 7-Methylindoleo-Toluidine[12] / o-Tolylhydrazine
Number of Steps OneTwo or more
Typical Overall Yield >95%60-75%
Key Equipment High-pressure hydrogenatorStandard laboratory glassware
Primary Safety Hazard High-pressure flammable gasCorrosive acids, toxic hydrazines, boranes
Scalability ExcellentModerate to Good
Ideal Application Large-scale production, process chemistryLab-scale synthesis, analogue generation
Expert Recommendations:
  • For Large-Scale Production: Route 1 (Catalytic Hydrogenation) is unequivocally superior. Its single, high-yielding step and the use of heterogeneous, recyclable catalysts make it the most economically viable and efficient option for producing kilograms or more of this compound. The primary investment is in the specialized high-pressure reactor equipment.

  • For Laboratory-Scale and Medicinal Chemistry: Route 2 (Fischer Indole Synthesis & Reduction) offers greater flexibility. It starts from more fundamental building blocks and does not require a high-pressure setup, making it accessible to any standard organic synthesis lab. This route is particularly advantageous when synthesizing a variety of substituted indolines, as the Fischer synthesis is highly versatile for creating diverse indole precursors. The use of chemical reductants like boranes provides a reliable alternative to hydrogenation.

References

Safety Operating Guide

A Guide to the Proper Disposal of 7-Methylindoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of prudent laboratory practice. This guide provides a detailed, step-by-step methodology for the safe disposal of 7-Methylindoline, a heterocyclic compound often used in the synthesis of pharmaceuticals and other advanced materials. Our approach is grounded in established safety protocols and an understanding of chemical reactivity, ensuring that your laboratory operations remain safe, compliant, and environmentally sound.

Section 1: Hazard Assessment & Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. This compound (CAS No. 65673-86-1) is often supplied for research and development purposes.[1] Such chemicals may fall under the Toxic Substances Control Act (TSCA) R&D exemption, which means they may not have a comprehensive, publicly available hazard profile.[2][3]

In the absence of a specific Safety Data Sheet (SDS) detailing its hazards, a conservative approach is mandated. We must assess risk by analogy to structurally similar compounds. The parent aromatic compound, 7-Methylindole, is classified as a hazardous substance. Therefore, it is prudent to handle this compound with the assumption that it may pose similar risks.

Assumed Hazards Based on 7-Methylindole (CAS No. 933-67-5):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.

Based on this risk assessment, all waste containing this compound—including pure substance, contaminated labware, and solutions—must be treated as hazardous chemical waste .[5] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[5][6]

Property Guidance & Rationale Source(s)
GHS Hazard Codes (Assumed) H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[4]
Signal Word (Assumed) Warning
Required PPE Nitrile gloves, safety goggles (or face shield), laboratory coat[4]
Storage Class 11 - Combustible Solids
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[4]
Section 2: Personal Protective Equipment (PPE)

Based on the assumed hazards of skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling this compound or its waste streams:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a splash risk, a face shield should be used in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Handling of the solid material should be done in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved N95 dust mask is recommended for handling small quantities.

Section 3: Waste Segregation & Container Management

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[7][8] Waste containing this compound must be collected separately from other waste streams.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for your this compound waste. The original product container is often a suitable choice for unused material.[5] For contaminated labware, a sturdy, sealable plastic container or bucket is appropriate. Liquid waste should be stored in a glass or polyethylene bottle with a screw-top cap.

  • Label the Container: Immediately label the container with the words "HAZARDOUS WASTE ".[9] The label must also clearly state "This compound " and list all other components of the waste mixture (e.g., "this compound in Methanol"). Avoid using chemical formulas or abbreviations.[9]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when waste is being added.[5][9] This prevents the release of vapors and reduces the risk of spills.

  • Store in a Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel. The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.

The following diagram illustrates the decision process for segregating this compound waste.

G start Start: Generate Waste is_7MI Is waste this compound or contaminated with it? start->is_7MI waste_solid Solid Waste (Pure compound, contaminated PPE, filter paper, etc.) is_7MI->waste_solid Yes (Solid) waste_liquid Liquid Waste (Solutions containing This compound) is_7MI->waste_liquid Yes (Liquid) other_waste Follow disposal procedures for other waste streams (e.g., non-hazardous, acids). is_7MI->other_waste No container_solid Collect in a labeled, sealable solid waste container. waste_solid->container_solid container_liquid Collect in a labeled, sealable liquid waste bottle (glass/poly). waste_liquid->container_liquid saa Store container in designated Satellite Accumulation Area (SAA) with secondary containment. container_solid->saa container_liquid->saa pickup Arrange for pickup by Environmental Health & Safety. saa->pickup

Caption: Decision workflow for segregating this compound waste.

Section 4: Step-by-Step Disposal Procedures

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health & Safety (EH&S) department.

Procedure for Unused or Expired this compound (Solid):

  • Assess Container: Ensure the original container is in good condition with an intact, legible label.

  • Segregate: If not already done, place the container in your designated SAA.

  • Request Pickup: Arrange for disposal through your institutional EH&S office. Do not mix with other solid or liquid waste.

Procedure for Contaminated Labware (Gloves, Wipes, Glassware):

  • Collect Waste: Place all items grossly contaminated with this compound into the designated solid hazardous waste container.[5]

  • Decontaminate Glassware (Optional): Glassware can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous liquid waste. After this procedure, the glassware can typically be washed and reused.

  • Seal and Store: Once the solid waste container is full (do not overfill), seal it securely and ensure the label is complete.

  • Request Pickup: Move the full container to your main accumulation area or request a pickup from EH&S as per your institution's policy.

Procedure for Solutions Containing this compound (Liquid):

  • Collect Waste: Pour all liquid waste containing this compound into the designated liquid hazardous waste container.

  • Do Not Mix: Do not mix this waste stream with other incompatible wastes like acids or oxidizers.[7]

  • Seal and Store: Keep the container tightly capped in the SAA.

  • Request Pickup: When the container is full, arrange for collection by EH&S.

Section 5: Accidental Spill & Release Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill involves a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don Appropriate PPE: Before attempting to clean the spill, don the required PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: For a solid spill, gently cover the material with an absorbent pad to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Clean Up: Carefully sweep the solid material or absorb the liquid, working from the outside in. Place all contaminated cleanup materials into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the wipe as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, as required by institutional policy.

Section 6: Regulatory Framework

As the generator of the waste, you are legally responsible for its proper management from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[9] This responsibility includes accurate waste characterization, proper labeling, safe storage, and ensuring its final disposal is conducted by a permitted facility. For chemicals used under a TSCA R&D exemption, all disposal must comply with local, state, and federal regulations.[2][3] By following the procedures outlined in this guide, you ensure compliance with these regulations and uphold your commitment to laboratory safety.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Profile of 7-Methylindole

To establish a foundational understanding of the necessary protective measures, it is crucial to recognize the potential hazards. Based on globally recognized classifications, 7-Methylindole is identified as a substance that:

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2][3]

  • May cause respiratory irritation (H335) [1][2]

These classifications necessitate a multi-faceted PPE strategy to shield researchers from potential exposure through dermal contact, ocular contact, and inhalation. An additional characteristic of note is its potential for a strong, unpleasant odor ("stench")[3][4][5].

Core Personal Protective Equipment (PPE) Protocol

A risk-based approach is essential when selecting PPE for handling 7-Methylindoline. The following table outlines the minimum required PPE and provides recommendations for enhanced protection in scenarios with a higher risk of exposure.

Level of Protection Eyes and Face Skin and Body Respiratory
Minimum Requirement Chemical safety gogglesNitrile gloves, Laboratory coatNot typically required in a well-ventilated area
Enhanced Protection (e.g., large quantities, potential for splashing) Chemical safety goggles and a face shieldNitrile gloves, Chemical-resistant apron or coverallsN95 dust mask or an air-purifying respirator with an organic vapor cartridge
Rationale for PPE Selection
  • Eye and Face Protection : Given that 7-Methylindole causes serious eye irritation, chemical safety goggles are mandatory to prevent contact with dust particles or splashes.[1][3] In situations where there is a greater potential for splashing, a face shield should be worn in conjunction with goggles for full facial protection.[6][7]

  • Skin and Body Protection : To mitigate the risk of skin irritation, chemically resistant gloves, such as nitrile gloves, must be worn.[1][6] Standard laboratory coats are sufficient for handling small quantities. For larger volumes or tasks with a higher risk of spills, a chemical-resistant apron or coveralls are recommended to provide a more substantial barrier.[6]

  • Respiratory Protection : In a well-ventilated laboratory or fume hood, respiratory protection is not typically necessary for handling small amounts of this compound. However, if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure, a dust mask (such as a type N95) is recommended to prevent respiratory tract irritation.[1] For more significant exposures, an air-purifying respirator with an organic vapor cartridge may be required.[8]

Step-by-Step Guide to PPE Usage and Disposal

Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Apron Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: A flowchart illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Disposal Plan

Proper disposal of used PPE is crucial to prevent cross-contamination and environmental release.

  • Gloves : After handling this compound, gloves should be removed using a technique that avoids skin contact with the outer surface.[6] They should be disposed of in a designated hazardous waste container.[3][6]

  • Contaminated Clothing : Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste, in accordance with institutional and local regulations.[3][9]

  • Chemical Waste : All surplus this compound and contaminated materials should be disposed of through a licensed professional waste disposal service.[6]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][5]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Always ensure that eyewash stations and safety showers are readily accessible in the laboratory.[3]

Conclusion

While the direct handling of any chemical compound carries inherent risks, a thorough understanding of its hazard profile and the diligent application of appropriate personal protective equipment can significantly mitigate these risks. This guide, based on the established safety data for 7-Methylindole, provides a robust framework for researchers working with this compound. By integrating these practices into your laboratory workflow, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylindoline
Reactant of Route 2
7-Methylindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.